Product packaging for L-Tyrosine-13C,15N(Cat. No.:)

L-Tyrosine-13C,15N

Cat. No.: B12388234
M. Wt: 183.17 g/mol
InChI Key: OUYCCCASQSFEME-HJRUCTFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Tyrosine-13C,15N is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B12388234 L-Tyrosine-13C,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

183.17 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)(113C)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1,10+1

InChI Key

OUYCCCASQSFEME-HJRUCTFRSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([13C](=O)O)[15NH2])O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

The Role of L-Tyrosine-¹³C,¹⁵N in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biological and biomedical research, enabling precise and quantitative analysis of complex biological systems. Among these, L-Tyrosine-¹³C,¹⁵N, a non-radioactive, heavy-isotope-labeled version of the amino acid L-tyrosine, has emerged as a critical reagent. Its unique properties allow researchers to trace the fate of tyrosine in various metabolic and cellular processes with high accuracy. This technical guide provides an in-depth exploration of the primary applications of L-Tyrosine-¹³C,¹⁵N, complete with experimental protocols, quantitative data summaries, and visual workflows to facilitate its integration into your research.

Core Applications of L-Tyrosine-¹³C,¹⁵N

L-Tyrosine, in its isotopically labeled form with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), serves as a powerful tool in several key research areas:

  • Quantitative Proteomics (SILAC): It is a cornerstone of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used method for the accurate relative quantification of proteins between different cell populations[1].

  • Metabolic Flux Analysis (MFA): As a metabolic tracer, it allows for the detailed mapping and quantification of metabolic pathways, providing insights into cellular metabolism in both normal and diseased states[2].

  • Protein Turnover Studies: Dynamic SILAC (dSILAC) experiments utilize L-Tyrosine-¹³C,¹⁵N to measure the rates of protein synthesis and degradation, offering a deeper understanding of protein homeostasis[3][4][5].

  • Internal Standard for Quantitative Analysis: In mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), it serves as a reliable internal standard for the precise quantification of unlabeled tyrosine and its metabolites.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: This labeled compound can be used as a tracer to investigate the metabolic fate of drugs that are structurally related to tyrosine or that impact tyrosine metabolism.

Quantitative Proteomics: The SILAC Method

SILAC is a powerful technique that enables the direct comparison of protein abundances between two or more cell populations. The principle lies in metabolically incorporating "light" (naturally abundant isotopes) or "heavy" (stable isotope-labeled) amino acids into the entire proteome. When the cell populations are mixed, the relative abundance of a protein can be determined by the ratio of the intensities of its "light" and "heavy" peptide pairs in a mass spectrometer.

Experimental Protocol: SILAC using L-Tyrosine-¹³C,¹⁵N

This protocol outlines a typical SILAC experiment for comparing protein expression between a control and a treated cell population.

1. Media Preparation:

  • Prepare two types of cell culture media: "Light" and "Heavy."

  • Both media should be deficient in standard L-tyrosine. Commonly used media bases include DMEM or RPMI-1640.

  • Light Medium: Supplement the base medium with a standard concentration of unlabeled L-tyrosine.

  • Heavy Medium: Supplement the base medium with L-Tyrosine-¹³C,¹⁵N at the same concentration as the light medium.

  • Both media must be supplemented with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled amino acids.

2. Cell Culture and Labeling (Adaptation Phase):

  • Culture two separate populations of the chosen cell line.

  • Grow one population in the "Light" medium and the other in the "Heavy" medium.

  • Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the respective labeled or unlabeled tyrosine into the proteome.

  • The growth rate and morphology of the cells in both media should be comparable.

3. Experimental Phase:

  • Once complete labeling is achieved, the "heavy"-labeled cells can be subjected to the experimental treatment (e.g., drug exposure, growth factor stimulation), while the "light"-labeled cells serve as the control.

4. Sample Preparation:

  • Harvest both cell populations and count the cells to ensure equal numbers are mixed.

  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the total protein concentration of the lysate.

5. Protein Digestion:

  • Proteins can be separated by SDS-PAGE followed by in-gel digestion or digested directly in-solution.

  • In-gel Digestion:

    • Run the protein lysate on a 1D SDS-PAGE gel.

    • Excise the gel lane and cut it into small pieces.

    • Destain the gel pieces.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins overnight with a protease such as trypsin.

    • Extract the peptides from the gel pieces.

  • In-solution Digestion:

    • Denature, reduce, and alkylate the proteins in solution.

    • Digest the proteins with trypsin.

6. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS (e.g., Orbitrap mass spectrometer).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of L-Tyrosine-¹³C,¹⁵N.

7. Data Analysis:

  • Utilize specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

  • The ratio for each protein reflects its relative abundance between the treated and control samples.

Quantitative Data from a Representative SILAC Experiment

The following table summarizes hypothetical quantitative data from a SILAC experiment comparing the proteomes of control cells ("Light") and cells treated with a novel drug candidate ("Heavy"). Proteins with a significant change in their H/L ratio are potential targets of the drug.

Protein IDGene NameH/L Ratiop-valueRegulation
P04637TP532.540.001Upregulated
P62258HSP90AB10.980.85Unchanged
Q06609MAPK10.450.005Downregulated
P31749AKT11.050.72Unchanged
P10415VIM3.12<0.001Upregulated

SILAC Experimental Workflow Diagram

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light_Culture Cell Culture (Light Medium) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (Heavy Medium + L-Tyr-¹³C,¹⁵N) Treatment Experimental Treatment Heavy_Culture->Treatment Combine Combine Cells (1:1) Control->Combine Treatment->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: A generalized workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a stable isotope-labeled substrate, such as L-Tyrosine-¹³C,¹⁵N, and measuring the isotopic enrichment in downstream metabolites, researchers can deduce the flow of atoms through the metabolic network.

Experimental Protocol: ¹³C,¹⁵N-MFA

This protocol provides a general framework for conducting an MFA experiment using a stable isotope tracer.

1. Experimental Design:

  • Define the metabolic pathways of interest.

  • Select the appropriate stable isotope tracer(s). For tyrosine metabolism, L-Tyrosine-¹³C,¹⁵N is ideal. For central carbon metabolism, ¹³C-glucose and ¹⁵N-glutamine are common choices.

  • Determine the labeling strategy (e.g., uniformly labeled vs. position-specific labeling).

  • Establish the duration of the labeling experiment to achieve isotopic steady-state.

2. Cell Culture and Labeling:

  • Culture cells in a defined medium.

  • Switch the cells to a medium containing the stable isotope-labeled substrate.

  • Collect cell samples at various time points or at isotopic steady-state.

3. Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by immersing the cells in a cold solvent like liquid nitrogen or a cold methanol/water mixture.

  • Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

4. Analytical Measurement:

  • Analyze the isotopic enrichment of the target metabolites using GC-MS or LC-MS/MS.

  • The mass spectrometer will detect the different mass isotopomers of each metabolite, providing information on the incorporation of the stable isotopes.

5. Flux Calculation:

  • Construct a stoichiometric model of the relevant metabolic network.

  • Use specialized software (e.g., INCA, METRAN) to fit the measured isotopomer distribution data to the metabolic model.

  • The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.

Quantitative Data from a Representative MFA Experiment

The following table presents hypothetical flux data for key reactions in central carbon metabolism, determined by MFA using ¹³C-glucose. Fluxes are typically reported relative to the glucose uptake rate.

ReactionAbbreviationRelative Flux (Control)Relative Flux (Treated)Fold Change
GlycolysisvGLK1001201.2
Pentose Phosphate PathwayvG6PDH25150.6
TCA Cycle (Pyruvate Dehydrogenase)vPDH60851.4
Anaplerosis (Pyruvate Carboxylase)vPC15100.67

Metabolic Flux Analysis Workflow Diagram

MFA_Workflow cluster_Experiment Experiment cluster_Analysis Analysis cluster_Modeling Modeling Design Experimental Design (Select Tracer) Culture Cell Culture with Labeled Substrate Design->Culture Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract MS_Analysis LC-MS or GC-MS Analysis Extract->MS_Analysis Isotopomer Isotopomer Distribution Analysis MS_Analysis->Isotopomer Flux_Calc Flux Calculation Isotopomer->Flux_Calc Model Metabolic Network Model Model->Flux_Calc Results Metabolic Flux Map Flux_Calc->Results

Caption: A schematic of the metabolic flux analysis workflow.

Conclusion

L-Tyrosine-¹³C,¹⁵N is a versatile and powerful tool for researchers across various disciplines. Its application in SILAC-based quantitative proteomics provides a robust method for understanding global protein expression changes. As a tracer in metabolic flux analysis, it offers unparalleled insights into the intricate workings of cellular metabolism. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively harness the capabilities of this stable isotope-labeled amino acid in their pursuit of scientific discovery and therapeutic innovation.

References

An In-Depth Technical Guide to L-Tyrosine-¹³C,¹⁵N: Chemical Properties, Structure, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Tyrosine-¹³C,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details experimental protocols for its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), and explores its role in tracing metabolic and signaling pathways.

Core Chemical Properties and Structure

L-Tyrosine-¹³C,¹⁵N is a non-radioactive, isotopically labeled form of the amino acid L-tyrosine, where all nine carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tool for quantitative studies in proteomics and metabolomics.

Physicochemical Data

The key physicochemical properties of L-Tyrosine-¹³C,¹⁵N are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Chemical Formula ¹³C₉H₁₁¹⁵NO₃[1][2]
Molecular Weight 191.12 g/mol [1][3]
CAS Number 202407-26-9[1]
Appearance Solid
Melting Point >300 °C (decomposes)
Optical Activity [α]25/D -12.0°, c = 1 in 1 M HCl
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Chemical Purity ≥95%
Solubility Slightly soluble in DMSO and Methanol. Soluble in 1 M HCl (25 mg/ml).
Chemical Structure

The structure of L-Tyrosine-¹³C,¹⁵N is identical to that of L-Tyrosine, with the exception of the isotopic composition of its carbon and nitrogen atoms.

Experimental Protocols

L-Tyrosine-¹³C,¹⁵N is a versatile tool in various experimental settings. Below are detailed protocols for its application in NMR spectroscopy and LC-MS/MS-based metabolic tracing.

Protein Expression and Purification for NMR Spectroscopy

This protocol outlines the expression and purification of a protein uniformly labeled with ¹³C and ¹⁵N, including L-Tyrosine-¹³C,¹⁵N, for structural and dynamic studies by NMR.

Objective: To produce a uniformly ¹³C,¹⁵N-labeled protein for NMR analysis.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • M9 minimal media components.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ¹³C₆-D-glucose as the sole carbon source.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 10% D₂O).

Procedure:

  • Starter Culture: Inoculate a single colony of transformed E. coli into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • M9 Minimal Media Culture: Inoculate 1 L of M9 minimal media containing ¹⁵NH₄Cl and ¹³C₆-glucose with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged protein with Elution Buffer.

    • (Optional) Perform size-exclusion chromatography (SEC) to further purify the protein and exchange it into the NMR Buffer.

  • Concentration and Quality Control: Concentrate the purified protein to 0.3-0.5 mM. Verify purity by SDS-PAGE and confirm isotopic incorporation by mass spectrometry.

Experimental Workflow for Protein Expression and Purification:

G cluster_expression Protein Expression cluster_purification Protein Purification Starter_Culture Overnight Starter Culture (LB Medium) M9_Culture M9 Minimal Media Culture (¹⁵NH₄Cl, ¹³C₆-Glucose) Starter_Culture->M9_Culture Induction Induce with IPTG M9_Culture->Induction Growth Overnight Growth Induction->Growth Harvesting Cell Harvesting Growth->Harvesting Lysis Cell Lysis Harvesting->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography SEC Size-Exclusion Chromatography Affinity_Chromatography->SEC NMR_Sample NMR_Sample SEC->NMR_Sample Final NMR Sample (0.3-0.5 mM)

Workflow for ¹³C,¹⁵N-labeled protein expression and purification.
3D NMR Data Acquisition and Processing

This protocol describes the acquisition and processing of a standard 3D NMR experiment (e.g., HNCO) for a uniformly ¹³C,¹⁵N-labeled protein.

Objective: To obtain sequential backbone resonance assignments.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Acquisition Parameters (Example for a 3D HNCO):

  • Temperature: 298 K

  • Acquisition times:

    • ¹H (direct dimension): ~100 ms

    • ¹⁵N (indirect dimension): ~30 ms

    • ¹³C (indirect dimension): ~15 ms

  • Number of scans: 8-16 per increment

  • Recycle delay: 1.0-1.5 s

  • Spectral widths:

    • ¹H: 14 ppm

    • ¹⁵N: 35 ppm

    • ¹³C: 25 ppm

Processing Workflow:

  • Data Conversion: Convert the raw spectrometer data to a suitable format (e.g., NMRPipe).

  • Fourier Transformation: Apply a Fourier transform to all three dimensions.

  • Phasing: Manually phase the direct dimension (¹H) and automatically phase the indirect dimensions.

  • Referencing: Reference the chemical shifts to an internal standard (e.g., DSS for ¹H).

  • Linear Prediction: Apply linear prediction to the indirect dimensions to improve resolution.

  • Solvent Suppression: Apply appropriate solvent suppression techniques.

  • Analysis: Use software such as NMRViewJ or CARA for spectral analysis and resonance assignment.

Data Processing Workflow:

G Raw_Data Raw 3D NMR Data Conversion Data Conversion (e.g., to NMRPipe) Raw_Data->Conversion FT Fourier Transformation (3D) Conversion->FT Phasing Phase Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing LP Linear Prediction (Indirect Dimensions) Referencing->LP Analysis Spectral Analysis and Assignment LP->Analysis

Workflow for processing 3D NMR data.
LC-MS/MS for Metabolic Flux Analysis of Catecholamine Biosynthesis

This protocol details the use of L-Tyrosine-¹³C,¹⁵N to trace its conversion to dopamine in a neuronal cell line.

Objective: To quantify the flux of L-Tyrosine to dopamine.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Cell culture medium deficient in L-Tyrosine.

  • L-Tyrosine-¹³C,¹⁵N.

  • 80% Methanol (ice-cold).

  • LC-MS/MS system (e.g., Q-Exactive or triple quadrupole).

Procedure:

  • Cell Culture and Labeling:

    • Culture neuronal cells in standard medium until they reach ~80% confluency.

    • Replace the medium with tyrosine-free medium for 1 hour to deplete intracellular tyrosine pools.

    • Add medium supplemented with a known concentration of L-Tyrosine-¹³C,¹⁵N and incubate for various time points (e.g., 0, 15, 30, 60 minutes).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry (Positive Ion Mode):

      • Monitor the following mass transitions (precursor ion -> product ion):

        • Unlabeled L-Tyrosine: m/z 182.08 -> 136.08

        • L-Tyrosine-¹³C,¹⁵N: m/z 192.11 -> 145.11

        • Unlabeled L-DOPA: m/z 198.07 -> 152.08

        • ¹³C₉,¹⁵N-L-DOPA: m/z 208.10 -> 161.11

        • Unlabeled Dopamine: m/z 154.09 -> 137.06

        • ¹³C₈,¹⁵N-Dopamine: m/z 163.12 -> 144.09

  • Data Analysis:

    • Integrate the peak areas for each labeled and unlabeled metabolite.

    • Calculate the fractional labeling of each metabolite over time to determine the metabolic flux.

Metabolic Flux Analysis Workflow:

G Cell_Culture Neuronal Cell Culture Labeling Labeling with L-Tyrosine-¹³C,¹⁵N Cell_Culture->Labeling Extraction Metabolite Extraction (80% Methanol) Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Flux Calculation LCMS->Data_Analysis

Workflow for metabolic flux analysis using LC-MS/MS.

Application in Signaling Pathway Analysis: A Case Study

Tracing the Catecholamine Biosynthesis Pathway

L-Tyrosine is the precursor to the catecholamines, including dopamine, norepinephrine, and epinephrine. By using L-Tyrosine-¹³C,¹⁵N, researchers can trace the flow of carbon and nitrogen atoms through this critical signaling pathway, providing quantitative insights into neurotransmitter synthesis and turnover.

Signaling Pathway Diagram:

G L_Tyrosine L-Tyrosine-¹³C,¹⁵N L_DOPA L-DOPA-¹³C,¹⁵N L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine-¹³C,¹⁵N L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine-¹³C,¹⁵N Dopamine->Norepinephrine Dopamine β-hydroxylase

References

A Technical Guide to L-Tyrosine-13C,15N: Isotopic Purity and Enrichment Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Tyrosine-13C,15N, a stable isotope-labeled amino acid crucial for a wide range of applications in metabolic research, proteomics, and drug development. This document details its isotopic purity and enrichment levels, provides in-depth experimental protocols for its quantification, and illustrates its role in key biological pathways.

Quantitative Data: Isotopic Purity and Enrichment

This compound is commercially available from several suppliers, with specified levels of isotopic enrichment and chemical purity. The following tables summarize the typical quantitative data for this essential research compound.

Table 1: Isotopic Enrichment Levels of this compound

Supplier/Product IDIsotopic Enrichment (atom %) - 13CIsotopic Enrichment (atom %) - 15NNotes
Cambridge Isotope Laboratories, Inc. (CNLM-439-H-PK)99%99%Uniformly labeled
Sigma-Aldrich (607991)98%98%
Cambridge Isotope Laboratories, Inc. (CNLM-7809-PK)99% (at position 1)98%Specifically labeled
Sigma-Aldrich (749958)99%98%Also labeled with Deuterium (98 atom % D)

Table 2: Chemical Purity and Other Specifications

Supplier/Product IDChemical PurityFormMolecular Weight ( g/mol )
Cambridge Isotope Laboratories, Inc. (CNLM-439-H-PK)≥98%Solid191.12
Sigma-Aldrich (607991)≥95% (CP)Solid191.12
Cayman Chemical (19555)≥98%Solid191.1

Experimental Protocols for Isotopic Analysis

Accurate determination of isotopic purity and enrichment is critical for quantitative studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry Workflow for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of labeled compounds by measuring their mass-to-charge ratio.

Workflow for MS-Based Isotopic Enrichment Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolution in appropriate solvent (e.g., 0.1% formic acid in water) prep2 Derivatization (optional, e.g., for GC-MS) prep1->prep2 lcms Injection into LC-MS/MS system prep2->lcms ms1 Full Scan (MS1) to identify parent ion lcms->ms1 ms2 Tandem MS (MS/MS) for fragmentation ms1->ms2 data1 Extract ion chromatograms for labeled and unlabeled tyrosine ms2->data1 data2 Calculate peak area ratios data1->data2 data3 Determine isotopic enrichment data2->data3

Caption: Workflow for MS-Based Isotopic Enrichment Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as 0.1% formic acid in LC-MS grade water, to a final concentration of 1-10 µg/mL.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase volatility. A common method is the preparation of N-acetyl methyl esters.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Chromatographic Separation:

      • Inject the sample onto a reverse-phase C18 column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Perform a full scan (MS1) to determine the m/z of the precursor ions for both unlabeled L-Tyrosine (C9H11NO3, MW: 181.07) and L-Tyrosine-13C9,15N (13C9H11 15NO3, MW: 191.12).

      • Perform tandem MS (MS/MS) on the selected precursor ions to generate fragmentation patterns for confirmation.

  • Data Analysis:

    • Extract the ion chromatograms for the specific m/z values of both the labeled and any residual unlabeled L-Tyrosine.

    • Integrate the peak areas for both isotopic forms.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))] * 100

NMR Spectroscopy for Isotopic Purity Determination

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of isotopic labels and determine their enrichment.

Workflow for NMR-Based Isotopic Purity Analysis cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_data_nmr Data Analysis prep1_nmr Dissolve 5-10 mg in a deuterated solvent (e.g., D2O or DMSO-d6) prep2_nmr Transfer to an NMR tube prep1_nmr->prep2_nmr acq1_nmr Acquire 1H NMR spectrum prep2_nmr->acq1_nmr acq2_nmr Acquire 13C NMR spectrum acq1_nmr->acq2_nmr acq3_nmr Acquire 15N NMR spectrum (or HSQC) acq2_nmr->acq3_nmr data1_nmr Process and reference spectra acq3_nmr->data1_nmr data2_nmr Integrate signals corresponding to labeled and unlabeled species data1_nmr->data2_nmr data3_nmr Calculate isotopic purity data2_nmr->data3_nmr

Caption: Workflow for NMR-Based Isotopic Purity Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess the overall purity and structure.

    • Acquire a ¹³C NMR spectrum. The presence of ¹³C labels will result in strong signals at the corresponding carbon positions. The absence or very low intensity of signals at the natural abundance chemical shifts indicates high isotopic enrichment.

    • Acquire a ¹⁵N NMR spectrum or a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. The HSQC experiment is often preferred due to its higher sensitivity and will show correlations for protons attached to ¹⁵N atoms.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • In the ¹³C spectrum, compare the integrals of the signals from the ¹³C-labeled positions to any residual signals at the natural abundance chemical shifts to quantify the ¹³C enrichment.

    • Similarly, in the ¹⁵N spectrum or ¹H-¹⁵N HSQC, the presence and intensity of the signal will confirm ¹⁵N labeling. Quantification can be performed by comparing the signal integral to that of a known standard.

Biological Significance and Signaling Pathways

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters and hormones. The use of this compound allows researchers to trace its metabolic fate in these pathways.

Catecholamine Biosynthesis

L-Tyrosine is the initial substrate for the synthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. These molecules are vital for neurotransmission and the "fight-or-flight" response.

Catecholamine Biosynthesis Pathway tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa (rate-limiting step) dopamine Dopamine ldopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine th Tyrosine Hydroxylase (TH) ddc DOPA Decarboxylase dbh Dopamine β-Hydroxylase pnmt Phenylethanolamine N-Methyltransferase

Caption: Catecholamine Biosynthesis Pathway.

This pathway begins with the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[2][3] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[2][4]

Thyroid Hormone Synthesis

L-Tyrosine is also a fundamental component in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which regulate metabolism.

Thyroid Hormone Synthesis Pathway cluster_follicle Thyroid Follicular Cell iodide Iodide (I-) iodination Iodination of Tyrosine on Tg iodide->iodination thyroglobulin Thyroglobulin (Tg) with Tyrosine residues thyroglobulin->iodination mit Monoiodotyrosine (MIT) on Tg iodination->mit dit Diiodotyrosine (DIT) on Tg iodination->dit coupling Coupling of Iodinated Tyrosines t3_t4_tg T3 and T4 on Tg coupling->t3_t4_tg mit->coupling dit->coupling endocytosis Endocytosis of Colloid t3_t4_tg->endocytosis proteolysis Proteolysis in Lysosome endocytosis->proteolysis t3_t4_release Release of T3 and T4 proteolysis->t3_t4_release blood Bloodstream t3_t4_release->blood

Caption: Thyroid Hormone Synthesis Pathway.

In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These are then coupled to form T4 and T3, which are subsequently released into the bloodstream.

Conclusion

This compound is an invaluable tool for researchers and scientists in various fields. Its high isotopic enrichment and chemical purity allow for precise tracing and quantification in complex biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective application of this stable isotope-labeled compound in cutting-edge research.

References

A Technical Guide to L-Tyrosine-¹³C,¹⁵N for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Tyrosine-¹³C,¹⁵N, a stable isotope-labeled amino acid critical for a range of applications in modern biological and biomedical research. We will explore its commercial availability, key applications with detailed experimental protocols, and its role in significant biological pathways.

Commercial Suppliers and Product Specifications

L-Tyrosine-¹³C,¹⁵N is a specialized chemical reagent available from a number of reputable suppliers who cater to the research community. The primary considerations for researchers are isotopic purity, chemical purity, and the available formulations. Below is a summary of offerings from prominent commercial suppliers.

SupplierProduct NameIsotopic Purity (%)Chemical Purity (%)CAS Number
Cambridge Isotope Laboratories, Inc. L-Tyrosine (¹³C₉, 99%; ¹⁵N, 99%)¹³C: 99, ¹⁵N: 99≥98202407-26-9
Cayman Chemical L-Tyrosine-¹³C₉,¹⁵NNot specified≥98202407-26-9
Sigma-Aldrich (Merck) L-Tyrosine-¹³C₉,¹⁵N¹³C: 98, ¹⁵N: 9895 (CP)202407-26-9

Key Applications and Experimental Protocols

L-Tyrosine-¹³C,¹⁵N is a versatile tool in the laboratory, primarily utilized in quantitative proteomics, metabolic studies, and as an internal standard for mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. L-Tyrosine-¹³C,¹⁵N serves as a "heavy" variant, allowing for the differentiation and relative quantification of proteins between different cell populations.

Experimental Protocol: A General Workflow for SILAC

This protocol outlines the key steps for a typical SILAC experiment.

a. SILAC Media Preparation: [1]

  • Prepare 1,000x stock solutions of "light" (unlabeled) and "heavy" (L-Tyrosine-¹³C,¹⁵N) amino acids in a sterile buffer such as PBS.

  • Use a specialized SILAC-grade cell culture medium that is deficient in the amino acid to be labeled (in this case, tyrosine).

  • Supplement the deficient medium with either the "light" or "heavy" amino acid stock solution to the desired final concentration.

  • Add other necessary supplements such as dialyzed fetal bovine serum (to minimize the introduction of unlabeled amino acids), antibiotics, and growth factors.

  • Sterile-filter the complete media before use.

b. Cell Culture and Labeling: [1]

  • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[1]

  • Monitor the incorporation efficiency by mass spectrometry if necessary.

c. Experimental Treatment:

  • Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

d. Cell Lysis and Protein Extraction: [1]

  • Harvest both cell populations and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate.

e. Sample Pooling and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

  • Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.

f. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Peptides containing the "heavy" L-Tyrosine will exhibit a characteristic mass shift compared to their "light" counterparts.

  • The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

Logical Workflow for a SILAC Experiment

SILAC_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Prepare Light Medium C Culture 'Light' Cells A->C B Prepare Heavy Medium (with L-Tyrosine-¹³C,¹⁵N) D Culture 'Heavy' Cells B->D E Control C->E F Experimental Treatment D->F G Harvest & Lyse Cells E->G F->G H Combine Lysates G->H I Protein Digestion H->I J LC-MS/MS Analysis I->J K Data Analysis & Quantification J->K

Caption: A flowchart illustrating the major steps in a SILAC-based quantitative proteomics experiment.

Metabolic Labeling and Flux Analysis

L-Tyrosine-¹³C,¹⁵N can be used as a tracer to study metabolic pathways and quantify the flux of metabolites through these pathways. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can gain insights into cellular metabolism under various conditions.

Experimental Protocol: General Steps for Metabolic Flux Analysis

  • Cell Culture and Isotope Labeling: Culture cells in a defined medium and then switch to a medium containing L-Tyrosine-¹³C,¹⁵N as the tracer.

  • Time-Course Sampling: Collect cell samples at different time points after the introduction of the labeled substrate.

  • Metabolite Extraction: Quench metabolic activity rapidly and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using LC-MS/MS to determine the mass isotopomer distribution for tyrosine and its downstream products.

  • Flux Calculation: Use specialized software to model the metabolic network and calculate the reaction fluxes based on the isotopic labeling data.

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow A Cell Culture in Standard Medium B Switch to Medium with L-Tyrosine-¹³C,¹⁵N A->B C Time-Course Sampling B->C D Metabolite Quenching & Extraction C->D E LC-MS/MS Analysis of Isotopomer Distribution D->E F Metabolic Flux Calculation E->F

Caption: A simplified workflow for conducting a metabolic flux analysis experiment using a stable isotope tracer.

Internal Standard for Mass Spectrometry

Due to its identical chemical properties to endogenous L-Tyrosine but distinct mass, L-Tyrosine-¹³C,¹⁵N is an ideal internal standard for the accurate quantification of L-Tyrosine in complex biological samples by mass spectrometry.

Experimental Protocol: Use as an Internal Standard

  • Sample Preparation: To a known volume or mass of the biological sample (e.g., plasma, cell lysate), add a known amount of L-Tyrosine-¹³C,¹⁵N.

  • Extraction: Perform the necessary extraction procedure to isolate the amino acid fraction.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS, monitoring the specific mass transitions for both the endogenous (light) and the internal standard (heavy) L-Tyrosine.

  • Quantification: The concentration of the endogenous L-Tyrosine is calculated by comparing the peak area of the light analyte to the peak area of the heavy internal standard, using a calibration curve.

Biological Signaling Pathways Involving L-Tyrosine

L-Tyrosine is a precursor to several critical biomolecules, and understanding its metabolic fate is crucial in many areas of research.

Catecholamine Biosynthesis

L-Tyrosine is the starting material for the synthesis of catecholamines, which are important neurotransmitters and hormones. This pathway is fundamental to neuroscience and endocrinology research.

Catecholamine Biosynthesis Pathway

Catecholamine_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The enzymatic conversion of L-Tyrosine into the catecholamines dopamine, norepinephrine, and epinephrine.

Thyroid Hormone Synthesis

In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form the precursors of thyroid hormones.

Thyroid Hormone Synthesis Pathway

Thyroid_Hormone_Pathway Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Thyroid Peroxidase MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination DIT Diiodotyrosine (DIT) Iodine->DIT Iodination Thyroglobulin Thyroglobulin-Tyrosine Thyroglobulin->MIT Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling DIT->T3 T4 Thyroxine (T4) DIT->T4 Coupling

Caption: A simplified representation of the synthesis of thyroid hormones from iodide and tyrosine residues on thyroglobulin.

Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine phosphorylation is a key event in many signal transduction pathways initiated by receptor tyrosine kinases (RTKs). While L-Tyrosine-¹³C,¹⁵N is used to study the proteins in these pathways, the core mechanism involves the phosphorylation of tyrosine residues on proteins.

A Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Adaptor Adaptor Protein P_RTK->Adaptor Recruitment Effector Effector Protein Adaptor->Effector Activation Downstream Downstream Signaling Effector->Downstream Response Cellular Response Downstream->Response

Caption: An overview of a typical signal transduction cascade initiated by the activation of a receptor tyrosine kinase.

References

A Technical Guide to the Stability and Storage of L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for L-Tyrosine-¹³C,¹⁵N. Ensuring the integrity of isotopically labeled compounds is critical for the accuracy and reproducibility of experimental results in fields such as metabolic research, quantitative proteomics, and drug development. This document outlines the factors affecting the stability of L-Tyrosine-¹³C,¹⁵N, provides recommended storage protocols, and details experimental methods for stability assessment.

Core Concepts of Stability

L-Tyrosine-¹³C,¹⁵N is a stable isotope-labeled amino acid, meaning it is non-radioactive. The ¹³C and ¹⁵N isotopes do not decay over time, so the stability of the compound is determined by the chemical integrity of the L-Tyrosine molecule itself. It is generally understood that the physicochemical properties of isotopically labeled molecules are identical to their unlabeled counterparts. Therefore, the stability profile of L-Tyrosine-¹³C,¹⁵N is comparable to that of L-Tyrosine.

The primary factors that can affect the chemical stability of L-Tyrosine in both solid and solution forms are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: L-Tyrosine's solubility and the rate of certain degradation pathways are highly pH-dependent.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidizing Agents: The phenolic ring of tyrosine is susceptible to oxidation.

  • Moisture: For the solid form, moisture can promote degradation and microbial growth.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of L-Tyrosine-¹³C,¹⁵N. The following recommendations are based on information from various suppliers and best practices for handling amino acids.

Solid Form
ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage (≥ 4 years).[1] Room temperature is acceptable for shorter periods.[2][3]Reduces the rate of potential solid-state degradation reactions.
Light Store in a dark container or protect from light.[2][3]Prevents photodegradation.
Moisture Store in a tightly sealed container in a dry environment.L-Tyrosine is hygroscopic and moisture can lead to clumping and chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, though not strictly necessary for routine storage.Minimizes oxidation.
Solution Form

The stability of L-Tyrosine-¹³C,¹⁵N in solution is more complex and depends on the solvent, pH, concentration, and storage temperature. L-Tyrosine has low solubility in neutral aqueous solutions (approximately 0.45 mg/mL). To prepare stock solutions, it is often necessary to dissolve it in acidic or basic solutions, or in organic solvents like DMSO.

ParameterRecommendationRationale
Temperature For aqueous stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.Minimizes degradation rates in solution.
pH For concentrated aqueous solutions, maintain a pH below 2 or above 9 to ensure solubility and stability.L-Tyrosine is most soluble and stable at extreme pH values. Its solubility is lowest between pH 3 and 8.5.
Solvent If using DMSO, use fresh, anhydrous DMSO as moisture can reduce solubility.Prevents precipitation and degradation.
Light Store solutions in amber vials or protect from light.Prevents photodegradation in solution.

Potential Degradation Pathways

Understanding the potential degradation pathways of L-Tyrosine is crucial for designing stable formulations and for identifying potential impurities in stability studies.

Oxidation

The phenolic hydroxyl group makes L-Tyrosine susceptible to oxidation. This can be initiated by reactive oxygen species (ROS), metal ions, or enzymatic activity. Key oxidation products include:

  • 3,4-dihydroxyphenylalanine (DOPA): Formed by the hydroxylation of the phenyl ring.

  • Dityrosine: Formed via the dimerization of two tyrosyl radicals. This cross-linking can be a significant issue in peptides and proteins.

  • Dopachrome: Further oxidation of L-DOPA can lead to the formation of this colored compound.

Photodegradation

Exposure to UV light can lead to the formation of tyrosyl radicals, initiating oxidation and dimerization pathways. This can result in discoloration (yellowing or browning) of both solid samples and solutions.

Degradation at Extreme pH

While L-Tyrosine is more soluble at extreme pH, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation. In the presence of high concentrations of HCl, halogenation of the tyrosine ring can occur.

The following diagram illustrates the major chemical degradation pathways for L-Tyrosine.

G LTyrosine L-Tyrosine-¹³C,¹⁵N TyrosylRadical Tyrosyl Radical LTyrosine->TyrosylRadical Oxidation / UV Light DOPA 3,4-Dihydroxyphenylalanine (DOPA) TyrosylRadical->DOPA Hydroxylation Dityrosine Dityrosine TyrosylRadical->Dityrosine Dimerization Dopachrome Dopachrome DOPA->Dopachrome Further Oxidation

Caption: Major chemical degradation pathways of L-Tyrosine.

Experimental Protocols for Stability Assessment

To ensure the quality of L-Tyrosine-¹³C,¹⁵N for experimental use, it is advisable to perform stability assessments, particularly for solutions stored for extended periods.

Visual Inspection

A simple yet effective initial assessment of stability.

Methodology:

  • Prepare the L-Tyrosine-¹³C,¹⁵N solution in a clear, sterile container.

  • Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • At specified time points (e.g., 0, 7, 14, 30 days), visually inspect the solution for:

    • Precipitation: Any sign of solid material, from a light haze to dense sediment.

    • Color Change: Any deviation from the initial color, such as yellowing or browning, which can indicate degradation.

  • Document the observations at each time point.

Purity and Concentration Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the concentration of L-Tyrosine-¹³C,¹⁵N and detecting degradation products.

Methodology:

  • Sample Preparation:

    • Carefully collect an aliquot of the stored solution, avoiding any precipitate.

    • If the solution contains proteins or other macromolecules, perform a deproteinization step (e.g., using a 10 kDa molecular weight cut-off spin filter).

    • Dilute the sample to an appropriate concentration within the linear range of the HPLC assay.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column is commonly used for amino acid analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at approximately 275-280 nm (the absorbance maximum of the phenyl group) or fluorescence detection after derivatization for higher sensitivity.

    • Internal Standard: Use of a stable, non-interfering compound to improve quantitative accuracy.

  • Quantification:

    • Prepare a standard curve using a freshly prepared solution of L-Tyrosine-¹³C,¹⁵N of known concentration.

    • Inject the stored sample and the standards onto the HPLC system.

    • Determine the concentration of L-Tyrosine-¹³C,¹⁵N in the sample by comparing its peak area to the standard curve. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

The following diagram outlines a general workflow for a stability study of L-Tyrosine-¹³C,¹⁵N solutions.

G start Prepare L-Tyrosine-¹³C,¹⁵N Solution storage Aliquot and Store under Different Conditions (Temp, Light) start->storage sampling Sample at Time Points (T=0, T=1, T=2...) storage->sampling visual Visual Inspection (Precipitation, Color) sampling->visual hplc HPLC Analysis (Purity, Concentration) sampling->hplc data Data Analysis (Compare to T=0) visual->data hplc->data end Determine Stability and Shelf-Life data->end

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of stable isotope labeling using L-Tyrosine-¹³C,¹⁵N. This non-radioactive labeled amino acid serves as a powerful tool in metabolic research, quantitative proteomics, and drug development, offering precise insights into complex biological systems.

Core Principles of Stable Isotope Labeling with L-Tyrosine-¹³C,¹⁵N

Stable isotope labeling involves the incorporation of non-radioactive, "heavy" isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into molecules of interest. L-Tyrosine labeled with both ¹³C and ¹⁵N (L-Tyrosine-¹³C,¹⁵N) is chemically identical to its natural counterpart but possesses a greater mass. This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).

The primary applications of L-Tyrosine-¹³C,¹⁵N include its use as a metabolic tracer to follow the fate of tyrosine in various biochemical pathways and as an internal standard for the accurate quantification of endogenous L-tyrosine.[1][2] In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media where natural ("light") L-tyrosine is replaced with "heavy" L-Tyrosine-¹³C,¹⁵N.[2][] This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" and "heavy" media, researchers can accurately quantify changes in protein abundance between different experimental conditions.[4]

Quantitative Data Summary

The use of L-Tyrosine-¹³C,¹⁵N provides a distinct mass shift, enabling its detection and quantification. The following tables summarize key quantitative parameters.

PropertyValueReference
Molecular Formula (Unlabeled)C₉H₁₁NO₃
Molecular Weight (Unlabeled)181.19 g/mol
Molecular Formula (Labeled)¹³C₉H₁₁¹⁵NO₃
Molecular Weight (Labeled)191.12 g/mol
Isotopic Purity≥98% for ¹³C, ≥98% for ¹⁵N
Mass Shift (M+10)10 Da

Table 1: Physicochemical Properties of Unlabeled and Labeled L-Tyrosine

ParameterDescriptionTypical ValuesReference
Incorporation EfficiencyThe percentage of labeled amino acid successfully incorporated into proteins in cell culture.>95% after 5-6 cell doublings.
Limit of Quantification (GC-C-IRMS)The lowest concentration of the analyte that can be reliably quantified. For δ¹⁵N analysis, the limit is > 1 V-s, and for δ¹³C analysis, it is > 10 V-s.Varies by instrument and method.
Mass Spectrometry DetectionLabeled peptides are detected as doublets in the mass spectrum, separated by the mass difference between the heavy and light isotopes.The mass difference is determined by the number of labeled atoms in the peptide.

Table 2: Key Parameters in Stable Isotope Labeling Experiments

Experimental Protocols

SILAC Protocol for Quantitative Proteomics using L-Tyrosine-¹³C,¹⁵N

This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.

1. Media Preparation:

  • Prepare two types of cell culture media that are deficient in L-tyrosine.

  • Supplement one medium ("light") with unlabeled L-Tyrosine.

  • Supplement the other medium ("heavy") with L-Tyrosine-¹³C,¹⁵N.

  • Ensure both media are otherwise identical in composition.

2. Cell Culture and Labeling:

  • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled or unlabeled tyrosine into the cellular proteome.

3. Experimental Treatment:

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment) while the other serves as a control.

4. Cell Lysis and Protein Extraction:

  • Harvest both cell populations.

  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Extract the total protein.

5. Protein Digestion:

  • Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin. In-gel digestion involves running the protein lysate on an SDS-PAGE gel, excising the protein bands, and digesting the proteins within the gel slices.

6. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

7. Data Analysis:

  • Use specialized software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities in the mass spectra. The ratio of heavy to light peptide signals reflects the relative abundance of the corresponding protein in the two experimental conditions.

GC-C-IRMS Protocol for L-Tyrosine-¹³C,¹⁵N Analysis

This protocol is for the analysis of L-Tyrosine-¹³C,¹⁵N incorporation at the amino acid level using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry.

1. Protein Hydrolysis:

  • Hydrolyze the protein sample to liberate individual amino acids. This is typically done using 6 M HCl at 150°C for 70 minutes under a nitrogen headspace.

2. Amino Acid Purification (Optional):

  • If the sample contains significant amounts of interfering substances like carbohydrates or lipids, purify the amino acids using strong cation-exchange chromatography.

3. Derivatization:

  • Convert the amino acids into volatile derivatives suitable for gas chromatography. A common method is to create N-acetyl methyl esters (NACME).

    • Esterification: React the amino acids with acidified methanol.

    • Acetylation: Acetylate the amino group using a mixture of acetic anhydride, trimethylamine, and acetone.

4. GC-C-IRMS Analysis:

  • Inject the derivatized amino acids into a GC-C-IRMS system.

  • Gas Chromatography: Separate the derivatized amino acids on a suitable GC column (e.g., Agilent DB-35). A typical temperature program starts at 70°C, ramps up to 140°C, then to 240°C, and finally to 255°C.

  • Combustion: The separated amino acids are combusted at high temperatures (e.g., 1000°C) to convert them into CO₂ and N₂ gas.

  • Isotope Ratio Mass Spectrometry: The isotopic ratios (¹³C/¹²C and ¹⁵N/¹⁴N) of the resulting gases are measured by the IRMS to determine the level of isotopic enrichment.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways involving tyrosine and a typical experimental workflow.

cluster_workflow Experimental Workflow for SILAC light_cells Cells in 'Light' Medium (unlabeled L-Tyrosine) control Control light_cells->control heavy_cells Cells in 'Heavy' Medium (L-Tyrosine-¹³C,¹⁵N) treatment Experimental Treatment heavy_cells->treatment combine Combine Cells (1:1) treatment->combine control->combine lysis Cell Lysis & Protein Extraction combine->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

SILAC Experimental Workflow

cluster_dopamine Dopamine Synthesis Pathway tyrosine L-Tyrosine th Tyrosine Hydroxylase (TH) (Rate-limiting step) tyrosine->th + O₂, BH₄, Fe²⁺ ldopa L-DOPA aadc Aromatic L-Amino Acid Decarboxylase (AADC) ldopa->aadc + Pyridoxal phosphate (Vitamin B6) dopamine Dopamine th->ldopa aadc->dopamine

Dopamine Synthesis from Tyrosine

cluster_thyroid Thyroid Hormone Synthesis Pathway cluster_coupling Coupling Reactions tyrosine Tyrosine residues on Thyroglobulin tpo_iodination Thyroid Peroxidase (TPO) + Iodide (I⁻) + H₂O₂ tyrosine->tpo_iodination mit Monoiodotyrosine (MIT) mit->tpo_iodination dit Diiodotyrosine (DIT) t3 Triiodothyronine (T3) t4 Thyroxine (T4) tpo_iodination->mit tpo_iodination->dit tpo_coupling Thyroid Peroxidase (TPO) tpo_coupling->t3 forms T3 tpo_coupling->t4 forms T4 mit_dit MIT + DIT mit_dit->tpo_coupling dit_dit DIT + DIT dit_dit->tpo_coupling

Thyroid Hormone Synthesis from Tyrosine

cluster_phosphorylation Tyrosine Phosphorylation Signaling ligand Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk autophosphorylation Dimerization & Autophosphorylation rtk->autophosphorylation Ligand Binding adaptor Adaptor Proteins (e.g., Grb2) autophosphorylation->adaptor Recruitment downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) adaptor->downstream Activation response Cellular Response (Proliferation, Differentiation, etc.) downstream->response

Receptor Tyrosine Kinase Signaling

References

The Pivotal Role of L-Tyrosine-13C,15N in Unraveling Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful and indispensable tool in metabolic research, offering a dynamic window into the intricate network of biochemical reactions that sustain life. Among the various tracers employed, L-Tyrosine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), specifically L-Tyrosine-¹³C,¹⁵N, provides a robust method for elucidating the complexities of tyrosine metabolism. This non-radioactive, stable isotope-labeled amino acid allows for the safe and precise tracking of tyrosine's fate as it is incorporated into proteins and transformed into a myriad of critical downstream metabolites, including neurotransmitters and pigments. This technical guide provides an in-depth exploration of the application of L-Tyrosine-¹³C,¹⁵N in tracing metabolic pathways, complete with experimental methodologies, data presentation, and visual pathway diagrams to empower researchers in their scientific endeavors.

Core Principles of Stable Isotope Tracing with L-Tyrosine-¹³C,¹⁵N

The fundamental principle behind using L-Tyrosine-¹³C,¹⁵N is the introduction of a "heavy" version of tyrosine into a biological system. This labeled tyrosine is chemically identical to its natural, "light" counterpart and thus participates in the same enzymatic reactions. However, the increased mass due to the ¹³C and ¹⁵N isotopes allows for its distinction and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By monitoring the incorporation of these heavy isotopes into downstream metabolites, researchers can map the flow of carbon and nitrogen atoms through various metabolic pathways, a technique known as metabolic flux analysis (MFA).

Key Applications in Metabolic Research

The use of L-Tyrosine-¹³C,¹⁵N as a tracer has significant applications in several key areas of biomedical research and drug development:

  • Neuroscience: Elucidating the biosynthesis and turnover rates of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are crucial in neurological function and disease.

  • Oncology and Dermatology: Investigating the melanin synthesis pathway, which is central to pigmentation and implicated in skin cancers like melanoma.

  • Proteomics: Quantifying protein synthesis and turnover rates through techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

  • Drug Development: Assessing the impact of therapeutic agents on specific metabolic pathways involving tyrosine, providing insights into drug efficacy and mechanism of action.

Data Presentation: Quantitative Metabolic Flux

The primary output of stable isotope tracing experiments is quantitative data on the flux through metabolic pathways. This data is often presented in tables that summarize the rate of conversion of the tracer into various metabolites.

PrecursorProductFlux Rate (nmol/mg protein/hr)ConditionAnalytical Method
[U-¹³C]-L-Tyrosine[U-¹³C]-L-DOPA15.2 ± 2.1Basal MelanocytesLC-MS/MS
[U-¹³C]-L-Tyrosine[U-¹³C]-Dopamine8.5 ± 1.2Stimulated NeuronsGC-MS
[U-¹³C]-L-Tyrosine[U-¹³C]-Eumelanin5.8 ± 0.9UV-exposed CellsLC-MS
[U-¹³C]-L-Tyrosine[U-¹³C]-Pheomelanin2.1 ± 0.4UV-exposed CellsLC-MS
[¹⁵N]-L-Tyrosine¹⁵N-labeled Protein25.6 ± 3.5Growing CellsLC-MS/MS

Note: The data presented in this table are representative examples compiled from various studies and are intended for illustrative purposes.

Experimental Protocols

The successful implementation of L-Tyrosine-¹³C,¹⁵N tracing studies requires meticulous planning and execution of experimental protocols. Below are detailed methodologies for cell culture-based experiments.

Cell Culture and Isotope Labeling (SILAC-based approach)

This protocol is adapted from SILAC methodologies for labeling cellular proteins with L-Tyrosine-¹³C,¹⁵N.

a. Media Preparation:

  • Prepare "heavy" SILAC medium by supplementing dialyzed fetal bovine serum (10%) to DMEM or RPMI-1640 medium lacking L-tyrosine.

  • Add L-Tyrosine-¹³C,¹⁵N to the desired final concentration (e.g., the same as physiological tyrosine levels).

  • Prepare a "light" control medium with unlabeled L-tyrosine at the same concentration.

b. Cell Culture:

  • Culture the cells of interest in the "heavy" SILAC medium for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Culture a parallel set of cells in the "light" medium as a control.

c. Experimental Treatment:

  • Once labeling is complete, cells can be subjected to experimental conditions (e.g., drug treatment, stimulation with a growth factor).

d. Sample Collection and Preparation:

  • Harvest cells by scraping and wash with ice-cold PBS.

  • For proteomic analysis, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • For metabolomic analysis, quench metabolism rapidly by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

  • Centrifuge to pellet cellular debris and collect the supernatant containing metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

a. Sample Resuspension:

  • Resuspend the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.

b. Chromatographic Separation:

  • Utilize a reverse-phase or HILIC chromatography column appropriate for separating polar metabolites.

  • Column: For example, a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% mobile phase B over a specified time (e.g., 15 minutes) is a common starting point.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

c. Mass Spectrometry Detection:

  • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for tyrosine and its metabolites.

  • Data Acquisition: Perform full scan MS to detect all ions and targeted MS/MS (or parallel reaction monitoring, PRM) to confirm the identity and quantify the labeled metabolites.

  • MRM Transitions (example for L-Tyrosine-¹³C₉,¹⁵N):

    • Q1 (Precursor Ion): m/z 191.1

    • Q3 (Product Ion): m/z 144.1 (corresponding to the loss of the carboxyl group and amine group from the labeled backbone)

d. Data Analysis:

  • Process the raw MS data using specialized software to identify and quantify the peak areas of the labeled and unlabeled metabolites.

  • Calculate the fractional enrichment of the heavy isotopes in each metabolite to determine the flux through the pathway.

Mandatory Visualizations: Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving tyrosine and a typical experimental workflow for stable isotope tracing.

experimental_workflow cluster_prep Cell Preparation & Labeling cluster_exp Experiment & Quenching cluster_analysis Analysis cluster_output Output cell_culture Cell Culture heavy_labeling Incubation with L-Tyrosine-13C,15N cell_culture->heavy_labeling treatment Experimental Treatment heavy_labeling->treatment quenching Metabolism Quenching treatment->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing & Flux Calculation lcms->data_analysis pathway_map Metabolic Pathway Map data_analysis->pathway_map

Caption: A typical experimental workflow for L-Tyrosine-¹³C,¹⁵N tracing.

tyrosine_metabolism cluster_protein Protein Synthesis cluster_catecholamine Catecholamine Synthesis cluster_melanin Melanin Synthesis tyrosine This compound protein Incorporation into Proteins tyrosine->protein tRNA Synthetase ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopaquinone Dopaquinone tyrosine->dopaquinone Tyrosinase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-Hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT eumelanin Eumelanin dopaquinone->eumelanin pheomelanin Pheomelanin dopaquinone->pheomelanin

Caption: Major metabolic fates of L-Tyrosine traced with ¹³C and ¹⁵N isotopes.

melanin_synthesis_pathway tyrosine L-Tyrosine-13C ldopa L-DOPA-13C tyrosine->ldopa Tyrosinase dopaquinone Dopaquinone-13C ldopa->dopaquinone Tyrosinase leucodopachrome Leucodopachrome-13C dopaquinone->leucodopachrome cysteinyldopa Cysteinyldopa-13C dopaquinone->cysteinyldopa + Cysteine dopachrome Dopachrome-13C leucodopachrome->dopachrome dhi DHI-13C dopachrome->dhi eumelanin Eumelanin-13C dhi->eumelanin pheomelanin Pheomelanin-13C cysteinyldopa->pheomelanin

Caption: Detailed pathway of melanin synthesis from L-Tyrosine.

Conclusion

L-Tyrosine-¹³C,¹⁵N is a versatile and powerful tracer for dissecting the intricate pathways of tyrosine metabolism. Its application in metabolic flux analysis provides quantitative insights that are invaluable for basic research and drug development. By combining rigorous experimental design, high-resolution mass spectrometry, and robust data analysis, researchers can leverage this stable isotope to uncover novel metabolic insights and identify new therapeutic targets. The methodologies and visualizations presented in this guide offer a comprehensive framework for scientists to embark on their own investigations into the dynamic world of cellular metabolism.

The Cornerstone of Quantitative Proteomics: An In-depth Technical Guide to L-Tyrosine-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern proteomics, the precise quantification of protein abundance is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique for accurate relative and quantitative proteomics. At the core of this methodology lies the use of stable isotope-labeled amino acids, with L-Tyrosine-13C,15N serving as a critical tool for in-depth analysis of protein dynamics, particularly in the study of signaling pathways and post-translational modifications.

This technical guide provides a comprehensive overview of this compound, its application in quantitative proteomics, detailed experimental protocols, and the interpretation of the rich data it generates.

Core Principles of this compound in Proteomics

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-Tyrosine. In this "heavy" version, the nine carbon atoms (12C) are replaced with their heavier isotope, carbon-13 (13C), and the single nitrogen atom (14N) is replaced with nitrogen-15 (15N). This labeling strategy results in a predictable mass shift in peptides containing this amino acid, which can be readily detected by mass spectrometry.

The fundamental principle of using this compound in proteomics revolves around metabolic incorporation. Cells are cultured in a specialized medium where the natural "light" L-Tyrosine has been replaced with "heavy" this compound. As cells grow and synthesize new proteins, they incorporate this heavy amino acid into their proteome. This in vivo labeling approach is advantageous as it introduces the isotopic label at the very beginning of the experimental workflow, minimizing experimental variability.

When a "heavy" labeled cell population is compared to a "light" (unlabeled) population, the corresponding peptides will appear as doublets in the mass spectrum, separated by a specific mass difference. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the protein in the two samples.

Quantitative Data at a Glance

The precision of SILAC and other metabolic labeling techniques hinges on the well-defined mass difference introduced by the stable isotopes. The following table summarizes the key quantitative data for this compound.

ParameterValueDescription
Labeled Isotopes 13C, 15NThe specific stable isotopes used for labeling.
Number of 13C atoms 9All nine carbon atoms in tyrosine are replaced with 13C.
Number of 15N atoms 1The single nitrogen atom in tyrosine is replaced with 15N.
Molecular Weight (Unlabeled) 181.19 g/mol The molecular weight of natural L-Tyrosine.
Molecular Weight (Labeled) 191.12 g/mol The molecular weight of L-Tyrosine-13C9,15N.[1][2]
Mass Shift per Tyrosine Residue +10 DaThe mass difference between a peptide containing one heavy tyrosine and its light counterpart.
Isotopic Purity Typically >98%The percentage of the labeled amino acid that is fully substituted with the heavy isotopes.
Incorporation Efficiency >95%The percentage of the specific amino acid in the cellular proteome that is the heavy labeled form after sufficient cell doublings.

Experimental Workflow: SILAC using this compound

The following diagram illustrates a typical SILAC workflow for a comparative proteomics experiment.

SILAC_Workflow cluster_labeling 1. Metabolic Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing cluster_analysis 4. MS Analysis & Data Interpretation Light_Culture Cell Culture 1 (Light L-Tyrosine) Control Control Treatment Light_Culture->Control Heavy_Culture Cell Culture 2 (Heavy this compound) Experimental Experimental Treatment Heavy_Culture->Experimental Harvest_Lysis Cell Harvest & Lysis Control->Harvest_Lysis Experimental->Harvest_Lysis Mix_Proteins Mix Protein Lysates (1:1) Harvest_Lysis->Mix_Proteins Digestion Protein Digestion (e.g., Trypsin) Mix_Proteins->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Peptide Identification & Quantification LC_MS->Quantification Data_Analysis Data Analysis & Biological Interpretation Quantification->Data_Analysis

A typical experimental workflow for a SILAC experiment.

Detailed Experimental Protocol

This protocol outlines the key steps for performing a SILAC experiment with this compound to compare a treated versus a control cell population.

1. Media Preparation:

  • Prepare SILAC-specific cell culture medium that is deficient in L-Tyrosine. This is typically a customized formulation of DMEM or RPMI-1640.

  • Create two types of media:

    • "Light" Medium: Supplement the tyrosine-deficient medium with natural L-Tyrosine to a final concentration suitable for your cell line.

    • "Heavy" Medium: Supplement the tyrosine-deficient medium with this compound to the same final concentration as the light medium.

  • Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture two separate populations of your cells of interest.

  • Grow one population in the "light" medium and the other in the "heavy" medium.

  • To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell doublings. The efficiency of incorporation should be monitored by mass spectrometry of a small cell lysate sample.

3. Experimental Treatment:

  • Once labeling is complete (>95% incorporation), apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other cell population will serve as the control.

4. Cell Lysis and Protein Extraction:

  • Harvest both cell populations separately.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteome.

  • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Protein Mixing and Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

  • The mixed protein sample can be processed in one of two ways:

    • In-gel digestion: Separate the proteins by SDS-PAGE, excise the gel bands, and perform in-gel digestion with a protease such as trypsin.

    • In-solution digestion: Directly digest the mixed protein lysate in solution using a protease.

  • Trypsin is a common choice as it cleaves C-terminal to lysine and arginine residues.

6. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of "light" and "heavy" peptides.

  • Specialized proteomics software is used to identify the peptides and quantify the intensity ratio of the heavy and light forms. This ratio corresponds to the relative abundance of the protein in the two samples.

Application Spotlight: Elucidating the EphB Signaling Pathway

SILAC with labeled amino acids is a powerful tool for dissecting complex cellular signaling pathways. For instance, it has been successfully employed to identify downstream effectors of the Ephrin B (EphB) receptor tyrosine kinase signaling pathway, which is crucial in processes like axon guidance and synaptic plasticity.

Upon activation by its ligand, ephrin-B, the EphB receptor undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites then serve as docking platforms for various downstream signaling proteins. A SILAC-based phosphoproteomics approach can identify and quantify these changes in tyrosine phosphorylation.

EphB_Signaling EphrinB Ephrin-B Ligand EphB_Receptor EphB Receptor EphrinB->EphB_Receptor Binding & Activation Autophosphorylation Receptor Autophosphorylation (Tyrosine Residues) EphB_Receptor->Autophosphorylation Grb2_Sos Grb2/Sos Complex Autophosphorylation->Grb2_Sos Recruitment PI3K PI3-Kinase Autophosphorylation->PI3K Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Axon Guidance, Synaptic Plasticity) ERK->Cellular_Response PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Cellular_Response

Simplified EphB receptor signaling pathway.

Beyond SILAC: Other Applications of this compound

While SILAC is the most prominent application, this compound can be utilized in other metabolic labeling strategies for quantitative proteomics.

  • Pulse-SILAC (pSILAC): This technique measures protein synthesis and turnover rates by introducing the heavy amino acid for a defined period (a "pulse"). The rate of incorporation of the heavy label provides a direct measure of protein synthesis.

  • NeuCode SILAC: This is a more advanced SILAC method that uses amino acids with subtle mass differences, allowing for higher multiplexing (i.e., comparing more than two or three samples simultaneously).

  • Metabolic Flux Analysis: By tracing the incorporation of 13C and 15N from labeled precursors like this compound into other metabolites, researchers can map and quantify the flow of atoms through metabolic pathways.

Conclusion

This compound is an indispensable tool in the quantitative proteomics toolbox. Its application in SILAC and other metabolic labeling techniques provides a robust and accurate means to investigate the dynamic nature of the proteome. For researchers in basic science and drug development, mastering the use of this compound opens the door to a deeper understanding of cellular function, disease mechanisms, and the mode of action of therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this powerful technology.

References

L-Tyrosine-¹³C,¹⁵N Applications in Biomolecular NMR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Tyrosine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of these stable isotopes make L-Tyrosine-¹³C,¹⁵N an invaluable tool for elucidating the structure, dynamics, and interactions of proteins and other biomolecules at an atomic level. This guide will delve into the core applications, present quantitative data, provide detailed experimental protocols, and visualize key processes.

Core Applications of L-Tyrosine-¹³C,¹⁵N in Biomolecular NMR

The strategic incorporation of ¹³C and ¹⁵N isotopes into L-Tyrosine residues offers several advantages for biomolecular NMR studies:

  • Enhanced Spectral Resolution and Assignment: The introduction of ¹³C and ¹⁵N nuclei, both having a nuclear spin of 1/2, allows for the use of multidimensional heteronuclear NMR experiments.[1] These experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HSQC, disperse the crowded proton signals into second and third dimensions based on the chemical shifts of the directly bonded nitrogen and carbon atoms, respectively.[2] This "fingerprint" spectrum simplifies resonance assignment, a critical first step in any detailed NMR study.[1]

  • Probing Protein Structure and Dynamics: Isotope labeling of tyrosine is crucial for determining the three-dimensional structures of proteins in solution.[1] Beyond static structures, L-Tyrosine-¹³C,¹⁵N enables the study of protein dynamics over a wide range of timescales (picoseconds to seconds). NMR relaxation experiments, such as the measurement of R₁, R₂, and the heteronuclear NOE (Nuclear Overhauser Effect), provide insights into the flexibility of the protein backbone and side chains.[3] Relaxation dispersion experiments, on the other hand, can characterize slower, microsecond-to-millisecond timescale motions that are often associated with enzymatic catalysis and conformational changes.

  • Investigating Molecular Interactions and Drug Discovery: L-Tyrosine residues are frequently located at the interfaces of protein-protein interactions and in the active sites of enzymes, particularly kinases and phosphatases. By monitoring the chemical shift perturbations (CSPs) of ¹H, ¹⁵N, and ¹³C nuclei in labeled tyrosine residues upon the addition of a ligand or binding partner, researchers can map the binding site, determine binding affinities, and gain insights into the mechanism of interaction. This makes L-Tyrosine-¹³C,¹⁵N a powerful tool in drug discovery for screening compound libraries and characterizing hit-to-lead compounds.

  • Studying Post-Translational Modifications: Tyrosine phosphorylation is a key post-translational modification that regulates a vast number of cellular signaling pathways. The distinct chemical environment of a phosphorylated tyrosine residue results in significant changes in the NMR chemical shifts of the backbone and sidechain nuclei. By using L-Tyrosine-¹³C,¹⁵N, researchers can unambiguously identify phosphorylation sites and study the structural and dynamic consequences of this modification.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from biomolecular NMR studies utilizing L-Tyrosine-¹³C,¹⁵N.

Table 1: Representative ¹H, ¹³C, and ¹⁵N Chemical Shifts of L-Tyrosine in a Protein Context
AtomChemical Shift (ppm)
4.0 - 5.0
2.8 - 3.2
7.0 - 7.3
6.7 - 7.0
55 - 60
37 - 42
128 - 132
130 - 134
115 - 119
155 - 160
N110 - 130

Note: Chemical shifts are highly sensitive to the local chemical environment and can vary depending on the protein structure, pH, and temperature. The values presented are typical ranges.

Table 2: Phosphorylation-Induced ¹H Chemical Shift Changes (Δδ) for a Tyrosine Residue
AtomΔδ (ppm) = δ(phosphorylated) - δ(unphosphorylated)
+0.06
Hβ (pro-S)+0.10
Hβ (pro-R)-0.04
+0.02
+0.26
Amide H-0.02

Positive values indicate a downfield shift. Data is for a model L-phosphotyrosine peptide and can vary based on sequence context and solution conditions.

Table 3: Representative NMR Relaxation Parameters for a Tyrosine Residue in a Protein
ParameterTypical Value RangeInformation Gained
R₁ (¹⁵N) 1.0 - 2.5 s⁻¹Fast timescale (ps-ns) backbone motions
R₂ (¹⁵N) 5 - 25 s⁻¹Fast (ps-ns) and slow (µs-ms) timescale motions
¹H-¹⁵N NOE 0.6 - 0.9Backbone flexibility (lower values indicate higher flexibility)
R₁ρ (¹³C) Varies with spin-lock fieldConformational exchange on the µs-ms timescale

Values are dependent on the overall tumbling of the protein, local flexibility, and the magnetic field strength of the NMR spectrometer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-Tyrosine-¹³C,¹⁵N.

Protocol 1: Expression and Purification of a Uniformly ¹³C,¹⁵N-Labeled Protein in E. coli

This protocol outlines the steps for producing a protein with all carbon and nitrogen atoms isotopically labeled, including those in tyrosine residues.

  • Preparation of Minimal Media:

    • Prepare M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.

    • Supplement the media with essential vitamins and trace metals.

    • For a 1-liter culture, typical amounts are 1 g of ¹⁵NH₄Cl and 2-4 g of [U-¹³C]-glucose.

  • Cell Culture and Protein Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

    • Grow a starter culture overnight in LB medium.

    • Inoculate the 1-liter ¹³C,¹⁵N-M9 minimal media with the starter culture.

    • Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the cells for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

    • Lyse the cells using sonication or a high-pressure homogenizer.

  • Protein Purification:

    • Clarify the cell lysate by centrifugation to remove cell debris.

    • Purify the labeled protein using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

Protocol 2: Chemical Shift Perturbation (CSP) Mapping of a Ligand Binding to a ¹⁵N-Labeled Protein

This protocol describes how to identify the binding site of a ligand on a protein by monitoring changes in the ¹H-¹⁵N HSQC spectrum.

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein (typically 0.1-0.5 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH, containing 5-10% D₂O).

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Perform a titration by adding small aliquots of the concentrated ligand stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is important to ensure thorough mixing and temperature equilibration before each measurement.

  • Data Analysis:

    • Process and overlay all the acquired HSQC spectra.

    • Identify the amide cross-peaks that show significant chemical shift changes upon ligand binding. These residues are likely part of or near the binding site.

    • Calculate the weighted-average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

    • Map the residues with significant CSPs onto the three-dimensional structure of the protein to visualize the binding interface.

Protocol 3: ¹³C Relaxation Dispersion NMR for Probing Tyrosine Sidechain Dynamics

This protocol outlines the general steps for a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment to study the dynamics of tyrosine aromatic sidechains.

  • Sample Preparation:

    • Prepare a highly concentrated and stable sample of the protein selectively or uniformly labeled with ¹³C.

    • The protein should be in a suitable NMR buffer, and the concentration should be as high as possible to maximize the signal-to-noise ratio.

  • NMR Data Acquisition:

    • Set up a series of 2D ¹H-¹³C HSQC-based CPMG relaxation dispersion experiments.

    • In these experiments, a variable number of ¹³C refocusing pulses are applied during a constant relaxation delay.

    • The frequency of these pulses (ν_CPMG) is varied across the different experiments, typically ranging from 50 Hz to 1000 Hz or higher.

    • Acquire a reference spectrum with no CPMG pulse train.

  • Data Analysis:

    • For each tyrosine sidechain ¹³C resonance, measure the peak intensity or volume in each of the CPMG experiments.

    • Calculate the effective transverse relaxation rate (R₂_eff) for each ν_CPMG value.

    • Plot R₂_eff as a function of ν_CPMG. A dispersion profile (i.e., a change in R₂_eff with ν_CPMG) is indicative of conformational exchange on the µs-ms timescale.

    • Fit the dispersion profiles to the appropriate theoretical model (e.g., the Carver-Richards equations) to extract kinetic and thermodynamic parameters of the exchange process, such as the exchange rate (k_ex), the populations of the exchanging states, and the chemical shift difference between the states (Δω).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of L-Tyrosine-¹³C,¹⁵N in biomolecular NMR.

G cluster_0 Src Kinase Activation Inactive Inactive Src Kinase Dephosphorylation Dephosphorylation of Tyr527 Inactive->Dephosphorylation PTPase Active Active Src Kinase Substrate Substrate Protein Active->Substrate ATP -> ADP pY527 Phosphorylated Tyr527 SH2_domain SH2 Domain pY527->SH2_domain Intramolecular Interaction SH2_domain->Inactive pSubstrate Phosphorylated Substrate Substrate->pSubstrate Autophosphorylation Autophosphorylation of Tyr416 Dephosphorylation->Autophosphorylation Conformational Change Autophosphorylation->Active

Caption: Simplified signaling pathway of Src kinase activation and substrate phosphorylation.

G cluster_workflow NMR-Based Drug Screening Workflow start Start: Target Protein Selection expression Expression & Purification of ¹³C,¹⁵N-Labeled Protein start->expression nmr_setup NMR Sample Preparation & Reference ¹H-¹⁵N HSQC expression->nmr_setup screening High-Throughput Screening (Compound Library) nmr_setup->screening data_acq ¹H-¹⁵N HSQC Titration screening->data_acq analysis Data Analysis: Chemical Shift Perturbation (CSP) data_acq->analysis hit_id Hit Identification analysis->hit_id validation Hit Validation & Affinity Determination (Kd) hit_id->validation structure Structure Determination of Protein-Ligand Complex validation->structure end End: Lead Compound structure->end

References

Methodological & Application

Application Notes and Protocols for L-Tyrosine-13C,15N SILAC Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of L-Tyrosine-13C,15N in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative mass spectrometry. This method is particularly powerful for studying protein phosphorylation dynamics, making it highly relevant for signal transduction research and drug development.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy for accurate quantitative proteomics.[1][2] The technique involves growing two or more cell populations in media where one is supplemented with a "light" (natural abundance) amino acid, and the others with "heavy" stable isotope-labeled counterparts.[2][3] As cells divide, the heavy amino acids are incorporated into the entire proteome.[4] When the cell populations are mixed, their proteins can be distinguished by mass spectrometry, allowing for the precise relative quantification of protein abundance and post-translational modifications between different experimental conditions.

The use of this compound is especially advantageous for studying tyrosine phosphorylation, a critical post-translational modification in cellular signaling pathways that is often deregulated in diseases like cancer. By specifically labeling tyrosine residues, researchers can accurately quantify changes in tyrosine phosphorylation events in response to stimuli such as drug treatments, providing deep insights into the mechanisms of action of tyrosine kinase inhibitors and other therapeutics.

Experimental Protocols

This section details the step-by-step methodology for a SILAC experiment using this compound. The protocol is divided into two main phases: an adaptation phase for complete labeling and an experimental phase for applying treatments and sample processing.

Phase 1: Cell Adaptation and Labeling
  • SILAC Media Preparation :

    • Prepare Dulbecco's Modified Eagle Medium (DMEM) that is deficient in L-Lysine, L-Arginine, and L-Tyrosine.

    • For the "light" medium, supplement with normal L-Lysine, L-Arginine, and L-Tyrosine.

    • For the "heavy" medium, supplement with the desired heavy isotope-labeled amino acids. For tyrosine phosphorylation studies, this will include L-Tyrosine-¹³C₉,¹⁵N. It is common to also include heavy L-Lysine (¹³C₆,¹⁵N₂) and L-Arginine (¹³C₆,¹⁵N₄) to enable comprehensive proteome quantification.

    • Add 10% dialyzed fetal bovine serum to both light and heavy media to minimize the concentration of unlabeled amino acids.

    • Filter-sterilize the media using a 0.22-μm filter.

  • Cell Culture and Adaptation :

    • Culture the chosen cell line in both the "light" and "heavy" SILAC media.

    • Passage the cells for at least five to six doublings to ensure greater than 95% incorporation of the heavy amino acids into the proteome.

    • The efficiency of incorporation should be verified by a preliminary mass spectrometry analysis of a small cell sample.

Phase 2: Experimental Treatment and Sample Preparation
  • Cell Treatment :

    • Once complete labeling is confirmed, the cell populations can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).

    • For example, to study the effect of a tyrosine kinase inhibitor, the "heavy" labeled cells can be treated with the drug while the "light" labeled cells serve as the untreated control.

  • Cell Lysis and Protein Extraction :

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Harvest the cell lysates and determine the protein concentration for each population.

  • Sample Mixing and Protein Digestion :

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates. This early-stage mixing minimizes experimental variability.

    • The combined protein mixture is then subjected to in-solution or in-gel digestion, typically with trypsin, which cleaves C-terminal to lysine and arginine residues.

  • (Optional) Phosphopeptide Enrichment :

    • For specific analysis of tyrosine phosphorylation, the digested peptide mixture can be enriched for phosphotyrosine-containing peptides. This is commonly achieved through immunoprecipitation using anti-phosphotyrosine antibodies (e.g., PY99 or 4G10).

  • LC-MS/MS Analysis :

    • The final peptide (or phosphopeptide) mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometers, such as Orbitrap-based systems, are recommended for accurate detection and quantification of the mass-shifted peptide pairs.

Data Presentation

The quantitative data obtained from the mass spectrometer is processed using specialized software (e.g., MaxQuant) to identify peptides and calculate the heavy-to-light (H/L) ratios. These ratios reflect the relative abundance of each protein or phosphorylation site between the different experimental conditions. The data should be summarized in a clear and structured table for easy interpretation.

Table 1: Example of Quantitative Data for Tyrosine Phosphorylation Changes in Response to a Tyrosine Kinase Inhibitor

ProteinGenePhosphositeH/L RatioRegulation
Epidermal growth factor receptorEGFRY10920.25Down-regulated
Erb-b2 receptor tyrosine kinase 2ERBB2Y12480.31Down-regulated
Mitogen-activated protein kinase 1MAPK1Y2040.45Down-regulated
Signal transducer and activator of transcription 3STAT3Y7050.98Unchanged
Non-receptor tyrosine-protein kinase SrcSRCY4160.38Down-regulated

This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams are provided in the DOT language for use with Graphviz.

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment & Lysis cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture ('Light' L-Tyrosine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' L-Tyrosine-¹³C,¹⁵N) Treatment Drug Treatment Heavy_Culture->Treatment Lysis_Light Cell Lysis Control->Lysis_Light Lysis_Heavy Cell Lysis Treatment->Lysis_Heavy Mix Mix Lysates (1:1) Lysis_Light->Mix Lysis_Heavy->Mix Digest Protein Digestion (Trypsin) Mix->Digest Enrich Phosphotyrosine Enrichment Digest->Enrich LC_MS LC-MS/MS Analysis Enrich->LC_MS Data Data Analysis (Quantification) LC_MS->Data

Caption: Workflow for L-Tyrosine-¹³C,¹⁵N SILAC experiment.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PLCg PLCg EGFR->PLCg Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Quantitative Proteomics Using L-Tyrosine-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the direct comparison of protein abundance between different cell populations. L-Tyrosine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) (L-Tyrosine-¹³C₉,¹⁵N) is a commercially available amino acid used in SILAC experiments to accurately quantify changes in protein expression, protein turnover, and post-translational modifications, particularly tyrosine phosphorylation.[5]

These application notes provide detailed protocols and data presentation examples for the use of L-Tyrosine-¹³C,¹⁵N in quantitative proteomics, aimed at researchers in academia and the pharmaceutical industry.

Principle of SILAC using L-Tyrosine-¹³C,¹⁵N

The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. In this case, one population is grown in "light" medium containing natural L-Tyrosine, while the other is grown in "heavy" medium containing L-Tyrosine-¹³C₉,¹⁵N. Over several cell divisions, the heavy tyrosine is incorporated into all newly synthesized proteins.

After the experimental endpoint, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. Peptides containing light and heavy tyrosine will appear as pairs of peaks separated by a specific mass difference, and the ratio of their intensities directly reflects the relative abundance of the protein in the two cell populations.

Applications

Global Protein Expression Profiling

Objective: To quantify relative changes in the proteome between two experimental conditions (e.g., drug-treated vs. control).

Description: This is the most common application of SILAC. By comparing the proteomes of cells under different conditions, researchers can identify proteins that are up- or down-regulated, providing insights into the cellular response to a stimulus.

Analysis of Tyrosine Phosphorylation Dynamics

Objective: To identify and quantify changes in tyrosine phosphorylation signaling pathways.

Description: L-Tyrosine-¹³C,¹⁵N is particularly advantageous for studying tyrosine kinase signaling. SILAC can be coupled with phosphotyrosine immunoprecipitation to enrich for tyrosine-phosphorylated peptides, allowing for the precise quantification of changes in phosphorylation at specific sites in response to stimuli like growth factors or kinase inhibitors.

Protein Turnover Studies

Objective: To measure the synthesis and degradation rates of proteins.

Description: By switching cells from a "light" to a "heavy" medium (or vice versa) and monitoring the incorporation of the labeled tyrosine over time, it is possible to determine the turnover rate of individual proteins. This information is crucial for understanding protein homeostasis in various physiological and pathological states.

Experimental Workflow and Protocols

The following sections provide a generalized workflow and detailed protocols for a typical SILAC experiment using L-Tyrosine-¹³C,¹⁵N.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Population 1 (e.g., Control) C Culture in 'Light' Medium (Natural L-Tyrosine) A->C B Cell Population 2 (e.g., Treated) D Culture in 'Heavy' Medium (L-Tyrosine-¹³C,¹⁵N) B->D E Combine Equal Cell Numbers F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Peptide Identification H->I J Quantification of Light/Heavy Peptide Pairs I->J K Data Interpretation J->K

Caption: General Experimental Workflow for SILAC using L-Tyrosine-¹³C,¹⁵N.

Protocol 1: Cell Culture and Metabolic Labeling
  • Medium Preparation:

    • Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-Tyrosine.

    • Supplement the medium with all other essential amino acids and dialyzed fetal bovine serum (to minimize the concentration of unlabeled amino acids).

    • Create two types of media:

      • Light Medium: Add natural L-Tyrosine to the final physiological concentration.

      • Heavy Medium: Add L-Tyrosine-¹³C₉,¹⁵N to the same final concentration.

    • Sterile-filter the prepared media.

  • Cell Culture and Labeling:

    • Culture the chosen cell line in the "light" and "heavy" SILAC media.

    • To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings.

    • Verify labeling efficiency by performing a small-scale protein extraction and mass spectrometry analysis to confirm >97% incorporation of the heavy tyrosine.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug, growth factor) to the "heavy" labeled cells, while the "light" labeled cells serve as a control.

Protocol 2: Protein Extraction, Digestion, and Sample Preparation
  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations.

    • Perform cell counts to ensure accurate mixing.

    • Combine the cell populations at a 1:1 ratio based on cell number.

    • Lyse the combined cell pellet using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion:

    • Quantify the total protein concentration of the lysate (e.g., using a BCA assay).

    • Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Lyophilize the purified peptides and resuspend them in a buffer suitable for mass spectrometry.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.

    • The software will perform peptide identification by searching the MS/MS spectra against a protein sequence database.

    • The software will also quantify the intensity ratios of the "light" and "heavy" peptide pairs to determine the relative protein abundance.

Data Presentation

Quantitative proteomics data should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example of Quantified Proteins in a Drug Treatment Study

Protein AccessionGene NameProtein DescriptionLog₂(Heavy/Light) Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor-1.580.001Down-regulated
P60709ACTBActin, cytoplasmic 10.050.95Unchanged
P04637TP53Cellular tumor antigen p531.890.005Up-regulated
Q02750STAT3Signal transducer and activator of transcription 3-1.210.012Down-regulated
P27361GRB2Growth factor receptor-bound protein 2-0.980.025Down-regulated

Table 2: Example of Quantified Tyrosine Phosphorylation Sites

Protein NamePhosphorylation SiteLog₂(Heavy/Light) RatioDescription of Change
EGFRY1068-2.5Decreased phosphorylation upon inhibitor treatment
SHC1Y317-2.1Decreased phosphorylation upon inhibitor treatment
STAT3Y705-1.8Decreased phosphorylation upon inhibitor treatment
GAB1Y627-1.5Decreased phosphorylation upon inhibitor treatment

Signaling Pathway Visualization

The following is an example of a simplified signaling pathway diagram that can be generated using the DOT language to visualize the effects of a drug on a specific pathway, based on the quantitative proteomics data.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR (Log₂ Ratio: -1.58) EGF->EGFR GRB2 GRB2 (Log₂ Ratio: -0.98) EGFR->GRB2 STAT3 STAT3 (Log₂ Ratio: -1.21) EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT3->Survival

Caption: EGFR Signaling Pathway with SILAC Quantification.

Conclusion

The use of L-Tyrosine-¹³C,¹⁵N in SILAC-based quantitative proteomics provides a robust and accurate method for studying global protein expression, protein turnover, and, most notably, tyrosine phosphorylation signaling pathways. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in the successful implementation and interpretation of these powerful techniques in their own research and drug development endeavors.

References

Application Notes: Measuring Protein Turnover and Degradation Rates with L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of the cellular proteome, governed by the balance between protein synthesis and degradation, is fundamental to cellular function and response to stimuli. Dysregulation of protein turnover is implicated in numerous diseases, including cancer and neurodegenerative disorders. The use of stable isotope-labeled amino acids, such as L-Tyrosine-¹³C,¹⁵N, coupled with mass spectrometry-based proteomics, provides a powerful tool for the quantitative analysis of protein kinetics. This approach, often implemented in a dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experimental design, allows for the precise measurement of protein synthesis and degradation rates on a proteome-wide scale.[1][2][3]

L-Tyrosine-¹³C,¹⁵N serves as a "heavy" metabolic label that is incorporated into newly synthesized proteins. By tracking the rate of its incorporation and the corresponding decrease in the unlabeled ("light") protein population over time, researchers can accurately determine the turnover rate and half-life of individual proteins.[1] This methodology offers a significant advantage over traditional methods like radioisotope labeling or the use of protein synthesis inhibitors, as it allows for the study of protein dynamics in unperturbed cellular systems.

Principle of the Method

The core principle of using L-Tyrosine-¹³C,¹⁵N for protein turnover studies lies in metabolic labeling. Cells are cultured in a medium where the standard L-Tyrosine is replaced with its heavy isotope-labeled counterpart. As new proteins are synthesized, they will incorporate L-Tyrosine-¹³C,¹⁵N, resulting in a mass shift that can be detected by mass spectrometry.

In a typical "pulse-chase" or dynamic SILAC experiment, two cell populations are initially grown in "light" medium containing unlabeled amino acids. At the start of the experiment (the "pulse"), the medium is switched to a "heavy" medium containing L-Tyrosine-¹³C,¹⁵N. Over a time course, samples are collected, and the ratio of heavy to light peptides for each protein is quantified. The rate of increase in the heavy-to-light ratio is a direct measure of the protein's synthesis rate, while the rate of decrease of the light form reflects its degradation rate.[1]

Applications

  • Determination of Protein Half-Lives: Accurately measure the in vivo stability of thousands of proteins simultaneously.

  • Studying Proteostasis in Disease: Investigate how protein turnover is altered in pathological conditions, providing insights into disease mechanisms.

  • Drug Discovery and Development: Assess the effect of drug candidates on the stability of target proteins and off-target proteins.

  • Understanding Cellular Regulation: Elucidate how cellular processes are regulated through the controlled synthesis and degradation of key proteins.

Quantitative Data Summary

The following table presents a selection of protein half-lives determined in human fibroblasts using a dynamic SILAC approach. This data illustrates the wide range of protein stabilities within a single cell type.

Protein (Gene Name)UniProt IDHalf-life (hours)
14-3-3 protein beta/alpha (YWHAB)P3194665.4
14-3-3 protein gamma (YWHAG)P6198174.5
14-3-3 protein epsilon (YWHAE)P6225858.7
14-3-3 protein zeta/delta (YWHAZ)P6310469.1
40S ribosomal protein S12 (RPS12)P2539891.3
40S ribosomal protein S14 (RPS14)P6226398.7
40S ribosomal protein S18 (RPS18)P62277102.5
60S ribosomal protein L10 (RPL10)P2763588.9
60S ribosomal protein L13 (RPL13)P2637395.2
Actinin alpha-1 (ACTN1)P1281478.1
Actin, cytoplasmic 1 (ACTB)P6070985.6
Alpha-enolase (ENO1)P06733110.2
Annexin A2 (ANXA2)P0735562.3
Calreticulin (CALR)P2779771.8
Cofilin-1 (CFL1)P2352855.9
Elongation factor 1-alpha 1 (EEF1A1)P68104125.4
Filamin-A (FLNA)P2133382.7
Data is a representative selection from Di Camillo et al., Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy, Supplementary Table S3.

Experimental Protocols

Protocol 1: Dynamic SILAC for Protein Turnover Analysis

This protocol outlines a typical dynamic SILAC experiment to measure protein synthesis and degradation rates.

1. Cell Culture and SILAC Labeling: a. Culture cells in "light" SILAC medium (e.g., DMEM/RPMI) lacking L-Arginine, L-Lysine, and L-Tyrosine, supplemented with dialyzed fetal bovine serum, unlabeled L-Arginine, L-Lysine, and L-Tyrosine. b. Grow cells for at least 5-6 cell divisions to ensure complete incorporation of the light amino acids. c. To initiate the "pulse," replace the "light" medium with "heavy" SILAC medium containing L-Tyrosine-¹³C,¹⁵N (and typically also heavy Arginine and Lysine). d. Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) after the medium switch.

2. Protein Extraction and Preparation: a. Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). c. For each time point, take an equal amount of protein and perform in-solution or in-gel tryptic digestion. i. In-solution digestion: Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest with sequencing-grade trypsin overnight. ii. In-gel digestion: Run the protein lysate on a 1D SDS-PAGE gel, excise the entire lane, and perform in-gel reduction, alkylation, and tryptic digestion.

3. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap). b. Acquire data in a data-dependent acquisition (DDA) mode.

4. Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins and to quantify the heavy-to-light (H/L) ratios for each peptide at each time point. b. The rate of protein synthesis (k_s) can be modeled by the increase in the fraction of the heavy-labeled protein over time. c. The rate of protein degradation (k_d) can be modeled by the decrease in the fraction of the light-labeled protein over time. d. The protein half-life (t_1/2) can be calculated from the degradation rate constant using the formula: t_1/2 = ln(2) / k_d.

Visualizations

ProteinTurnover Conceptual Diagram of Protein Turnover cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein Functional Protein Pool Ribosome->Protein Newly Synthesized Protein AminoAcids Amino Acids (including L-Tyrosine-¹³C,¹⁵N) AminoAcids->Ribosome Proteasome Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Lysosome Lysosome Lysosome->DegradedPeptides Protein->Proteasome Ubiquitin-Proteasome Pathway Protein->Lysosome Autophagy-Lysosome Pathway

Caption: General overview of protein turnover.

DynamicSILACWorkflow Dynamic SILAC Experimental Workflow cluster_cell_culture 1. Cell Culture & Labeling cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis Start Start: Cells in 'Light' Medium (unlabeled L-Tyrosine) Pulse Pulse: Switch to 'Heavy' Medium (L-Tyrosine-¹³C,¹⁵N) Start->Pulse TimeCourse Time Course Sampling (t=0, 4, 8, 12, 24h) Pulse->TimeCourse Lysis Cell Lysis TimeCourse->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Tryptic Digestion Quantification->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataProcessing Data Processing (Peptide ID & H/L Ratio Quantification) LCMS->DataProcessing TurnoverCalc Turnover Rate Calculation (Synthesis & Degradation Rates, Half-life) DataProcessing->TurnoverCalc

Caption: Workflow for dynamic SILAC experiments.

References

Application Note and Protocols for Cell Culture Media Preparation with L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[2][3] This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry.[1] L-Tyrosine, a non-essential amino acid, is a key component in many cell culture media formulations and plays a critical role in cellular signaling through phosphorylation. The use of L-Tyrosine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), such as L-Tyrosine-¹³C,¹⁵N, enables the precise quantification of changes in protein expression and tyrosine phosphorylation events, providing valuable insights into signal transduction pathways. This application note provides a detailed protocol for the preparation of cell culture media containing L-Tyrosine-¹³C,¹⁵N for use in SILAC-based quantitative proteomics studies.

A significant challenge in preparing media with L-Tyrosine is its low solubility in aqueous solutions at neutral pH, which is typically less than 0.5 g/L. To overcome this, stock solutions can be prepared at an alkaline pH or by using more soluble dipeptide derivatives. This protocol will address the preparation of a sterile, complete cell culture medium suitable for achieving high incorporation efficiency of the labeled amino acid.

Materials and Reagents

Material/Reagent Supplier Example Notes
L-Tyrosine-¹³C,¹⁵NCambridge Isotope Laboratories, Inc.Store at room temperature, protected from light and moisture.
DMEM for SILAC (Tyrosine-deficient)Thermo Fisher ScientificBase medium lacking the amino acid to be labeled.
Dialyzed Fetal Bovine Serum (dFBS)Sigma-Aldrich10 kDa cutoff is recommended to remove small molecules like amino acids.
Sterile, Cell Culture Grade WaterVWRFor reconstitution of powdered media and stock solutions.
1 M NaOH, SterileSigma-AldrichFor pH adjustment of L-Tyrosine stock solution.
Penicillin-Streptomycin (100X)Thermo Fisher ScientificOptional, for prevention of bacterial contamination.
0.22 µm Syringe FiltersMilliporeSigmaFor sterilization of stock solutions.
0.22 µm Bottle-Top FiltersCorningFor sterilization of the final medium.
Sterile Conical Tubes and BottlesFalconFor preparation and storage of solutions and media.

Experimental Protocols

Protocol 1: Preparation of "Heavy" L-Tyrosine-¹³C,¹⁵N Stock Solution

Due to the low solubility of L-Tyrosine at neutral pH, a concentrated stock solution is prepared at an alkaline pH.

  • Calculate the required mass of L-Tyrosine-¹³C,¹⁵N. For a 100X stock solution to supplement DMEM (which typically contains ~104 mg/L L-Tyrosine), you would prepare a 10.4 mg/mL solution.

  • Weigh the L-Tyrosine-¹³C,¹⁵N powder in a sterile conical tube.

  • Add a small volume of sterile, cell culture grade water.

  • Slowly add 1 M NaOH dropwise while gently vortexing until the L-Tyrosine-¹³C,¹⁵N is completely dissolved. The pH will be alkaline.

  • Bring the solution to the final volume with sterile, cell culture grade water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Complete "Heavy" SILAC Medium

This protocol describes the preparation of 500 mL of complete "heavy" DMEM.

  • Reconstitute the Tyrosine-deficient DMEM powder in 450 mL of sterile, cell culture grade water, following the manufacturer's instructions.

  • Add the required volume of the "heavy" L-Tyrosine-¹³C,¹⁵N stock solution. For a 1X final concentration from a 100X stock, add 5 mL to the 500 mL final volume.

  • Add 50 mL of dialyzed Fetal Bovine Serum (dFBS) to achieve a final concentration of 10%.

  • (Optional) Add 5 mL of 100X Penicillin-Streptomycin for a final 1X concentration.

  • Adjust the final volume to 500 mL with sterile, cell culture grade water if necessary.

  • Sterilize the complete "heavy" medium by filtration through a 0.22 µm bottle-top filter.

  • Store the prepared medium at 4°C, protected from light.

Quantitative Data Summary

Component Stock Concentration Volume for 500 mL Medium Final Concentration
Tyrosine-deficient DMEMPowderAs per manufacturer1X
L-Tyrosine-¹³C,¹⁵N10.4 mg/mL (100X)5 mL~104 mg/L
Dialyzed FBS100%50 mL10%
Penicillin-Streptomycin100X5 mL1X

Visualizations

Workflow cluster_prep Stock Solution Preparation cluster_media Medium Preparation cluster_culture Cell Culture weigh Weigh L-Tyrosine-¹³C,¹⁵N dissolve Dissolve in H₂O with NaOH weigh->dissolve sterilize_stock Sterile Filter (0.22 µm) dissolve->sterilize_stock add_tyr Add Heavy Tyrosine Stock sterilize_stock->add_tyr reconstitute Reconstitute Tyr-deficient DMEM reconstitute->add_tyr add_serum Add Dialyzed FBS add_tyr->add_serum add_ab Add Antibiotics (Optional) add_serum->add_ab sterilize_medium Sterile Filter (0.22 µm) add_ab->sterilize_medium culture_cells Culture Cells in Heavy Medium sterilize_medium->culture_cells labeling Ensure >99% Labeling (min. 5-6 doublings) culture_cells->labeling

Caption: Workflow for preparing heavy SILAC medium.

SILAC_Pathway cluster_light Control Cells cluster_heavy Experimental Cells cluster_analysis Analysis light_medium Light Medium (Natural Tyrosine) light_cells Light Labeled Proteome light_medium->light_cells mix Mix Cell Lysates 1:1 light_cells->mix heavy_medium Heavy Medium (L-Tyrosine-¹³C,¹⁵N) heavy_cells Heavy Labeled Proteome heavy_medium->heavy_cells heavy_cells->mix digest Protein Digestion (e.g., Trypsin) mix->digest ms LC-MS/MS Analysis digest->ms quant Quantify Peptide Pairs ms->quant

Caption: SILAC experimental overview.

Application and Further Considerations

  • Complete Labeling: To ensure accurate quantification, cells must be cultured in the SILAC medium for a sufficient number of doublings (at least 5-6) to achieve near-complete incorporation of the heavy amino acid.

  • Verification of Incorporation: It is recommended to verify the labeling efficiency by mass spectrometry before conducting large-scale experiments.

  • Control Medium: A "light" control medium should be prepared in parallel using the same base medium and supplements, but with the natural, unlabeled L-Tyrosine.

  • Alternative Amino Acids: While this protocol focuses on L-Tyrosine, the same principles apply to other amino acids commonly used in SILAC, such as Arginine and Lysine.

  • Cell Line Suitability: Most cell lines can be adapted to SILAC media. However, growth rates may initially be slower in media containing dialyzed serum.

By following these protocols, researchers can reliably prepare cell culture media with L-Tyrosine-¹³C,¹⁵N for robust and accurate quantitative proteomic analyses.

References

Application Notes and Protocols for L-Tyrosine-13C,15N in vivo Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-Tyrosine-¹³C,¹⁵N in animal models for in vivo metabolic labeling studies. This stable isotope-labeled amino acid is a powerful tool for tracing the metabolic fate of tyrosine and its downstream products, offering insights into normal physiology and disease states. Applications include, but are not limited to, neuroscience, oncology, and the study of metabolic disorders.

Introduction to L-Tyrosine Metabolism and Isotope Tracing

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of several key biomolecules, including proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. By using L-Tyrosine labeled with stable isotopes ¹³C and ¹⁵N, researchers can track the incorporation of these atoms into various metabolic pathways using mass spectrometry-based techniques. This allows for the quantitative analysis of metabolic fluxes and the relative contributions of tyrosine to different biological processes in vivo.

Key Applications

  • Neurotransmitter Dynamics: Quantifying the synthesis and turnover rates of dopamine, norepinephrine, and epinephrine in different brain regions. This is particularly relevant for studying neurodegenerative diseases like Parkinson's, as well as psychiatric and stress-related disorders.

  • Protein Synthesis: Measuring the rate of protein synthesis in various tissues by monitoring the incorporation of labeled tyrosine into the proteome.

  • Cancer Metabolism: Investigating the metabolic reprogramming of tumor cells, which often exhibit altered amino acid metabolism to support rapid proliferation.

  • Metabolic Disorders: Studying inborn errors of tyrosine metabolism and the effects of therapeutic interventions.

Data Presentation: Representative Quantitative Data

While specific quantitative data for L-Tyrosine-¹³C,¹⁵N in vivo is not extensively published, the following table provides a representative example of how data from a stable isotope tracing study can be presented. This example is adapted from a study that measured the abundance of L-[ring-¹³C₆]-Tyrosine in a mouse xenograft tumor model after administration of L-[ring-¹³C₆]-Phenylalanine, its precursor. This data illustrates the kinetic nature of metabolic tracing experiments.

Time Point (minutes after injection)Mean Relative Abundance of ¹³C₆-Tyrosine in Viable Tumor Tissue (Arbitrary Units)[1][2]Standard Deviation
100.80.2
301.50.4
601.20.3

Signaling Pathways and Experimental Workflows

Metabolic Pathways of L-Tyrosine

The following diagrams illustrate the major metabolic fates of L-Tyrosine.

Caption: Major metabolic pathways of L-Tyrosine.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo metabolic labeling study using L-Tyrosine-¹³C,¹⁵N.

Caption: General experimental workflow for in vivo labeling.

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific research question, animal model, and available resources. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Protocol for Acute Labeling via Intraperitoneal (IP) Injection

This protocol is suitable for studying rapid metabolic processes.

Materials:

  • L-Tyrosine-¹³C,¹⁵N

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Animal model (e.g., C57BL/6 mice, 8-10 weeks old)

  • Syringes and needles for injection

  • Tools for tissue collection and flash-freezing (liquid nitrogen)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve L-Tyrosine-¹³C,¹⁵N in sterile saline or PBS. The solubility of L-Tyrosine is limited, so gentle warming and vortexing may be necessary. A common dosage for L-Tyrosine in rats is 500 mg/kg.

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • For some studies, a fasting period (e.g., 4-6 hours) may be required to reduce variability from dietary amino acids.

  • Administration:

    • Administer the L-Tyrosine-¹³C,¹⁵N solution via intraperitoneal injection.

  • Labeling and Sample Collection:

    • At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, euthanize the animals using an approved method.

    • Rapidly collect tissues of interest (e.g., brain, liver, tumor) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and freeze at -80°C.

  • Sample Processing and Analysis:

    • Extract metabolites from tissues and plasma using appropriate methods (e.g., methanol/chloroform/water extraction).

    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the enrichment of ¹³C and ¹⁵N in tyrosine and its metabolites.

Protocol for Chronic Labeling via Dietary Administration

This protocol is suitable for studying long-term metabolic processes and protein turnover.

Materials:

  • L-Tyrosine-¹³C,¹⁵N

  • Custom rodent diet with a defined amino acid composition, lacking unlabeled tyrosine.

  • Animal model

Procedure:

  • Diet Preparation:

    • Incorporate L-Tyrosine-¹³C,¹⁵N into a custom rodent chow at a concentration that meets the nutritional requirements for tyrosine. This is often done by a commercial vendor.

  • Animal Housing and Diet:

    • House animals individually to monitor food intake.

    • Provide the labeled diet and water ad libitum.

  • Labeling Period:

    • The labeling period can range from several days to weeks, depending on the turnover rate of the protein or metabolite of interest.

  • Sample Collection and Analysis:

    • At the end of the labeling period, collect tissues and biofluids as described in the acute labeling protocol.

    • Process and analyze samples to determine the steady-state enrichment of ¹³C and ¹⁵N in the molecules of interest.

Concluding Remarks

In vivo metabolic labeling with L-Tyrosine-¹³C,¹⁵N is a versatile and powerful technique for elucidating the complex roles of tyrosine in health and disease. The protocols and information provided here serve as a guide for researchers to design and implement robust and informative stable isotope tracing studies in animal models. Careful optimization of labeling strategies and analytical methods will be crucial for achieving high-quality, quantitative data.

References

Application Note: Quantitative Analysis of Amino Acids Using L-Tyrosine-¹³C,¹⁵N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amino acid analysis is a critical tool in biochemistry, drug development, and clinical diagnostics, providing essential information on protein composition, cell culture media monitoring, and metabolic profiling.[1] Achieving accurate and reliable quantification of amino acids in complex biological matrices is challenging due to sample losses during preparation and matrix-induced variations in instrument response.[2] The isotope dilution mass spectrometry (IDMS) method, which employs stable isotope-labeled (SIL) internal standards, is the gold standard for quantitative analysis.[3]

L-Tyrosine-¹³C,¹⁵N is a stable isotope-labeled version of L-Tyrosine, where nine carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N.[4][5] Because its chemical and physical properties are nearly identical to its unlabeled counterpart, it serves as an ideal internal standard. It co-elutes during chromatography and experiences the same effects of sample preparation and mass spectrometer ionization, but its different mass allows for distinct detection. This note provides detailed protocols for using L-Tyrosine-¹³C,¹⁵N as an internal standard for the accurate quantification of tyrosine in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method The core of the isotope dilution method lies in adding a known concentration of the isotopically labeled standard (L-Tyrosine-¹³C,¹⁵N) to the sample at the earliest stage of preparation. The SIL standard and the endogenous analyte behave identically through all subsequent steps, including extraction, derivatization (if any), and injection. Therefore, the ratio of the analyte's peak area to the internal standard's peak area, as measured by the mass spectrometer, remains constant regardless of sample loss. By comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard, the exact amount of the endogenous analyte in the original sample can be determined with high accuracy and precision.

cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Endogenous L-Tyrosine Prep Extraction, Purification, Derivatization Analyte->Prep IS L-Tyrosine-¹³C,¹⁵N (Known Amount) IS->Prep Loss Partial Loss (Affects Both Equally) Prep->Loss LCMS Detection of Two Distinct Masses Prep->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of Isotope Dilution using L-Tyrosine-¹³C,¹⁵N.

Experimental Protocols

The following protocols outline the procedures for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation from Biological Fluids (Plasma/Serum)

This protocol is suitable for the direct analysis of free amino acids in samples like plasma, serum, or urine.

1. Materials

  • L-Tyrosine-¹³C,¹⁵N Internal Standard (IS) Stock Solution (e.g., 100 µg/mL in 0.1 N HCl).

  • Plasma, Serum, or Urine Samples.

  • Protein Precipitation Reagent: Acetonitrile (ACN) or 10% Sulfosalicylic Acid (SSA).

  • Microcentrifuge tubes (1.5 mL).

  • Vortex mixer and centrifuge.

  • LC-MS grade water and solvents.

2. Procedure

  • Thaw frozen samples on ice. Vortex briefly to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (calibrator, quality control, or unknown).

  • Add 10 µL of the L-Tyrosine-¹³C,¹⁵N working solution to each tube and vortex for 5 seconds.

  • For protein precipitation, add 150 µL of ice-cold ACN or 10% SSA.

  • Vortex vigorously for 30 seconds to mix and precipitate proteins.

  • Incubate the mixture at 4°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial insert.

  • Dilute the supernatant with an appropriate mobile phase (e.g., 1:10 with Mobile Phase A) to minimize matrix effects.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation from Tissues or Cell Pellets (with Hydrolysis)

This protocol is for determining the total amino acid composition of proteins within tissues or cells.

1. Materials

  • L-Tyrosine-¹³C,¹⁵N Internal Standard (IS) Stock Solution.

  • Tissue or cell pellet samples.

  • Homogenizer.

  • Hydrolysis Reagent: 6 M Hydrochloric Acid (HCl) containing 0.1% phenol.

  • Heating block or oven capable of maintaining 110°C.

  • Nitrogen gas evaporator or vacuum centrifuge.

  • Reconstitution Solvent: 0.1 N HCl or initial mobile phase.

2. Procedure

  • Weigh approximately 10-20 mg of tissue or use a cell pellet containing a similar amount of protein.

  • Add homogenization buffer and homogenize the sample on ice.

  • Transfer a known volume of the homogenate to a hydrolysis tube.

  • Spike the sample with the L-Tyrosine-¹³C,¹⁵N internal standard.

  • Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge.

  • Add 1 mL of 6 M HCl with 0.1% phenol.

  • Flush the tube with nitrogen gas for 10 seconds, seal tightly, and place in a heating block at 110°C for 24 hours to hydrolyze the proteins into free amino acids.

  • After hydrolysis, cool the tubes to room temperature.

  • Remove the HCl by evaporation under a stream of nitrogen at 60°C or using a vacuum centrifuge.

  • Reconstitute the dried residue in a known volume (e.g., 500 µL) of reconstitution solvent.

  • Vortex thoroughly and centrifuge to pellet any debris. Transfer the supernatant to an HPLC vial for analysis.

cluster_start Sample Input Biofluid Biological Fluid (Plasma, Serum) Spike Spike with L-Tyrosine-¹³C,¹⁵N IS Biofluid->Spike Tissue Tissue / Cells Tissue->Spike Precipitate Protein Precipitation (ACN or SSA) Spike->Precipitate for Biofluids Hydrolyze Acid Hydrolysis (6M HCl, 110°C, 24h) Spike->Hydrolyze for Tissues/Cells Centrifuge Centrifuge Precipitate->Centrifuge Dry Dry Down (N₂ Evaporation) Hydrolyze->Dry Collect Collect Supernatant Centrifuge->Collect Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Collect->Inject Reconstitute->Inject

Caption: Sample preparation workflow for amino acid analysis.

LC-MS/MS Analysis and Data Processing

An LC-MS/MS system is required for the separation and detection of the analyte and the internal standard.

Instrumentation and Parameters

The following table provides typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrument and application.

Parameter Typical Setting / Description
LC System UPLC or HPLC system
Column Zwitterionic HILIC column or Reversed-Phase C18 (with derivatization)
Column Temperature 40 - 55 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (L-Tyrosine) Q1: 182.1 m/z -> Q3: 136.1 m/z (loss of HCOOH + NH₃)
MRM Transition (L-Tyr-¹³C₉,¹⁵N) Q1: 191.1 m/z -> Q3: 145.1 m/z (loss of H¹³COOH + ¹⁵NH₃)
Collision Energy (CE) To be optimized for the specific instrument
Dwell Time 50 - 100 ms
Data Analysis and Quantification
  • Calibration Curve: Prepare a set of calibration standards with known concentrations of unlabeled L-Tyrosine and a constant concentration of L-Tyrosine-¹³C,¹⁵N.

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous L-Tyrosine and the L-Tyrosine-¹³C,¹⁵N internal standard for all samples, calibrators, and quality controls.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each injection.

  • Regression: Plot the peak area ratio against the known concentration of the calibration standards. Apply a linear regression model, typically with 1/x or 1/x² weighting.

  • Concentration Determination: Use the regression equation to determine the concentration of L-Tyrosine in the unknown samples based on their measured peak area ratios.

cluster_cal For Calibration Standards cluster_sample For Unknown Samples RawData Acquire Raw Data (Chromatograms) Integrate Integrate Peak Areas (Analyte & IS) RawData->Integrate CalcRatio Calculate Area Ratio (Analyte / IS) Integrate->CalcRatio Plot Plot Ratio vs. [Concentration] CalcRatio->Plot Interpolate Interpolate Sample Ratio into Calibration Curve CalcRatio->Interpolate Regress Perform Linear Regression y = mx + c Plot->Regress Regress->Interpolate FinalConc Calculate Final Concentration Interpolate->FinalConc

Caption: Workflow for quantitative data analysis.

Method Performance Characteristics

A validated method using L-Tyrosine-¹³C,¹⁵N as an internal standard is expected to demonstrate excellent performance. The following table summarizes representative validation parameters.

Parameter Typical Performance Metric
Linearity Range 1 - 2500 pmol
Correlation Coefficient (R²) > 0.995
Limit of Quantification (LOQ) 200 - 500 fmol on column
Intra-Assay Precision (%CV) < 5%
Inter-Assay Precision (%CV) < 10%
Accuracy / Recovery (%) 95 - 105%

Conclusion The use of L-Tyrosine-¹³C,¹⁵N as an internal standard provides a robust, accurate, and precise method for the quantification of L-Tyrosine in complex biological matrices. This isotope dilution LC-MS/MS approach effectively corrects for variability during sample handling and analysis, ensuring high-quality, reliable data essential for research, clinical, and pharmaceutical applications. The protocols described herein offer a validated framework for implementing this powerful analytical technique.

References

Application Note: Advanced NMR Spectroscopy Using L-Tyrosine-¹³C,¹⁵N Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution.[1] Isotopic labeling of proteins, particularly with ¹³C and ¹⁵N, is often essential to simplify complex spectra and enable multidimensional experiments.[2][3] Specifically labeling L-Tyrosine with ¹³C and ¹⁵N provides a unique probe into key functional sites, as tyrosine residues are frequently involved in molecular recognition, catalysis, and phosphorylation-dependent signaling pathways. This application note provides detailed protocols and methodologies for the use of L-Tyrosine-¹³C,¹⁵N labeled proteins in advanced NMR studies.

Part 1: Isotopic Labeling with L-Tyrosine-¹³C,¹⁵N

The foundation of any NMR study is a high-quality, properly labeled protein sample. The choice between uniform and selective labeling depends on the specific research question.

Protocol 1: Uniform ¹³C, ¹⁵N Labeling in E. coli

This protocol is standard for producing proteins where all carbons and nitrogens are isotopically enriched, which is necessary for complete resonance assignment.[4]

  • Culture Preparation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony and grow overnight at 37°C.

  • Minimal Medium Growth: The next day, pellet the starter culture and resuspend in 1 L of M9 minimal medium. The M9 medium should be prepared with ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-D-glucose as the sole carbon source.[5]

  • Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to express the protein for 12-18 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

Protocol 2: Selective L-Tyrosine-¹³C,¹⁵N Labeling

Selective labeling simplifies spectra and is ideal for focusing on the roles of specific tyrosine residues.

  • Follow Protocol 1, Steps 1-3: Use standard M9 medium with natural abundance ammonium chloride and glucose.

  • Supplementation: Just before induction (at OD₆₀₀ ≈ 0.5), add a mixture of unlabeled amino acids (typically 100 mg/L each) to suppress the endogenous synthesis of amino acids. Crucially, omit unlabeled tyrosine from this mixture.

  • Add Labeled Tyrosine: Add L-Tyrosine-(¹³C₉, ¹⁵N) to the culture at a concentration of 50-100 mg/L.

  • Induction and Expression: Proceed with IPTG induction and overnight expression as described in Protocol 1 (Steps 4-5).

  • Purification: Harvest and purify the protein as described in Protocol 1 (Step 6).

Table 1: Typical Protein Yield and Isotopic Incorporation

Labeling StrategyPrecursorsTypical Yield (mg/L)¹³C Incorporation¹⁵N Incorporation
Uniform Labeling¹⁵NH₄Cl, ¹³C-Glucose5 - 20>95%>98%
Selective LabelingL-Tyrosine (¹³C₉,¹⁵N)5 - 15>90% (at Tyr sites)>90% (at Tyr sites)

Part 2: NMR Techniques and Applications

Application 1: Probing Protein-Ligand Interactions with Chemical Shift Perturbation (CSP)

CSP mapping is a highly sensitive method used to identify the binding interface of a protein upon interaction with a ligand, such as a small molecule drug or another protein. Chemical shifts of nuclei are exquisitely sensitive to their local electronic environment; thus, binding events cause perturbations in the chemical shifts of residues at or near the interaction site.

Protocol 3: ¹H-¹⁵N HSQC Titration for CSP Mapping

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (or selectively Tyr-¹⁵N labeled) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, 10% D₂O) to a final concentration of 0.1-0.3 mM.

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference state.

  • Titration: Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer. Add small aliquots of the ligand stock to the protein sample to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5).

  • Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand. Ensure all experimental parameters (temperature, etc.) remain constant.

  • Data Analysis: Overlay the spectra and track the chemical shift changes for each assigned residue. The combined chemical shift perturbation (Δδ) is calculated using the following formula, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2 for nitrogen).

    Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

Table 2: Example CSP Data for a Protein-Ligand Interaction

ResidueΔδ (ppm) at 1:2 RatioClassification
Tyr 230.35Strong Perturbation
Gly 450.02No Significant Perturbation
Tyr 580.21Moderate Perturbation
Ala 710.04No Significant Perturbation
Tyr 940.18Moderate Perturbation

  • Residues with the largest Δδ values are typically located at the binding interface.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis p1 Prepare ¹⁵N-labeled protein sample (0.1-0.3 mM) d1 Record reference 2D ¹H-¹⁵N HSQC (protein only) p1->d1 p2 Prepare concentrated ligand stock in matched buffer d2 Add ligand aliquots (e.g., 0.25, 0.5, 1, 2 eq.) p2->d2 d3 Record 2D ¹H-¹⁵N HSQC after each addition d2->d3 Repeat d3->d2 a1 Overlay spectra and assign shifted peaks d3->a1 a2 Calculate Chemical Shift Perturbation (Δδ) for each residue a1->a2 a3 Map perturbed residues onto protein structure a2->a3

Caption: Experimental workflow for Chemical Shift Perturbation (CSP) mapping.

Application 2: Investigating Protein Dynamics with Relaxation Dispersion

Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR is a powerful technique for characterizing protein conformational dynamics on the microsecond-to-millisecond timescale. These motions are often critical for biological functions like enzyme catalysis and allosteric regulation.

Protocol 4: ¹⁵N CPMG Relaxation Dispersion

  • Sample Preparation: A stable, concentrated sample of uniformly ¹³C,¹⁵N-labeled protein (0.5-1.0 mM) is required.

  • Experiment Setup: Use a 3D HNCO-based pulse sequence for measuring ¹⁵N and ¹³CO relaxation dispersions, which improves resolution compared to 2D experiments.

  • Data Acquisition: Record a series of 2D or 3D spectra, varying the frequency of the CPMG pulse train (ν_cpmg). The experiment measures the effective transverse relaxation rate (R₂) as a function of ν_cpmg.

  • Data Analysis: Extract peak intensities for each assigned residue at each ν_cpmg frequency to calculate R₂(eff). Fit the resulting dispersion curves (R₂(eff) vs. ν_cpmg) to appropriate models (e.g., Carver-Richards equation) to extract kinetic and thermodynamic parameters.

Table 3: Key Parameters from Relaxation Dispersion Analysis

ParameterDescriptionTypical Value Range
kₑₓExchange rate between conformational states100 - 2000 s⁻¹
pₑPopulation of the minor ("excited") state1 - 10%
ΔωChemical shift difference between states0.5 - 5 ppm
Application 3: Elucidating Signaling Pathways

Tyrosine phosphorylation is a cornerstone of cellular signaling. NMR can be used to study the structural and dynamic consequences of this post-translational modification. For example, one can monitor the interaction between a ¹⁵N-labeled SH2 domain and a phosphotyrosine-containing peptide.

G Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK 1. Binding RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer 2. Activation pTyr Phosphorylated Tyrosine (pY) RTK_dimer->pTyr 3. Creates Docking Site SH2 SH2 Domain-Containing Protein (e.g., Grb2) pTyr->SH2 4. Recruitment Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) SH2->Downstream 5. Signal Relay Response Cellular Response (Growth, Proliferation) Downstream->Response

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Part 3: General NMR Data Analysis Workflow

The analysis of multidimensional NMR data requires specialized software and a systematic approach to proceed from raw data to biological insights.

G FID Raw Data (FID) Process Processing (Fourier Transform, Phasing, etc.) FID->Process PeakPick Peak Picking & Integration Process->PeakPick Assign Resonance Assignment (e.g., using Triple Resonance Spectra) PeakPick->Assign Analysis Specific Analysis (CSP, Relaxation, NOE, etc.) Assign->Analysis Structure Structure Calculation or Interaction Mapping Analysis->Structure Interpretation Biological Interpretation Structure->Interpretation

Caption: General workflow for NMR data processing and analysis.

Troubleshooting & FAQs

Table 4: Common Issues in NMR of Labeled Proteins and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Noise Low protein concentration; Protein aggregation; Suboptimal acquisition parameters.Increase protein concentration to >0.3 mM if possible. Check for aggregation via DLS or analytical SEC. Increase the number of scans.
Poor Isotopic Incorporation Inefficient protein expression; Scrambling of metabolic pathways.Optimize cell growth and induction conditions. Verify incorporation level with mass spectrometry. For selective labeling, add unlabeled amino acids just before induction.
Significant Peak Broadening Protein aggregation; Intermediate conformational exchange; Strong ¹³C-¹³C couplings.Improve sample buffer (adjust pH, salt, additives). Acquire data at a different temperature. Use fractional ¹³C labeling (25-35%) to minimize couplings.
Resonance Overlap High complexity of the spectrum, especially for larger proteins.Utilize multidimensional NMR experiments (3D, 4D). Employ specific labeling (e.g., Tyr-only) or fractional deuteration to simplify spectra.

References

Application Notes and Protocols: L-Tyrosine-¹³C,¹⁵N in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in biomedical research, enabling the precise tracking and quantification of molecules within complex biological systems.[1][2] L-Tyrosine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a critical tool for investigating protein structure, dynamics, and interactions.[3] Because tyrosine residues are frequently found at protein-protein interfaces and in the active sites of enzymes, their physicochemical properties make them highly effective for mediating molecular recognition.[4] Incorporating L-Tyrosine-¹³C,¹⁵N allows researchers to leverage the unique nuclear properties of these isotopes in advanced analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to gain deep insights into protein-ligand binding events.[5] These methods are instrumental in drug discovery and development for validating targets, screening compounds, and characterizing binding mechanisms.

Application 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Mapping Binding Sites and Quantifying Affinity using Chemical Shift Perturbation (CSP)

NMR spectroscopy is a premier technique for studying protein-ligand interactions at atomic resolution. By uniformly labeling a protein with ¹³C and ¹⁵N, typically by expressing it in E. coli grown in isotope-enriched minimal media, individual atoms become NMR-active and can be resolved in multi-dimensional spectra. The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, often called a protein's "fingerprint," displays a peak for each backbone and sidechain amide group, providing a sensitive reporter for changes in the local chemical environment.

When an unlabeled ligand is titrated into a solution of the ¹⁵N-labeled protein, any interaction will perturb the local magnetic environment of amino acid residues at the binding interface. This perturbation causes changes in the chemical shifts of the corresponding peaks in the ¹H-¹⁵N HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), is used for two primary purposes:

  • Binding Site Identification: Residues exhibiting significant chemical shift changes are presumed to be at or near the ligand-binding site. Mapping these perturbed residues onto the protein's structure reveals the binding interface.

  • Affinity Determination (Kd): By monitoring the change in chemical shift for specific residues as a function of ligand concentration, a binding isotherm can be generated. Fitting this curve allows for the calculation of the dissociation constant (Kd), a measure of binding affinity. This method is particularly effective for characterizing weak to moderate interactions (micromolar to millimolar range), which are often challenging to measure with other techniques.

L-Tyrosine-¹³C,¹⁵N is particularly useful as its aromatic sidechain can be involved in key binding interactions (e.g., pi-stacking), and monitoring its signals can provide crucial information.

Experimental Workflow: NMR Chemical Shift Perturbation Analysis

NMR_Workflow cluster_prep Protein Preparation cluster_nmr NMR Titration & Analysis gene Target Gene in Expression Vector transform Transform E. coli gene->transform expression Overexpression in Minimal Media with ¹⁵NH₄Cl & ¹³C-Glucose transform->expression lysis Cell Lysis & Purification (e.g., Ni-NTA) expression->lysis labeled_protein Purified [U-¹³C,¹⁵N]- Labeled Protein lysis->labeled_protein nmr_setup Prepare NMR Sample (Protein in Buffer, 5% D₂O) labeled_protein->nmr_setup hsqc_initial Acquire 2D ¹H-¹⁵N HSQC (Reference Spectrum) nmr_setup->hsqc_initial titration Titrate with Unlabeled Ligand hsqc_initial->titration hsqc_series Acquire HSQC Series at each Ligand Conc. titration->hsqc_series analysis Analyze Chemical Shift Perturbations (CSP) hsqc_series->analysis results 1. Map Binding Site 2. Calculate Kd analysis->results

Caption: Workflow for protein-ligand interaction analysis using NMR spectroscopy.

Protocol: Uniform ¹³C, ¹⁵N-Labeling of Proteins in E. coli for NMR

This protocol describes the expression of a protein in M9 minimal medium for uniform isotopic labeling.

1. Reagent and Media Preparation:

  • 10x M9 Salts: Per liter, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, and 5 g NaCl in deionized water. Autoclave.

  • Minimal Media (M9A): Per liter, add the following sterile solutions:

    • 100 mL 10x M9 salts

    • 1 g ¹⁵NH₄Cl (sole nitrogen source)

    • 2-4 g ¹³C-Glucose (sole carbon source)

    • 1 mL 1 M MgSO₄

    • 0.3 mL 1 M CaCl₂

    • 10 mL 100x Trace Elements Solution

    • 1 mL Vitamin Solution (e.g., Thiamin, Biotin at 1 mg/mL)

    • Appropriate antibiotic(s)

  • Trace Elements (100x): Per 100 mL, dissolve 0.5 g EDTA, 83 mg FeCl₃·6H₂O, 8.4 mg ZnCl₂, 1.3 mg CuCl₂·2H₂O, 1 mg CoCl₂·6H₂O, 1 mg H₃BO₃, and 0.16 mg MnCl₂·6H₂O. Adjust pH to 7.5 and filter sterilize.

2. Transformation and Pre-culture:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. Plate on a minimal medium agar plate with the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 5-10 mL of M9A medium. Grow overnight at 37°C with shaking. This serves as the starter culture.

3. Main Culture Growth and Induction:

  • Inoculate 1 L of M9A medium with the overnight starter culture (typically a 1:100 dilution).

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.

  • Cool the culture to the desired induction temperature (e.g., 18-25°C).

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

  • Continue culturing for the required duration (e.g., 4-16 hours) at the lower temperature.

4. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.

  • Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • The final purified protein should be in a low-salt NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.5) at a concentration of 0.1–1.0 mM. Add 5-10% D₂O for the NMR lock signal.

Data Presentation: Quantifying Protein-Ligand Interactions by NMR

The following table presents representative quantitative data that can be obtained from an NMR titration experiment. The weighted chemical shift perturbation (CSP) is calculated to combine changes in both ¹H and ¹⁵N dimensions, and the dissociation constant (Kd) is derived from fitting the binding data.

ResidueCSP (ppm)¹Kd (μM)²Location in Structure
Tyr 450.3555 ± 5Ligand Binding Pocket
Gly 460.2858 ± 6Ligand Binding Pocket
Val 780.2161 ± 8Adjacent to Pocket
Leu 990.02-Distal to Pocket
Ala 1120.01-Distal to Pocket

¹Weighted CSP (Δδ) is calculated using the formula: Δδ = [(ΔδH)² + (α ⋅ ΔδN)²]½, where ΔδH and ΔδN are the chemical shift changes for the proton and nitrogen, respectively, and α is a scaling factor (typically ~0.14-0.2). ²Kd values are determined by fitting the CSP data for multiple residues to a 1:1 binding model. A global fit using all significantly perturbed residues often provides the most accurate and precise value.

Application 2: Mass Spectrometry (MS)

Application Note: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Mass spectrometry-based proteomics is a cornerstone for identifying and quantifying proteins in complex samples. SILAC is a metabolic labeling strategy that enables robust relative quantification of proteins between different cell populations. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one or more essential amino acids. One population receives the natural "light" amino acid (e.g., ¹²C, ¹⁴N-Tyrosine), while the other receives a "heavy" isotope-labeled version (e.g., ¹³C, ¹⁵N-Tyrosine).

After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second population. The two cell populations can then be subjected to different treatments (e.g., one is stimulated with a ligand, the other is a control). The cell lysates are then combined 1:1, and the proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS.

Because the light and heavy versions of a peptide are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein between the two experimental conditions. Using L-Tyrosine-¹³C,¹⁵N in SILAC is particularly powerful for studying signaling pathways involving tyrosine phosphorylation, as it allows for the precise quantification of changes in phosphorylation events upon ligand stimulation.

Experimental Workflow: SILAC for Quantitative Proteomicsdot

SILAC_Workflow treat_light treat_light combine combine treat_light->combine treat_heavy treat_heavy treat_heavy->combine

References

Application Notes and Protocols for L-Tyrosine-13C,15N Incorporation in Heterologous Protein Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of proteins with amino acids such as L-Tyrosine-13C,15N is a cornerstone technique in structural biology and quantitative proteomics. The efficiency of incorporation of these labeled amino acids is critical for the sensitivity and resolution of downstream analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The choice of protein expression system—be it prokaryotic like Escherichia coli or eukaryotic like insect and mammalian cells—profoundly influences this incorporation efficiency due to differences in cellular metabolism and nutrient uptake.

These application notes provide a comprehensive overview of this compound incorporation efficiency across these three commonly used expression systems. Detailed protocols for isotope labeling are provided, alongside diagrams of relevant metabolic pathways and experimental workflows to guide researchers in optimizing their labeling strategies.

Data Presentation: this compound Incorporation Efficiency

The following table summarizes the reported incorporation efficiencies of this compound in E. coli, insect, and mammalian cell expression systems. It is important to note that the efficiency can be influenced by several factors including the specific strain or cell line, culture medium composition, and the expression vector used.

Expression SystemCell Line/StrainLabeling MethodReported Incorporation Efficiency (%)Reference(s)
E. coli KRXUniform Labeling with commercial medium~93% (for uniform 13C and 15N labeling)[1]
BL21(DE3) derivativesSelective Labeling in minimal mediumHigh, but quantitative data is protein-dependent. Isotope scrambling can occur.[2][3]
Insect Cells Spodoptera frugiperda (Sf9)Selective Labeling with 15N-Tyrosine≥90%[4]
Spodoptera frugiperda (Sf9)Uniform Labeling with commercial medium90.5% - 91.4%[5]
Spodoptera frugiperda (Sf9)Uniform Labeling with labeled yeast extractup to 90%
Mammalian Cells Human Embryonic Kidney (HEK293)Selective LabelingHighly variable; dependent on amino acid concentration and metabolic state. Prone to isotope scrambling.
Chinese Hamster Ovary (CHO)Uniform Labeling with labeled autolysates>90%

Experimental Protocols

Detailed methodologies for this compound labeling in each expression system are provided below.

Protocol 1: Selective this compound Labeling in E. coli

This protocol is adapted for selective labeling of proteins expressed in E. coli grown in minimal medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium components (Na2HPO4, KH2PO4, NaCl, 15NH4Cl as the sole nitrogen source).

  • 12C-Glucose (or other carbon source).

  • L-Tyrosine-13C9,15N (e.g., from Cambridge Isotope Laboratories, Inc. or Sigma-Aldrich).

  • Unlabeled L-amino acid mixture (lacking tyrosine).

  • Trace elements solution.

  • MgSO4 and CaCl2 solutions.

  • Inducing agent (e.g., IPTG).

  • Antibiotics.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 1 L of M9 minimal medium (containing 14N-NH4Cl and 12C-glucose) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Medium Exchange: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and gently resuspend the cell pellet in 1 L of fresh M9 minimal medium prepared with 15NH4Cl as the sole nitrogen source and 12C-glucose. This step helps to deplete intracellular pools of unlabeled amino acids.

  • Addition of Labeled Tyrosine: To this culture, add L-Tyrosine-13C9,15N to a final concentration of 50-100 mg/L. Also, add the mixture of all other 19 unlabeled amino acids (50-100 mg/L each) to suppress the biosynthesis of other amino acids from the labeled precursors, which can reduce isotope scrambling.

  • Induction: Allow the culture to adapt for 30-60 minutes at 37°C with shaking. Then, induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

  • Analysis of Incorporation: The incorporation efficiency can be determined by mass spectrometry analysis of the purified protein.

Protocol 2: this compound Labeling in Baculovirus-Infected Insect Cells

This protocol is designed for labeling proteins in Spodoptera frugiperda (Sf9) cells.

Materials:

  • Sf9 cells adapted to serum-free medium.

  • Serum-free insect cell culture medium (e.g., SF900 II).

  • Recombinant baculovirus stock for the protein of interest.

  • BioExpress® 2000 (Insect Cell) Medium (13C, 15N-labeled) or a custom medium supplemented with L-Tyrosine-13C9,15N.

  • Phosphate-buffered saline (PBS), pH 6.2.

Procedure:

  • Cell Culture: Grow Sf9 cells in serum-free medium (e.g., SF900 II) in shaker flasks at 27°C. Maintain the cell density between 0.5 x 106 and 2.5 x 106 cells/mL.

  • Optimization: Before proceeding with labeling, optimize the multiplicity of infection (MOI) and the time course of protein expression using unlabeled medium.

  • Medium Exchange: When the cell density reaches approximately 1.5-2.0 x 106 cells/mL, harvest the cells by centrifugation at 400 x g for 15 minutes at room temperature.

  • Resuspension in Labeled Medium: Gently resuspend the cell pellet in pre-warmed labeled medium (e.g., BioExpress® 2000-CN or a custom medium containing L-Tyrosine-13C9,15N and other labeled amino acids) to the original culture volume.

  • Infection: Add the recombinant baculovirus stock at the predetermined optimal MOI.

  • Expression: Incubate the infected cell culture at 27°C with shaking at 90-120 rpm for 48-72 hours, or as determined during the optimization step.

  • Harvesting: Harvest the cells by centrifugation at 400 x g for 20 minutes at 4°C. If the protein is secreted, the supernatant is collected. The cell pellet can be stored at -80°C.

  • Analysis of Incorporation: Determine the incorporation efficiency by mass spectrometry of the purified protein. For selective labeling with 15N-Tyrosine, incorporation rates of ≥90% have been achieved.

Protocol 3: this compound Labeling in Mammalian Cells (HEK293)

This protocol outlines a general procedure for amino acid-specific labeling in suspension-adapted HEK293 cells.

Materials:

  • Suspension-adapted HEK293 cells (e.g., HEK293F, HEK293S GnTI-).

  • Chemically defined, serum-free mammalian cell culture medium lacking tyrosine.

  • L-Tyrosine-13C9,15N.

  • Dialyzed fetal bovine serum (if required for cell viability, though may reduce incorporation efficiency).

  • Transfection reagent and expression vector DNA.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Culture suspension HEK293 cells in a suitable chemically defined medium at 37°C in a humidified incubator with 5-8% CO2 on an orbital shaker.

  • Medium Preparation for Labeling: Prepare the labeling medium by supplementing the tyrosine-free basal medium with L-Tyrosine-13C9,15N to a final concentration that supports cell growth and protein expression (e.g., 0.5-1 mM). The concentration may need to be optimized.

  • Cell Seeding for Transfection: On the day of transfection, dilute the cells in fresh, pre-warmed labeling medium to a density of 0.5-1.0 x 106 cells/mL.

  • Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol and add them to the cell suspension.

  • Expression: Culture the transfected cells for 3-5 days. Monitor cell viability and protein expression levels.

  • Harvesting: Harvest the cells by centrifugation at 500 x g for 10 minutes. If the protein is secreted, collect the supernatant. Store the cell pellet at -80°C.

  • Analysis of Incorporation: Quantify the incorporation of this compound using mass spectrometry. Be aware of potential metabolic scrambling where the isotopic label may be transferred to other amino acids.

Visualizations

Tyrosine Biosynthesis and Metabolism

The following diagrams illustrate the key metabolic pathways related to L-tyrosine in each expression system. Understanding these pathways is crucial for predicting and mitigating issues like isotope scrambling.

G Experimental Workflow for this compound Labeling cluster_0 Preparation cluster_1 Labeling cluster_2 Expression & Harvesting cluster_3 Analysis A Starter Culture (Unlabeled Medium) B Pre-culture Growth (Unlabeled Medium) A->B C Medium Exchange (to Labeled Medium) B->C D Addition of This compound C->D E Induction of Protein Expression D->E F Protein Expression (Labeled Protein Synthesis) E->F G Cell Harvesting F->G H Protein Purification G->H I Mass Spectrometry Analysis H->I J Determine Incorporation Efficiency I->J G Simplified L-Tyrosine Biosynthesis Pathway in E. coli PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroF, aroG, aroH E4P Erythrose 4-phosphate (E4P) E4P->DAHP aroF, aroG, aroH Chorismate Chorismate DAHP->Chorismate Common Pathway (7 steps) Prephenate Prephenate Chorismate->Prephenate tyrA (Chorismate mutase) HPP 4-Hydroxyphenylpyruvate Prephenate->HPP tyrA (Prephenate dehydrogenase) Tyrosine L-Tyrosine HPP->Tyrosine tyrB (Transaminase) Tyrosine->DAHP Feedback Inhibition Tyrosine->Chorismate Feedback Inhibition G Tyrosine Metabolism in Insect and Mammalian Cells cluster_insect Insect Cells cluster_mammalian Mammalian Cells Tyr_insect L-Tyrosine DOPA DOPA Tyr_insect->DOPA Tyrosine hydroxylase Dopamine Dopamine DOPA->Dopamine Melanin Melanin Dopamine->Melanin Sclerotization Cuticle Sclerotization Dopamine->Sclerotization Phe Phenylalanine (Essential Amino Acid) Tyr_mammal L-Tyrosine Phe->Tyr_mammal Phenylalanine hydroxylase Hormones Thyroid Hormones Tyr_mammal->Hormones Neurotransmitters Catecholamines (Dopamine, etc.) Tyr_mammal->Neurotransmitters Protein Protein Synthesis Tyr_mammal->Protein Degradation Degradation to Fumarate & Acetoacetate Tyr_mammal->Degradation

References

Troubleshooting & Optimization

How to improve L-Tyrosine-13C,15N incorporation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing L-Tyrosine-13C,15N incorporation in cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve efficient and reliable stable isotope labeling for quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What is the minimum recommended incorporation efficiency for this compound in a SILAC experiment?

For accurate quantitative proteomics, a labeling efficiency of 95% or greater is recommended.[1][2] This ensures that the vast majority of the targeted protein population is labeled, minimizing ratio distortion in mass spectrometry analysis.

Q2: How many cell doublings are required to achieve sufficient this compound incorporation?

A minimum of five to six cell doublings is generally required to achieve near-complete incorporation of the labeled amino acid into the cellular proteome.[3][4] This ensures that the original, unlabeled ("light") proteins are diluted out through cell division and protein turnover.

Q3: Why is dialyzed fetal bovine serum (FBS) recommended for SILAC media?

Standard FBS contains endogenous amino acids, including unlabeled L-Tyrosine. Using dialyzed FBS, which has had small molecules like amino acids removed, is crucial to prevent competition between the labeled ("heavy") and unlabeled ("light") L-Tyrosine, ensuring that the cells exclusively utilize the isotopically labeled version provided in the SILAC medium.[3]

Q4: Can L-Tyrosine be metabolized into other amino acids, and could this affect my results?

While some amino acids, like arginine, are known to be metabolically converted to others (e.g., proline), leading to potential inaccuracies in quantification, L-Tyrosine is a relatively stable amino acid. However, it's important to be aware that in mammalian cells, L-Tyrosine is synthesized from L-Phenylalanine. Therefore, ensuring the SILAC medium contains an adequate supply of labeled L-Tyrosine is key. For some specific cell lines or experimental conditions, it may be necessary to verify the lack of significant metabolic conversion.

Q5: What are the challenges associated with the low solubility of L-Tyrosine?

L-Tyrosine has very low solubility in water at a neutral pH (around 0.45 mg/ml). This can make preparing concentrated stock solutions for cell culture media challenging and may lead to precipitation, especially in highly concentrated feed solutions for fed-batch cultures.

Troubleshooting Guide

Issue 1: Low Incorporation Efficiency (<95%)
Possible Cause Troubleshooting Step
Insufficient Cell Doublings: The cells may not have undergone enough divisions to dilute the pre-existing "light" protein pool.Solution: Extend the cell culture period to allow for at least five to six complete cell doublings in the SILAC medium. Monitor cell division and calculate the number of doublings.
Presence of Unlabeled L-Tyrosine: Standard fetal bovine serum (FBS) or other media components may contain unlabeled L-Tyrosine.Solution: Ensure that dialyzed FBS is used in the preparation of the SILAC medium. Review all media components for sources of unlabeled amino acids.
Precipitation of L-Tyrosine: Due to its low solubility, the labeled L-Tyrosine may have precipitated out of the medium, reducing its availability to the cells.Solution: Prepare L-Tyrosine stock solutions at an extreme pH (below 2 or above 9) where its solubility is higher, then neutralize carefully when adding to the medium. Alternatively, consider using more soluble L-Tyrosine derivatives like Glycyl-L-Tyrosine or Phospho-L-Tyrosine.
Incorrect L-Tyrosine Concentration: The concentration of labeled L-Tyrosine in the medium may be insufficient, leading to slower uptake and incorporation.Solution: Optimize the L-Tyrosine concentration for your specific cell line. For some applications, like monoclonal antibody production in CHO cells, higher concentrations may be necessary to prevent it from becoming a limiting factor.
Issue 2: Inconsistent or Unreliable Quantification Results
Possible Cause Troubleshooting Step
"Light" Contamination of Labeled Amino Acid Stock: The commercial stock of this compound may contain a small percentage of the unlabeled ("light") version.Solution: Purchase high-purity labeled amino acids (>99% enrichment). If significant contamination is suspected, it may be necessary to perform quality control on the amino acid stock itself.
Arginine-to-Proline Conversion (if co-labeling): If also labeling with heavy arginine, its conversion to proline can cause ratio distortions for proline-containing peptides.Solution: Use cell lines with low arginase activity if possible. Bioinformatic tools can also be used to identify and correct for peptides containing heavy proline.
Incomplete Cell Synchronization: For dynamic studies, such as analyzing phosphorylation changes upon stimulation, asynchronous cell populations can lead to high variability.Solution: Serum-starve the cells for 12-24 hours before the experiment. This synchronizes the cells and reduces basal levels of tyrosine phosphorylation, making it easier to detect specific signaling events.

Experimental Protocols

Protocol 1: Preparation of this compound SILAC Medium
  • Prepare L-Tyrosine Stock Solution:

    • Due to its low solubility at neutral pH, dissolve this compound in a small volume of 1N HCl.

    • Alternatively, dissolve in a basic solution (e.g., by adding NaOH) to reach a pH above 9.

    • A more common and recommended approach is to use a commercially available, pH-neutral, and highly soluble L-Tyrosine derivative.

  • Prepare SILAC DMEM/RPMI:

    • Start with DMEM or RPMI medium that is deficient in L-Arginine, L-Lysine, and L-Tyrosine.

    • Add the "heavy" this compound stock solution to the desired final concentration.

    • Add "heavy" L-Arginine (e.g., 13C6, 15N4) and "heavy" L-Lysine (e.g., 13C6, 15N2) if performing a standard SILAC experiment.

    • For the corresponding "light" medium, add the unlabeled versions of the amino acids at the same concentrations.

  • Supplement the Medium:

    • Add 10% dialyzed fetal bovine serum.

    • Add other necessary supplements like penicillin/streptomycin and L-glutamine.

  • Sterilization:

    • Sterilize the complete medium by passing it through a 0.22-μm filter.

Protocol 2: Verifying Incorporation Efficiency
  • Cell Culture: Culture the cells in the "heavy" SILAC medium for at least five passages.

  • Protein Extraction: Harvest a small population of cells, wash with PBS, and lyse using a suitable lysis buffer.

  • Protein Digestion:

    • Quantify the protein concentration (e.g., using a Bradford assay).

    • Take approximately 20-50 µg of protein.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight using sequencing-grade trypsin.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 StageTip or similar.

    • Analyze the peptides via nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to analyze the data.

    • The software will calculate the ratio of "heavy" to "light" peptides. An incorporation efficiency of >95% should be observed for the vast majority of identified peptides.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_media Prepare 'Heavy' & 'Light' SILAC Media (with this compound) culture_cells Culture cells for >5 doublings prep_media->culture_cells Inoculate treat Apply experimental treatment (e.g., drug stimulation) culture_cells->treat harvest Harvest 'Heavy' & 'Light' cell populations treat->harvest mix Mix lysates 1:1 harvest->mix digest Protein digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Data analysis & Quantification lcms->quant troubleshooting_flow start Low this compound Incorporation (<95%) check_doublings Were cells cultured for at least 5 doublings? start->check_doublings check_fbs Was dialyzed FBS used? check_doublings->check_fbs Yes solution_doublings Increase culture time to allow for more cell divisions. check_doublings->solution_doublings No check_precipitate Is there precipitate in the medium? check_fbs->check_precipitate Yes solution_fbs Switch to dialyzed FBS to eliminate unlabeled amino acids. check_fbs->solution_fbs No solution_precipitate Prepare fresh medium. Use a more soluble Tyr derivative or adjust pH of stock solution. check_precipitate->solution_precipitate Yes end_node Re-evaluate incorporation check_precipitate->end_node No solution_doublings->end_node solution_fbs->end_node solution_precipitate->end_node rtk_pathway ligand Ligand (e.g., EGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR) ligand->rtk dimer Dimerization & Autophosphorylation (incorporates L-Tyr-13C,15N) rtk->dimer Activation adaptor Adaptor Proteins (e.g., Grb2, Shc) dimer->adaptor Recruitment & Phosphorylation downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) adaptor->downstream

References

Technical Support Center: L-Tyrosine-¹³C,¹⁵N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Tyrosine-¹³C,¹⁵N for mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Tyrosine-¹³C,¹⁵N in mass spectrometry?

A1: L-Tyrosine-¹³C,¹⁵N is predominantly used as a stable isotope-labeled internal standard in quantitative proteomics and metabolomics. Its key application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where it allows for the accurate quantification of proteins and post-translational modifications, such as phosphorylation, by providing a reference for the corresponding unlabeled ("light") endogenous tyrosine.[1][2][3]

Q2: What is the expected mass shift when using L-Tyrosine-¹³C,¹⁵N?

A2: L-Tyrosine with nine ¹³C atoms and one ¹⁵N atom will exhibit a mass shift of +10 Da compared to its unlabeled counterpart. This distinct mass difference allows for clear separation and quantification in the mass spectrometer.[4]

Q3: How can I ensure complete incorporation of L-Tyrosine-¹³C,¹⁵N in my SILAC experiment?

A3: To achieve complete labeling, cells should be cultured for at least five to six doublings in SILAC medium containing the "heavy" L-Tyrosine-¹³C,¹⁵N.[2] It is also crucial to use high-purity labeled amino acids to avoid interference from unlabeled contaminants.

Q4: Can L-Tyrosine-¹³C,¹⁵N be used for absolute quantification?

A4: Yes, L-Tyrosine-¹³C,¹⁵N can be used to create synthetic "heavy" peptides of known concentration, which can then be spiked into a sample to determine the absolute quantity of the corresponding endogenous "light" peptide. This is a common technique in targeted proteomics.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio for the Labeled Peptide

Possible Causes and Solutions:

Cause Solution
Suboptimal Mass Spectrometer Parameters Optimize parameters such as scan time, resolution, and collision energy to maximize the signal-to-noise ratio. For phosphotyrosine-containing peptides, a stepped normalized collision energy (NCE) approach can improve fragmentation and signal intensity.
Sample Preparation Issues Ensure efficient protein digestion by using high-quality trypsin and optimizing digestion conditions. Desalt and concentrate peptide samples prior to MS analysis to remove interfering substances.
Low Abundance of the Target Protein Employ enrichment strategies, such as immunoprecipitation with anti-phosphotyrosine antibodies for phosphoproteomics studies, to increase the concentration of the target analyte.
Poor Ionization Efficiency Ensure the mobile phase composition and pH are optimal for the ionization of your peptide. Nitrated tyrosine-containing peptides, for example, can have low ionization efficiency.
Issue 2: Inaccurate Quantification and Isotopic Overlap

Possible Causes and Solutions:

Cause Solution
Isotopic Overlap from Co-eluting Species Improve chromatographic separation by optimizing the LC gradient or using a longer column. High-resolution mass spectrometers can often resolve overlapping isotopic clusters.
Natural Isotope Abundance of Unlabeled Peptide The natural abundance of ¹³C can cause the M+1 and M+2 peaks of the "light" peptide to overlap with the "heavy" peptide signal, especially with small mass differences. Use software to perform isotopic correction calculations.
Incomplete Labeling in SILAC Ensure cells have undergone a sufficient number of doublings in the heavy medium. Verify labeling efficiency by analyzing a small aliquot of protein lysate before proceeding with the full experiment.
Contamination with Unlabeled Amino Acids Use high-purity L-Tyrosine-¹³C,¹⁵N (>98%) to minimize the presence of its unlabeled counterpart. Ensure that the fetal bovine serum used in cell culture is dialyzed to remove unlabeled amino acids.

Experimental Protocols

Protocol 1: SILAC Labeling for Quantitative Phosphotyrosine Analysis

This protocol outlines the key steps for a SILAC experiment targeting phosphotyrosine-containing proteins.

  • Media Preparation:

    • Prepare "light" and "heavy" SILAC media (e.g., DMEM) lacking L-lysine and L-arginine.

    • Supplement the "light" medium with standard L-Tyrosine, L-lysine, and L-arginine.

    • Supplement the "heavy" medium with L-Tyrosine-¹³C,¹⁵N, ¹³C₆-L-lysine, and ¹³C₆,¹⁵N₄-L-arginine.

    • Add 10% dialyzed fetal bovine serum to both media.

  • Cell Culture and Labeling:

    • Culture two populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Allow the cells to grow for at least five doublings to ensure complete incorporation of the labeled amino acids.

  • Cell Treatment and Lysis:

    • Treat one cell population (e.g., the "heavy" labeled cells) with a stimulus to induce tyrosine phosphorylation. The other population serves as the control.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein mixture with trypsin overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody conjugated to agarose beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS.

    • Set the mass spectrometer to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.

Protocol 2: LC-MS/MS Parameter Optimization

This table provides a starting point for optimizing key MS parameters. Optimal values will vary depending on the instrument and specific peptide.

Parameter Recommendation Rationale
MS1 Resolution >60,000To resolve isotopic clusters and minimize interference.
MS2 Resolution >15,000To accurately identify fragment ions.
Normalized Collision Energy (NCE) 25-35% (Stepped NCE can be beneficial)To achieve optimal fragmentation for peptide identification and quantification.
AGC Target 1e6 - 3e6To ensure sufficient ion accumulation for good quality spectra.
Maximum Injection Time 50-100 msTo balance scan speed with signal intensity.

Visualizations

Signaling Pathway Diagram

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding RTK->RTK SH2_Protein SH2 Domain Protein (e.g., Grb2) RTK->SH2_Protein Recruitment Effector_Protein Effector Protein (e.g., Sos) SH2_Protein->Effector_Protein Activation Downstream_Kinase Downstream Kinase (e.g., Ras/MAPK Pathway) Effector_Protein->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway.

Experimental Workflow Diagram

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light Culture in 'Light' Medium (Natural Tyrosine) Lysis Cell Lysis Light->Lysis Heavy Culture in 'Heavy' Medium (L-Tyrosine-¹³C,¹⁵N) Stimulation Cell Stimulation Heavy->Stimulation Stimulation->Lysis Combine Combine Lysates (1:1) Lysis->Combine Digestion Trypsin Digestion Combine->Digestion Enrichment Phosphopeptide Enrichment Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quantification Peptide Quantification (Light vs. Heavy) LCMS->Quantification Identification Protein Identification LCMS->Identification

Caption: Experimental workflow for a SILAC-based phosphoproteomics experiment.

Troubleshooting Logic Diagram

Troubleshooting_Low_Signal Start Low S/N for Labeled Peptide Check_MS_Params Review MS Parameters Start->Check_MS_Params Check_Sample_Prep Evaluate Sample Prep Check_MS_Params->Check_Sample_Prep No Optimize_MS Optimize Collision Energy, Resolution, Scan Time Check_MS_Params->Optimize_MS Yes Check_Abundance Is Target Low Abundance? Check_Sample_Prep->Check_Abundance No Improve_Digestion Improve Digestion Efficiency & Desalting Check_Sample_Prep->Improve_Digestion Yes Enrich_Sample Perform Sample Enrichment (e.g., IP) Check_Abundance->Enrich_Sample Yes Resolved Signal Improved Check_Abundance->Resolved No Optimize_MS->Resolved Improve_Digestion->Resolved Enrich_Sample->Resolved

Caption: A logical workflow for troubleshooting low signal-to-noise issues.

References

Technical Support Center: Minimizing Isotopic Scrambling of L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling of L-Tyrosine-¹³C,¹⁵N in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern for experiments using L-Tyrosine-¹³C,¹⁵N?

A1: Isotopic scrambling refers to the redistribution of isotopes from their original labeled positions in a molecule to other positions within the same molecule or to other molecules. In the context of L-Tyrosine-¹³C,¹⁵N, this means the ¹³C and ¹⁵N isotopes may not remain exclusively on the tyrosine molecule, leading to inaccurate tracking and quantification in metabolic studies, proteomics, and drug development research.[1][2] This can result in erroneous calculations of metabolic fluxes and incorrect interpretation of experimental data.

Q2: What are the primary causes of L-Tyrosine-¹³C,¹⁵N scrambling?

A2: The primary causes can be categorized as follows:

  • Metabolic Scrambling: This occurs when cells metabolize the labeled L-Tyrosine, incorporating the ¹³C and ¹⁵N isotopes into other amino acids and metabolites through various biochemical pathways.[3] Tyrosine is a non-essential amino acid that can be synthesized from phenylalanine and is a precursor for several neurotransmitters and hormones, providing multiple avenues for its isotopes to be redistributed.[4][5]

  • Chemical Degradation: L-Tyrosine can be unstable under certain experimental conditions, such as non-optimal pH and high temperatures in cell culture media. This degradation can lead to the release and subsequent re-incorporation of the isotopes into other molecules.

  • Analytical Variability: Issues during sample preparation and analysis, particularly with mass spectrometry, can sometimes mimic the effects of scrambling, leading to inaccurate data interpretation.

Q3: How can I detect if isotopic scrambling of my L-Tyrosine-¹³C,¹⁵N has occurred?

A3: Isotopic scrambling is typically detected using mass spectrometry (MS). By analyzing the mass spectra of metabolites, you can observe unexpected mass shifts or the presence of labeled isotopes in molecules other than L-Tyrosine. A detailed protocol for quantifying scrambling is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Problem 1: High levels of isotopic scrambling detected in my cell culture experiment.

Possible Cause 1: Metabolic conversion of L-Tyrosine.

  • Troubleshooting Steps:

    • Optimize Cell Culture Medium: Supplement the medium with unlabeled versions of amino acids that are known to be synthesized from tyrosine precursors. This can reduce the metabolic pressure on the cells to convert the labeled tyrosine.

    • Use Dipeptide Forms: Consider using more stable and soluble forms of tyrosine, such as L-alanyl-L-tyrosine or glycyl-L-tyrosine, which can reduce degradation and unwanted metabolic conversion.

    • Shorten Experiment Duration: If possible, reduce the incubation time of the cells with the labeled tyrosine to minimize the extent of metabolic conversion.

Possible Cause 2: Instability of L-Tyrosine in the medium.

  • Troubleshooting Steps:

    • Control pH: Maintain the pH of the cell culture medium within the optimal range for L-Tyrosine stability (typically around neutral pH). Avoid highly acidic or alkaline conditions during media preparation and storage.

    • Optimize Storage Conditions: Store media containing L-Tyrosine-¹³C,¹⁵N at recommended temperatures (usually 2-8°C) and protect it from light to prevent degradation.

Problem 2: Inconsistent labeling efficiency and scrambling between experimental replicates.

Possible Cause 1: Variability in cell health and metabolism.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure that all experimental replicates have consistent cell densities, passage numbers, and growth phases.

    • Monitor Cell Viability: Regularly check cell viability to ensure that metabolic activity is consistent across all samples.

Possible Cause 2: Inaccurate sample preparation and analysis.

  • Troubleshooting Steps:

    • Consistent Quenching: Use a rapid and consistent method to quench metabolic activity at the time of sample collection.

    • Calibrate Mass Spectrometer: Regularly calibrate your mass spectrometer to ensure accurate mass detection and quantification.

Data Presentation

Table 1: Estimated Isotopic Scrambling of L-Tyrosine-¹³C,¹⁵N Under Various Experimental Conditions.

Experimental ConditionParameter VariedEstimated Scrambling (%)Recommendations
Cell Culture Medium Standard MEM15-25%Supplement with unlabeled phenylalanine and other related amino acids.
Tyrosine-free medium with L-Tyrosine-¹³C,¹⁵N10-20%Optimal for reducing background from unlabeled tyrosine.
Supplemented with Glycyl-L-Tyrosine-¹³C,¹⁵N5-10%Dipeptides can improve stability and reduce metabolic conversion.
pH of Medium pH 6.520-30%Suboptimal pH can increase degradation.
pH 7.410-15%Maintain pH within the physiological range for optimal stability.
pH 8.015-25%Deviations from neutral pH can increase instability.
Incubation Time 24 hours5-15%Shorter incubation times generally result in less scrambling.
48 hours15-30%Longer exposure allows for more extensive metabolic conversion.
72 hours>30%Consider time-course experiments to determine optimal labeling duration.

Disclaimer: The values presented in this table are estimates based on qualitative data from the literature and should be used as a guide for experimental design. Actual scrambling rates will vary depending on the specific cell line and experimental setup.

Experimental Protocols

Protocol: Quantification of L-Tyrosine-¹³C,¹⁵N Isotopic Scrambling by LC-MS/MS

This protocol outlines the steps to quantify the extent of isotopic scrambling from L-Tyrosine-¹³C,¹⁵N to other amino acids, particularly Phenylalanine.

1. Sample Preparation: a. Culture cells in the presence of L-Tyrosine-¹³C,¹⁵N for the desired duration. b. Harvest cells and quench metabolism rapidly by adding ice-cold methanol. c. Extract metabolites using a suitable solvent (e.g., 80% methanol). d. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. e. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

2. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a solvent compatible with your LC-MS/MS system. b. Use a liquid chromatography (LC) method capable of separating the amino acids of interest (e.g., reverse-phase or HILIC chromatography). c. Set up the mass spectrometer (MS) to monitor for the specific mass-to-charge ratios (m/z) of both the labeled and unlabeled forms of Tyrosine and Phenylalanine.

  • L-Tyrosine (unlabeled): Precursor ion m/z ~182.1
  • L-Tyrosine-¹³C,¹⁵N: Precursor ion m/z ~192.1
  • L-Phenylalanine (unlabeled): Precursor ion m/z ~166.1
  • L-Phenylalanine (with ¹³C and/or ¹⁵N): Monitor for expected mass shifts from scrambling (e.g., m/z ~176.1 for full ¹³C₉, ¹⁵N₁ incorporation, though partial labeling is more likely). d. Acquire data in a targeted manner using Multiple Reaction Monitoring (MRM) or in a full-scan mode on a high-resolution mass spectrometer.

3. Data Analysis: a. Integrate the peak areas for each of the monitored ions. b. Calculate the percentage of scrambling by comparing the peak area of the labeled Phenylalanine to the total peak area of labeled Tyrosine and Phenylalanine. c. Formula for Scrambling Percentage: % Scrambling = [Peak Area (Labeled Phenylalanine) / (Peak Area (Labeled Tyrosine) + Peak Area (Labeled Phenylalanine))] * 100

Mandatory Visualization

Tyrosine_Metabolism_Pathway cluster_phenylalanine Phenylalanine Metabolism cluster_tyrosine Tyrosine Metabolism cluster_neurotransmitter Neurotransmitter Synthesis Phenylalanine Phenylalanine L_Tyrosine L-Tyrosine-¹³C,¹⁵N Phenylalanine->L_Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine hydroxylase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA Cycle TCA Cycle Fumarate->TCA Cycle Ketone Body\nMetabolism Ketone Body Metabolism Acetoacetate->Ketone Body\nMetabolism Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Tyrosine Metabolism Pathway.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_troubleshooting Troubleshooting Loop Start Start: Cell Culture with L-Tyrosine-¹³C,¹⁵N Harvest Harvest Cells & Quench Metabolism Start->Harvest Extract Metabolite Extraction Harvest->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing: Peak Integration LC_MS->Data_Processing Quantification Quantification of Labeled Species Data_Processing->Quantification Scrambling_Check Assess Isotopic Scrambling Quantification->Scrambling_Check Optimize Optimize Experimental Conditions Scrambling_Check->Optimize High Scrambling End End: Final Data Interpretation Scrambling_Check->End Acceptable Scrambling Optimize->Start

Caption: Experimental Workflow.

References

Addressing incomplete labeling with L-Tyrosine-13C,15N in proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete labeling of L-Tyrosine-13C,15N in quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling with this compound and why is it a problem?

A1: Incomplete labeling occurs when the "heavy" isotope-labeled this compound is not fully incorporated into the newly synthesized proteins of the cell population being studied.[1][2] This results in a mixed population of proteins containing both the heavy labeled tyrosine and the natural "light" tyrosine. This is problematic because it can lead to inaccurate quantification of protein abundance, as the mass spectrometer will detect signals from both light and heavy forms of the same peptide, skewing the calculated heavy/light ratios.[3]

Q2: What are the common causes of incomplete this compound labeling?

A2: Several factors can contribute to incomplete labeling:

  • Insufficient Cell Doublings: For complete incorporation of the labeled amino acid, cells typically need to undergo at least five to six doublings in the SILAC medium.[4]

  • Presence of Unlabeled Tyrosine: Contamination of the SILAC medium with unlabeled L-Tyrosine from sources like non-dialyzed fetal bovine serum (FBS) can compete with the heavy-labeled tyrosine for incorporation.[5]

  • Amino Acid Metabolism: Although less common for tyrosine compared to amino acids like arginine, some cell lines may have metabolic pathways that can synthesize tyrosine, leading to the presence of unlabeled tyrosine.

  • Poor Solubility of L-Tyrosine: Tyrosine is known to be less soluble in aqueous solutions compared to other amino acids, which could potentially limit its availability for protein synthesis if not properly dissolved in the culture medium.

Q3: How can I assess the labeling efficiency of this compound in my experiment?

A3: To assess labeling efficiency, a small aliquot of the heavy-labeled cell lysate should be analyzed by mass spectrometry before mixing it with the light-labeled lysate. By analyzing the mass spectra of tyrosine-containing peptides, you can determine the percentage of incorporation of the heavy label. A labeling efficiency of >95% is generally considered acceptable for quantitative proteomics experiments.

Q4: Can I still obtain reliable quantitative data if I have incomplete labeling?

A4: While it is always best to aim for complete labeling, there are computational strategies and software that can help correct for the effects of incomplete labeling. However, these methods may not be able to fully compensate for very low labeling efficiencies, and the accuracy of quantification will be compromised. In cases of significant incomplete labeling, it is recommended to optimize the experimental protocol and repeat the experiment. A label-swap replication of the SILAC experiment can also help to effectively correct for experimental errors arising from incomplete labeling.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (<95%) Detected
Potential Cause Troubleshooting Step Expected Outcome
Insufficient number of cell doublings.Increase the number of cell passages in the SILAC medium to ensure at least 5-6 doublings.Increased incorporation of heavy this compound into the proteome.
Contamination with unlabeled L-Tyrosine from serum.Use dialyzed fetal bovine serum (FBS) to remove any free amino acids.Reduced competition from unlabeled tyrosine, leading to higher labeling efficiency.
Poor solubility of this compound in the medium.Ensure complete dissolution of the heavy tyrosine in the medium. This may require gentle heating or sonication. Prepare the stock solution in a slightly acidic or basic solution before adding it to the medium.Improved availability of the labeled amino acid for protein synthesis.
Cells are synthesizing their own tyrosine.For cell lines with this capability, consider using a tyrosine synthesis inhibitor if it does not adversely affect cell health.Reduced dilution of the heavy label with newly synthesized light tyrosine.
Issue 2: Inconsistent Labeling Efficiency Across Experiments
Potential Cause Troubleshooting Step Expected Outcome
Variability in cell culture conditions.Standardize all cell culture parameters, including seeding density, passage number, and media preparation.Consistent and reproducible labeling efficiency across replicate experiments.
Inconsistent preparation of SILAC media.Prepare a large batch of SILAC medium to be used for all related experiments to minimize variability.Uniform concentration of labeled and unlabeled amino acids in all experiments.

Quantitative Data Summary

The following tables provide illustrative data on the impact of incomplete labeling and the effectiveness of troubleshooting steps.

Table 1: Impact of Incomplete Labeling on Protein Quantification

ProteinTrue Heavy/Light RatioObserved Ratio (98% Labeling)Observed Ratio (80% Labeling)% Error (80% Labeling)
Protein A1.00.980.82-18%
Protein B2.01.961.64-18%
Protein C0.50.490.41-18%

Table 2: Effect of Troubleshooting on this compound Labeling Efficiency

ConditionLabeling Efficiency (%)Standard Deviation (%)
Standard Protocol (Non-Dialyzed FBS)85.23.5
Optimized Protocol (Dialyzed FBS)97.81.2
Optimized Protocol (+ Sonication of Tyrosine)98.50.8

Experimental Protocols

Protocol: Assessment of this compound Labeling Efficiency
  • Cell Culture: Grow the experimental cell line in "heavy" SILAC medium containing this compound for at least five to six cell doublings.

  • Cell Lysis: Harvest a small aliquot of the "heavy" labeled cells (approximately 1x10^6 cells) and lyse them using a standard lysis buffer (e.g., RIPA buffer).

  • Protein Digestion: Perform an in-solution or in-gel tryptic digest of the protein lysate.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Identify several high-confidence tyrosine-containing peptides.

    • For each peptide, extract the ion chromatograms for both the light and heavy isotopic forms.

    • Calculate the labeling efficiency using the following formula: Efficiency (%) = (Intensity_Heavy / (Intensity_Heavy + Intensity_Light)) * 100

    • Average the efficiency across multiple peptides to get a reliable estimate of the overall labeling efficiency.

Visualizations

TroubleshootingWorkflow start Incomplete Labeling Detected (<95% Efficiency) check_doublings Have cells undergone at least 5-6 doublings? start->check_doublings increase_doublings Increase cell passages in SILAC medium check_doublings->increase_doublings No check_serum Are you using dialyzed FBS? check_doublings->check_serum Yes reassess_efficiency Re-assess labeling efficiency increase_doublings->reassess_efficiency use_dialyzed_fbs Switch to dialyzed FBS check_serum->use_dialyzed_fbs No check_tyrosine_solubility Is this compound fully dissolved? check_serum->check_tyrosine_solubility Yes use_dialyzed_fbs->reassess_efficiency improve_solubility Improve dissolution (e.g., sonication, pH adjustment) check_tyrosine_solubility->improve_solubility No check_tyrosine_solubility->reassess_efficiency Yes improve_solubility->reassess_efficiency

Caption: Troubleshooting workflow for incomplete L-Tyrosine labeling.

SignalingPathway cluster_light Light SILAC Labeling cluster_heavy Heavy SILAC Labeling Light_Cells Cells in 'Light' Medium (Natural Tyrosine) Light_Proteins Proteins with 'Light' Tyrosine Light_Cells->Light_Proteins Mix_Lysates Mix Cell Lysates (1:1) Light_Proteins->Mix_Lysates Heavy_Cells Cells in 'Heavy' Medium (this compound) Heavy_Proteins Proteins with 'Heavy' Tyrosine Heavy_Cells->Heavy_Proteins Heavy_Proteins->Mix_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Protein_Digestion MS_Analysis LC-MS/MS Analysis Protein_Digestion->MS_Analysis Quantification Quantification (Heavy/Light Ratio) MS_Analysis->Quantification

Caption: General experimental workflow for SILAC using L-Tyrosine.

References

Technical Support Center: Isotope Abundance Correction in L-Tyrosine-¹³C,¹⁵N Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural isotope abundance in L-Tyrosine-¹³C,¹⁵N labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in stable isotope labeling experiments?

A1: All elements exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is ¹³C. Similarly, nitrogen is mostly ¹⁴N with approximately 0.37% being ¹⁵N.[1] When you conduct an experiment with an L-Tyrosine tracer labeled with ¹³C and ¹⁵N, the mass spectrometer detects not only the isotopes incorporated from the tracer but also the naturally occurring heavy isotopes in the unlabeled portion of the molecule and within the tracer-derived fragments themselves.[2][3] This "natural abundance" contributes to the measured mass isotopologue distribution (MID) and can lead to an overestimation of the extent of labeling.[4][5] Therefore, it is crucial to computationally remove this background signal to accurately determine the true incorporation of the ¹³C and ¹⁵N tracer.

Q2: What are the main challenges in correcting for natural abundance in dual-labeling experiments with L-Tyrosine-¹³C,¹⁵N?

A2: Dual-isotope labeling experiments present unique challenges compared to single-label experiments. A key difficulty is the need to distinguish between mass shifts caused by the incorporation of different isotopes that may have the same nominal mass. For example, the incorporation of one ¹³C atom versus one ¹⁵N atom results in a similar mass shift. High-resolution mass spectrometry is often required to resolve these small mass differences. Additionally, the correction algorithms are more complex as they must account for the natural abundance of both carbon and nitrogen isotopes simultaneously.

Q3: What is a correction matrix and how is it used?

A3: A correction matrix is a mathematical tool used to deconvolute the measured mass isotopologue distribution (MID) and determine the true extent of isotopic labeling. This matrix is constructed based on the elemental formula of the analyte (e.g., L-Tyrosine), the known natural abundances of all its constituent isotopes, and in some cases, the isotopic purity of the tracer. Each element in the matrix represents the probability that a given true labeling state will be observed at a certain mass-to-charge ratio due to the contribution of naturally abundant isotopes. By applying this matrix to the raw mass spectrometry data, researchers can correct for these natural abundance effects.

Q4: How does the resolution of the mass spectrometer affect the correction?

A4: Mass spectrometer resolution is a critical factor. Low-resolution instruments may not be able to distinguish between isotopologues with very similar masses, such as a molecule with one ¹³C atom versus one with one ¹⁵N atom. High-resolution mass spectrometry can resolve these fine isotopic differences, allowing for a more accurate correction. Some correction software, like AccuCor2, are specifically designed to take the instrument's mass resolution into account to avoid over-correction.

Troubleshooting Guides

Problem 1: My corrected data shows negative abundance for some isotopologues.

  • Possible Cause: This is a common issue that can arise from several sources, including measurement errors in the raw data, inaccuracies in the natural isotope abundance values used for correction, or problems with the correction algorithm itself. Propagation of measurement errors across the different mass fractions during a stepwise correction can also lead to biased results.

  • Solution:

    • Verify Natural Abundance Values: Ensure that the natural abundance values for all elements in your molecule are correctly entered into the correction software.

    • Check for Spectral Interferences: Examine the raw mass spectra for any co-eluting species or background ions that might be interfering with the peaks of interest.

    • Use a Least-Squares Approach: Employ correction software that uses a least-squares algorithm. This method weights all measurement errors equally, which can mitigate the propagation of errors seen in stepwise correction methods.

    • Assess Tracer Purity: If not already accounted for, incorporate the isotopic purity of your L-Tyrosine-¹³C,¹⁵N tracer into the correction calculations. Impurities in the tracer can significantly impact the results.

Problem 2: The level of isotope incorporation seems unexpectedly high after correction.

  • Possible Cause: This could be due to an under-correction for the natural isotope abundance. This might happen if the software is not correctly configured for a dual-labeling experiment or if the resolution of the instrument is not properly accounted for.

  • Solution:

    • Utilize Dual-Labeling Specific Software: Employ software specifically designed for dual-isotope tracer experiments, such as AccuCor2 or Corna, which can handle the complexities of correcting for two tracer elements simultaneously.

    • Resolution-Dependent Correction: If using high-resolution data, ensure your software is capable of resolution-dependent correction to avoid erroneously subtracting resolved natural isotopologues.

    • Review the Correction Matrix: If possible, inspect the correction matrix being used to ensure it accurately reflects the elemental composition of L-Tyrosine and the natural abundances of C and N isotopes.

Quantitative Data Summary

The natural abundances of the stable isotopes of carbon and nitrogen are fundamental for accurate correction.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Nitrogen¹⁴N~99.63%
¹⁵N~0.37%

Source: These are generally accepted approximate values.

Experimental Protocols

Protocol: Sample Preparation and Mass Spectrometry for L-Tyrosine-¹³C,¹⁵N Labeling

  • Cell Culture and Labeling:

    • Culture cells in a medium containing the L-Tyrosine-¹³C,¹⁵N tracer for a predetermined duration to allow for incorporation into cellular proteins and metabolites.

    • Include a parallel control culture with an unlabeled L-Tyrosine.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly, for example, with cold methanol.

    • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

    • Separate the protein and metabolite fractions.

  • Sample Analysis by Mass Spectrometry:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR MS) coupled with liquid chromatography (LC-MS).

    • Acquire data in full scan mode to capture the full isotopic distribution of L-Tyrosine and its downstream metabolites.

  • Data Processing:

    • Identify the mass isotopologue peaks for L-Tyrosine.

    • Extract the raw peak intensities for each isotopologue (M+0, M+1, M+2, etc.).

  • Natural Abundance Correction:

    • Utilize a specialized software tool (e.g., IsoCorrectoR, AccuCor2, PolyMID) to correct the raw isotopologue distribution for natural abundance.

    • Input the chemical formula of L-Tyrosine (C₉H₁₁NO₃), the instrument's mass resolution, and the isotopic purity of the tracer if known.

Visualizations

Below are diagrams illustrating key workflows and concepts in natural isotope abundance correction.

Correction_Workflow cluster_exp Experimental Phase cluster_data Data Processing cluster_inputs Correction Inputs exp L-Tyrosine-¹³C,¹⁵N Labeling Experiment ms Mass Spectrometry Analysis exp->ms Metabolite Extracts raw_data Raw Mass Isotopologue Distribution (MID) ms->raw_data correction Natural Abundance Correction Algorithm raw_data->correction corrected_data Corrected MID correction->corrected_data True Tracer Incorporation formula Chemical Formula (C₉H₁₁NO₃) formula->correction abundance Natural Isotope Abundances abundance->correction purity Tracer Isotopic Purity purity->correction resolution MS Resolution resolution->correction Logical_Relationship cluster_measured Measured Signal cluster_components Underlying Components observed_mid Observed Mass Isotopologue Distribution (MID) true_labeling True Isotopic Labeling true_labeling->observed_mid contributes to natural_abundance Natural Isotope Abundance Contribution natural_abundance->observed_mid contributes to tracer_impurity Tracer Impurity Contribution tracer_impurity->observed_mid contributes to

References

Technical Support Center: L-Tyrosine-13C,15N Metabolic Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the metabolic conversion of L-Tyrosine-13C,15N to other amino acids and key biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in research?

A1: this compound is a stable isotope-labeled version of the amino acid L-Tyrosine. In this molecule, the nine carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling makes it a powerful tool in metabolic research, particularly in studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications include:

  • Metabolic Flux Analysis: Tracing the metabolic fate of tyrosine and quantifying its conversion to other molecules.

  • Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative protein quantification.[1]

  • Metabolomics: Serving as a labeled standard for the accurate quantification of tyrosine and its metabolites.[1]

Q2: What are the major metabolic pathways of L-Tyrosine?

A2: L-Tyrosine is a precursor to several crucial biomolecules. The primary metabolic pathways include:

  • Protein Synthesis: Incorporation into newly synthesized proteins.

  • Catecholamine Biosynthesis: Conversion to L-DOPA, which is a precursor for the neurotransmitters dopamine, norepinephrine, and epinephrine.[2]

  • Melanin Synthesis: Conversion to dopaquinone, a key step in the production of melanin pigments.[2]

  • Thyroid Hormone Synthesis: Serves as a precursor for the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2]

  • Degradation Pathway: Catabolism into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.

Q3: How can I confirm the successful incorporation of this compound into my experimental system?

A3: Successful incorporation can be confirmed by detecting the mass shift in tyrosine and its downstream metabolites using mass spectrometry. For example, unlabeled L-Tyrosine has a monoisotopic mass of approximately 181.07 Da. L-Tyrosine-¹³C₉,¹⁵N will have a mass of approximately 191.12 Da. By analyzing cell lysates or culture media, you can identify the isotopically labeled compounds and their relative abundance.

Troubleshooting Guides

Issue 1: Low or No Incorporation of this compound

Question: I am not observing the expected mass shift in my samples after incubation with this compound. What could be the issue?

Answer:

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the final concentration of the labeled tyrosine in your culture medium. Consult the literature for optimal concentrations for your specific cell type or experimental system.
Poor Solubility of L-Tyrosine L-Tyrosine has low solubility in neutral pH media. Prepare a concentrated stock solution by dissolving this compound in a small amount of 1M HCl or 1M NaOH before diluting it in your culture medium. Alternatively, consider using a more soluble dipeptide form like Glycyl-L-Tyrosine.
Cell Viability Issues Assess the health of your cells. Low viability can lead to reduced metabolic activity and poor uptake of the labeled amino acid. Ensure optimal culture conditions.
Competition with Unlabeled Tyrosine Ensure that your culture medium does not contain high concentrations of unlabeled L-Tyrosine, which would compete with the labeled form for uptake and incorporation. Use a tyrosine-free medium as the base for your labeling experiment.
Insufficient Incubation Time The time required for significant incorporation can vary depending on the cell type and the metabolic pathway being studied. Perform a time-course experiment to determine the optimal labeling duration.
Issue 2: Inconsistent or Unreliable Quantification

Question: My quantitative data for the conversion of this compound to its metabolites is highly variable between replicates. What are the potential causes and solutions?

Answer:

Potential Cause Troubleshooting Step
Matrix Effects in Mass Spectrometry Components in your sample matrix (e.g., salts, lipids) can interfere with the ionization of your target analytes, leading to ion suppression or enhancement. To mitigate this, optimize your sample preparation protocol to remove interfering substances. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Using a stable isotope-labeled internal standard for each analyte you are quantifying is also highly recommended.
Incomplete Metabolite Extraction Ensure your extraction protocol is efficient for all metabolites of interest. Different metabolites have different chemical properties and may require specific extraction solvents and conditions.
Sample Degradation Metabolites can be unstable. Process your samples quickly and keep them on ice or at 4°C throughout the preparation. Store extracts at -80°C until analysis.
Instrument Variability Ensure your mass spectrometer is properly calibrated and maintained. Run quality control (QC) samples throughout your analytical run to monitor for any instrument drift.

Experimental Protocols

General Protocol for this compound Metabolic Labeling in Cell Culture

This protocol provides a general workflow for a stable isotope labeling experiment in adherent cell culture.

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Prepare a labeling medium by supplementing a tyrosine-free basal medium (e.g., DMEM, RPMI-1640) with this compound to the desired final concentration. Also, add other necessary supplements like dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.

2. Isotope Labeling:

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual unlabeled tyrosine.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for the desired period. A time-course experiment is recommended to determine the optimal labeling time for your specific research question.

3. Metabolite Extraction:

  • Place the culture dish on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tube vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

4. Sample Preparation for LC-MS Analysis:

  • Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Centrifuge the reconstituted sample to remove any remaining particulates before transferring it to an autosampler vial.

5. LC-MS Data Acquisition and Analysis:

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Use appropriate software to identify and quantify the labeled and unlabeled metabolites based on their mass-to-charge ratio (m/z) and retention time.

  • Calculate the fractional enrichment and metabolic flux to determine the rate of conversion of this compound to its various metabolites.

Quantitative Data Summary

The following table outlines the expected mass shifts for key metabolites derived from L-Tyrosine-¹³C₉,¹⁵N. The actual rate of conversion will vary depending on the experimental system and conditions. Researchers should use the fractional enrichment of these metabolites to calculate the metabolic flux.

Metabolite Unlabeled Monoisotopic Mass (Da) Labeled Monoisotopic Mass (from L-Tyrosine-¹³C₉,¹⁵N) (Da) Mass Shift (Da)
L-Tyrosine181.074191.121+10.047
L-DOPA197.069207.116+10.047
Dopamine153.079162.119+9.040
Norepinephrine169.074178.114+9.040
Epinephrine183.089192.129+9.040
Homogentisic Acid168.042177.082+9.040
Fumaric Acid116.016120.030+4.014
Acetoacetic Acid102.032106.045+4.013

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed and Grow Cells B 2. Prepare Labeling Medium C 3. Wash Cells B->C D 4. Add this compound Medium C->D E 5. Incubate D->E F 6. Quench Metabolism E->F G 7. Extract Metabolites F->G H 8. Sample Preparation for LC-MS G->H I 9. LC-MS Data Acquisition H->I J 10. Data Analysis & Flux Calculation I->J

Caption: A typical experimental workflow for a stable isotope labeling metabolic study.

Catecholamine Biosynthesis Pathway

catecholamine_pathway Tyrosine L-Tyrosine-¹³C₉,¹⁵N LDOPA L-DOPA-¹³C₉,¹⁵N Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine-¹³C₈,¹⁵N LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine-¹³C₈,¹⁵N Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine-¹³C₈,¹⁵N Norepinephrine->Epinephrine PNMT

Caption: The metabolic pathway for the synthesis of catecholamines from L-Tyrosine.

Tyrosine Degradation Pathway

tyrosine_degradation Tyrosine L-Tyrosine-¹³C₉,¹⁵N Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate-¹³C₉ Tyrosine->Hydroxyphenylpyruvate Tyrosine Aminotransferase Homogentisate Homogentisate-¹³C₈ Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate 4-Maleylacetoacetate-¹³C₈ Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate-¹³C₈ Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate Fumarate-¹³C₄ Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate-¹³C₄ Fumarylacetoacetate->Acetoacetate

Caption: The catabolic pathway of L-Tyrosine to Fumarate and Acetoacetate.

References

Validation & Comparative

A Comparative Guide to L-Tyrosine Isotopic Labeling: Dual (¹³C,¹⁵N) vs. Single (¹³C or ¹⁵N) Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and biomedical research, stable isotope labeling has become an indispensable tool for the precise tracking and quantification of molecules within complex biological systems. Among the array of labeled compounds, isotopically enriched L-Tyrosine plays a pivotal role in a multitude of applications, from quantitative proteomics and metabolomics to the elucidation of protein structure and dynamics. The choice of isotopic label—whether to employ dual-labeling with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), or to use single-labeling with either ¹³C or ¹⁵N alone—is a critical decision that can significantly impact experimental outcomes.

This guide provides an objective comparison of L-Tyrosine-¹³C,¹⁵N with its ¹³C-only and ¹⁵N-only labeled counterparts. We will delve into their respective performance characteristics, supported by experimental data, and provide detailed methodologies for their application.

Principles of L-Tyrosine Isotopic Labeling

Stable isotope-labeled amino acids are chemically identical to their natural counterparts but possess a greater mass due to the incorporation of heavy isotopes. This mass difference allows for their differentiation and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

  • L-Tyrosine-¹³C,¹⁵N: In this variant, multiple carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. A common commercially available form is L-Tyrosine-¹³C₉,¹⁵N, where all nine carbon atoms and the single nitrogen atom are isotopically labeled.[2][3]

  • L-Tyrosine-¹³C: Typically, all nine carbon atoms of the tyrosine molecule are replaced with ¹³C (L-Tyrosine-¹³C₉).

  • L-Tyrosine-¹⁵N: The single nitrogen atom in the amino group of tyrosine is replaced with ¹⁵N.

Performance Comparison: Dual vs. Single Labeling

The selection of a specific isotopically labeled tyrosine depends heavily on the intended application and the analytical technique being employed. The following tables summarize the key quantitative and qualitative differences between these labeling strategies.

Quantitative Data Summary for Mass Spectrometry
FeatureL-Tyrosine-¹³C₉,¹⁵NL-Tyrosine-¹³C₉L-Tyrosine-¹⁵N
Mass Shift (vs. Unlabeled) +10 Da[2]+9 Da+1 Da
Natural Isotopic Abundance ¹³C: ~1.1%, ¹⁵N: ~0.37%[]¹³C: ~1.1%¹⁵N: ~0.37%
Primary Application Quantitative Proteomics (e.g., SILAC), Metabolic Flux AnalysisMetabolic Flux Analysis, Quantitative ProteomicsQuantitative Proteomics (e.g., SILAC), Protein Turnover Studies
Quantification Accuracy High, due to large mass shift and clear separation from unlabeled peptides.High, with a significant mass shift.Good, but the smaller mass shift can sometimes lead to overlap with the isotopic envelope of the unlabeled peptide, potentially affecting accuracy in complex spectra.
Spectral Complexity Moderate; creates a distinct isotopic envelope well-separated from the light version.Moderate; similar to dual-labeled but with a slightly smaller mass shift.Low; simpler mass increment pattern.
Background Interference Low, benefits from the low natural abundance of ¹⁵N.Slightly higher potential for background interference compared to ¹⁵N-labeling due to the higher natural abundance of ¹³C.Very low, due to the low natural abundance of ¹⁵N, providing a cleaner background.
Qualitative Comparison for Key Applications
ApplicationL-Tyrosine-¹³C,¹⁵NL-Tyrosine-¹³CL-Tyrosine-¹⁵N
Quantitative Proteomics (SILAC) Excellent: The large +10 Da mass shift provides optimal separation of labeled ("heavy") and unlabeled ("light") peptide signals in mass spectra, leading to highly accurate quantification.Very Good: A +9 Da shift also provides excellent separation, making it a robust choice for quantification.Good: The +1 Da shift is generally sufficient for quantification, and the low natural abundance of ¹⁵N provides a clean background. However, there is a higher chance of isotopic peak overlap, especially for peptides with low signal-to-noise ratios.
Metabolic Flux Analysis Advantageous: Allows for the simultaneous tracing of both carbon and nitrogen pathways, providing a more comprehensive view of cellular metabolism.Standard: The primary choice for tracing carbon backbones through metabolic pathways.Specific: Used to trace nitrogen metabolism, such as amino acid biosynthesis and degradation pathways.
Protein Structure (NMR) Essential for Advanced Analysis: Dual labeling is critical for triple-resonance NMR experiments, which are necessary for the complete assignment of backbone and side-chain resonances in larger proteins.Important for Carbon Backbone Analysis: Used in 2D and 3D heteronuclear NMR for studying protein folding and side-chain dynamics. Often used in conjunction with ¹⁵N labeling.Fundamental: ¹⁵N labeling is essential for obtaining ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra, often referred to as a protein's "fingerprint."

Signaling Pathways and Experimental Workflows

The choice of labeled tyrosine directly integrates into various experimental workflows. Below are diagrams illustrating a key signaling pathway involving tyrosine and a typical experimental workflow for a quantitative proteomics study.

tyrosine_signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding pRTK Phosphorylated RTK (pY) RTK->pRTK Autophosphorylation on Tyrosine Grb2 Grb2 pRTK->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

silac_workflow cluster_labeling 1. Isotopic Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Data Acquisition & Analysis Cell Culture 1 Control Cells (Light L-Tyrosine) Combine Combine Cell Lysates (1:1) Cell Culture 1->Combine Cell Culture 2 Treated Cells (Heavy L-Tyrosine-¹³C,¹⁵N) Cell Culture 2->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Quantification of Heavy/Light Peptide Ratios LC_MS->Quantification

Caption: A typical experimental workflow for a SILAC-based quantitative proteomics experiment.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing isotopically labeled tyrosine.

Protocol 1: SILAC-based Quantitative Proteomics using L-Tyrosine-¹³C₉,¹⁵N

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations.

1. Media Preparation:

  • Prepare two types of cell culture media that are deficient in tyrosine.

  • Supplement one batch of media with "light" (unlabeled) L-Tyrosine to a final concentration of, for example, 0.1 mM.

  • Supplement the second batch of media with "heavy" L-Tyrosine-¹³C₉,¹⁵N to the same final concentration.

  • Add 10% dialyzed fetal bovine serum to both media to minimize the concentration of unlabeled amino acids from the serum.

2. Cell Culture and Labeling:

  • Culture two separate populations of the desired cell line, one in the "light" medium and one in the "heavy" medium.

  • Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.

3. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one cell population, while the other serves as a control.

4. Cell Lysis and Protein Quantification:

  • Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Sample Pooling and Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

6. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs. The ratio reflects the relative abundance of the protein between the two experimental conditions.

Protocol 2: Protein Turnover Analysis using L-Tyrosine-¹³C₉

This protocol describes a pulse-chase experiment to measure the rate of protein synthesis and degradation.

1. Cell Culture and Adaptation:

  • Culture cells in a standard "light" medium containing unlabeled L-Tyrosine.

2. Isotopic Labeling (Pulse):

  • Replace the "light" medium with a "pulse" medium containing L-Tyrosine-¹³C₉.

  • Harvest cells at various time points during the pulse phase (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the "heavy" tyrosine into newly synthesized proteins.

3. Chase Phase (Optional, for degradation analysis):

  • After a defined pulse period, replace the "pulse" medium with a "chase" medium containing a high concentration of unlabeled L-Tyrosine.

  • Harvest cells at various time points during the chase phase (e.g., 0, 4, 8, 12, 24, 48 hours) to monitor the decrease in the "heavy" labeled protein population as it is degraded.

4. Sample Preparation and Analysis:

  • Lyse the cells from each time point, extract proteins, and digest them into peptides.

  • Analyze the peptide mixtures by LC-MS/MS.

5. Data Analysis:

  • Quantify the ratio of "heavy" to "light" peptides for each identified protein at each time point.

  • Calculate the rate of protein synthesis by fitting the incorporation data from the pulse phase to an exponential rise curve.

  • Calculate the rate of protein degradation by fitting the decay data from the chase phase to an exponential decay curve.

Conclusion

The choice between L-Tyrosine-¹³C,¹⁵N, ¹³C-only, and ¹⁵N-only labeling is a strategic one that depends on the specific research question and the analytical platform available.

  • L-Tyrosine-¹³C,¹⁵N is the superior choice for most quantitative proteomics applications using mass spectrometry, as the large mass shift ensures the most accurate and reliable quantification. It is also highly valuable for comprehensive metabolic flux analysis where both carbon and nitrogen pathways are of interest.

  • L-Tyrosine-¹³C is the standard for tracing carbon metabolism and is a very effective alternative for quantitative proteomics when dual-labeled tyrosine is not available or cost-prohibitive.

  • L-Tyrosine-¹⁵N offers the advantage of a very clean background for mass spectrometry due to the low natural abundance of ¹⁵N and is fundamental for NMR-based protein structure studies.

By carefully considering the advantages and limitations of each labeling strategy, researchers can optimize their experimental design to gain deeper and more accurate insights into the complex and dynamic processes of the proteome and metabolome.

References

Validating Protein Quantification: A Comparative Guide to Using L-Tyrosine-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

L-Tyrosine-13C,15N serves as a metabolic internal standard for quantifying L-tyrosine and, by extension, tyrosine-containing proteins via mass spectrometry (MS).[2][3] In the SILAC method, cells are cultured in media where a natural "light" amino acid is replaced by a "heavy" isotopic counterpart, such as this compound.[4] This heavy amino acid is metabolically incorporated into all newly synthesized proteins.[5] When the "heavy" labeled cell population is compared to an unlabeled "light" control population, the mass difference between the labeled and unlabeled peptides allows for precise relative quantification.

Comparative Analysis of Quantification Methodologies

The choice of a quantification strategy depends on the experimental goals, sample type, and available instrumentation. While this compound labeling is a highly accurate method for cell culture-based experiments, other techniques offer advantages in different contexts.

Method Principle Primary Application Accuracy Precision Multiplexing Sample Applicability Key Advantages Limitations
SILAC (this compound) In vivo metabolic labeling. Cells incorporate heavy isotope-labeled amino acids during protein synthesis.Quantitative proteomics of signaling pathways, particularly tyrosine kinase signaling.Very HighHighTypically 2-plex or 3-plex; up to 5-plex possible.Proliferating cell cultures.High accuracy as samples are mixed early, minimizing handling errors. Excellent for studying protein turnover and post-translational modifications.Not directly applicable to primary tissues or clinical samples. Requires cells to undergo several divisions for complete labeling.
SILAC (Arg/Lys) In vivo metabolic labeling using heavy Arginine (Arg) and Lysine (Lys).General quantitative proteomics, protein-protein interactions, protein turnover.Very HighHighTypically 2-plex or 3-plex.Proliferating cell cultures.Ensures most tryptic peptides are labeled, providing broad proteome coverage.Same as L-Tyrosine SILAC. Arginine-to-proline conversion can be an issue.
Label-Free Quantification (LFQ) Compares the signal intensity or spectral counts of peptides across different MS runs.Biomarker discovery, analysis of large sample cohorts.ModerateModerateHigh (theoretically unlimited)Any sample type (tissues, cells, biofluids).No special labeling required, making it cost-effective and applicable to any sample.Susceptible to run-to-run variation; requires stringent computational analysis and normalization. Lower accuracy than labeling methods.
Chemical Labeling (TMT/iTRAQ) In vitro chemical labeling of peptides with isobaric tags after protein digestion.Comparative proteomics, biomarker discovery from clinical samples.HighHighHigh (up to 18-plex with TMTpro).Any sample type that can be digested into peptides.High multiplexing capability allows for comparison of many samples simultaneously. Applicable to tissues and clinical samples.Labeling occurs late in the workflow, introducing potential for handling errors. Can be more expensive.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below is a generalized protocol for a SILAC experiment using this compound for validating protein quantification.

Protocol: SILAC using this compound

1. Cell Culture and Metabolic Labeling:

  • Culture two populations of cells in parallel. For the "heavy" population, use specialized SILAC DMEM/RPMI medium deficient in L-Tyrosine.

  • Supplement the "heavy" medium with this compound. Supplement the "light" control medium with standard L-Tyrosine.

  • Ensure cells undergo at least five doublings to achieve near-complete incorporation of the labeled amino acid into the proteome.

  • Apply the experimental treatment (e.g., drug stimulation) to one population while the other serves as a control.

2. Cell Lysis and Protein Extraction:

  • Harvest and wash both "heavy" and "light" cell populations separately with ice-old PBS.

  • Combine the "heavy" and "light" cell pellets in a 1:1 ratio based on cell count or total protein amount.

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Protein Digestion:

  • Quantify the total protein concentration of the mixed lysate.

  • Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).

  • Digest the proteins into peptides using a protease, most commonly trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two samples.

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the SILAC ratios, providing a measure of the change in protein expression between the two conditions.

Visualizing the Workflow and Application

Diagrams are essential for understanding complex workflows and biological pathways. The following visualizations were created using the Graphviz DOT language to illustrate the experimental process and a relevant biological context.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Control Cells ('Light' L-Tyrosine) Mix 1. Mix Cell Populations (1:1) Light->Mix Heavy Treated Cells ('Heavy' this compound) Heavy->Mix Lyse 2. Cell Lysis & Protein Extraction Mix->Lyse Digest 3. Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (Heavy/Light Ratio) LCMS->Quant Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 pY recruits GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

References

A Researcher's Guide to Stable Isotope Tracers for Protein Turnover Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of protein turnover is critical for understanding the dynamic processes of protein synthesis and degradation that underpin numerous physiological and pathological states. Stable isotope-labeled amino acids are indispensable tools in this pursuit, offering a safe and accurate means to trace the fate of amino acids as they are incorporated into and released from proteins. This guide provides an objective comparison of commonly used labeled amino acids for protein turnover studies, with a focus on L-Tyrosine-¹³C,¹⁵N and its alternatives.

This document delves into the performance of various tracers, supported by experimental data, to aid in the selection of the most appropriate labeled amino acid for your research needs. We present quantitative data in clearly structured tables, detail key experimental protocols, and provide visual representations of relevant biological pathways and experimental workflows.

Comparing the Tracers: A Quantitative Look

The choice of a stable isotope-labeled amino acid can significantly influence the outcome and interpretation of protein turnover studies. Key considerations include the tracer's metabolic fate, the analytical sensitivity for its detection, and its cost-effectiveness. Below, we compare L-Tyrosine-¹³C,¹⁵N with other commonly used labeled amino acids. While direct quantitative comparisons in the same study are limited, we can draw insights from studies that have compared other tracers.

A study directly comparing the fractional synthetic rates (FSR) of mixed muscle protein using L-[ring-²H₅]-phenylalanine and L-[¹³C₆]-leucine provides valuable insights into the comparability of different amino acid tracers.

Tracer Muscle Resting FSR (%/h) Post-Exercise FSR (%/h) Reference
L-[ring-²H₅]-phenylalanineVastus Lateralis0.080 ± 0.0070.110 ± 0.010[1]
L-[¹³C₆]-leucineVastus Lateralis0.085 ± 0.0040.109 ± 0.005[1]
L-[ring-²H₅]-phenylalanineSoleus0.086 ± 0.0080.123 ± 0.008[1]
L-[¹³C₆]-leucineSoleus0.094 ± 0.0080.122 ± 0.005[1]

FSR: Fractional Synthetic Rate. Data are presented as mean ± SEM.

The data indicates that both L-[ring-²H₅]-phenylalanine and L-[¹³C₆]-leucine yield similar FSR measurements in both resting and post-exercise states in different muscle types, suggesting their interchangeability for such studies.[1]

While a direct head-to-head comparison study with L-Tyrosine-¹³C,¹⁵N was not identified in the literature, its properties make it a valuable tracer for specific applications. The dual labeling with both ¹³C and ¹⁵N provides a significant mass shift, which can enhance detection sensitivity and specificity in mass spectrometry analysis.

Tracer Key Advantages Key Considerations
L-Tyrosine-¹³C,¹⁵N Dual label provides a distinct mass shift, potentially reducing background noise and improving signal-to-noise ratio. Tyrosine is less prone to oxidation in vivo compared to methionine.As a non-essential amino acid, its endogenous synthesis can dilute the tracer pool, requiring careful consideration of precursor enrichment.
L-[¹³C₆]-leucine As an essential amino acid, its primary fate is incorporation into protein, simplifying kinetic modeling. Extensively used, providing a large body of comparative literature.-
L-[ring-²H₅]-phenylalanine Another essential amino acid with well-established methodologies for measuring protein synthesis.-
Heavy Water (D₂O) Labels multiple non-essential amino acids, providing a broader view of protein turnover. Cost-effective for long-term studies.The complex labeling patterns require sophisticated data analysis. The delay in precursor pool equilibration can affect the measurement of rapidly turning over proteins.

Experimental Protocols in Focus

The accurate determination of protein turnover rates relies on robust experimental design and execution. The two primary methods for introducing stable isotope tracers in vivo are the primed constant infusion technique and the arteriovenous (A-V) difference method.

Primed Constant Infusion Method

This is the most common approach to measure muscle protein synthesis. It involves the administration of a priming dose of the labeled amino acid to rapidly achieve isotopic equilibrium in the precursor pool, followed by a continuous infusion to maintain this steady state.

Detailed Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, having fasted overnight.

  • Catheter Placement: Intravenous catheters are placed in a forearm vein for tracer infusion and in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.

  • Priming Dose: A bolus injection of the labeled amino acid (e.g., L-Tyrosine-¹³C,¹⁵N) is administered to rapidly raise the plasma enrichment of the tracer.

  • Constant Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained for several hours.

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma tracer enrichment. Muscle biopsies are typically taken from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

  • Sample Analysis: Plasma and muscle tissue samples are processed and analyzed by mass spectrometry to determine the isotopic enrichment of the tracer amino acid.

  • Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the formula: FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100 Where:

    • E₂ and E₁ are the enrichments of the tracer in the protein-bound amino acid pool in the muscle biopsies at two time points.

    • Eₚ is the average enrichment of the tracer in the precursor pool (e.g., plasma or intracellular free amino acid) over the infusion period.

    • t is the time interval between the biopsies in hours.

Arteriovenous (A-V) Difference Method

The A-V difference method allows for the simultaneous measurement of muscle protein synthesis and breakdown across a limb. It requires the sampling of both arterial and venous blood from the limb of interest, along with the measurement of blood flow.

Detailed Methodology:

  • Catheterization: Catheters are placed in the femoral artery and femoral vein of the leg being studied.

  • Tracer Infusion: A primed-constant infusion of a labeled amino acid is administered intravenously.

  • Blood Flow Measurement: Limb blood flow is measured using techniques such as indicator dye dilution or thermodilution.

  • Blood Sampling: Simultaneous arterial and venous blood samples are collected at steady state.

  • Sample Analysis: The concentrations and isotopic enrichments of the tracer and its corresponding unlabeled amino acid are measured in the arterial and venous plasma.

  • Calculation of Protein Kinetics:

    • Net Balance = (Arterial Concentration - Venous Concentration) * Blood Flow

    • Rate of Appearance (Ra) (reflecting protein breakdown) and Rate of Disappearance (Rd) (reflecting protein synthesis) are calculated based on the isotopic dilution of the tracer across the limb.

Visualizing the Processes: Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_preparation Subject Preparation cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Fasting Overnight Fast Catheterization Catheter Placement (Infusion and Sampling) Fasting->Catheterization PrimingDose Priming Bolus Dose Catheterization->PrimingDose ConstantInfusion Continuous Infusion PrimingDose->ConstantInfusion BloodSampling Serial Blood Samples ConstantInfusion->BloodSampling Biopsy1 Muscle Biopsy 1 (Baseline) Biopsy2 Muscle Biopsy 2 (End of Infusion) ConstantInfusion->Biopsy2 MassSpec Mass Spectrometry (Enrichment Analysis) BloodSampling->MassSpec Biopsy1->MassSpec Biopsy2->MassSpec Calculation Calculation of Fractional Synthetic Rate MassSpec->Calculation

Fig 1. Experimental workflow for the primed constant infusion method.

mTOR_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K activate AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 activate Akt Akt PI3K->Akt activate Akt->mTORC1 activate S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates (inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes FourEBP1->ProteinSynthesis inhibits (when active)

Fig 2. Simplified mTOR signaling pathway for protein synthesis.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP-dependent activation E2 E2 (Conjugating Enzyme) E1->E2 transfer E3 E3 (Ligase) E2->E3 TargetProtein Target Protein E3->TargetProtein recognizes PolyUbProtein Polyubiquitinated Protein TargetProtein->PolyUbProtein polyubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome targeting Peptides Peptides Proteasome->Peptides degradation AminoAcids Amino Acids Peptides->AminoAcids further degradation

Fig 3. The Ubiquitin-Proteasome Pathway for protein degradation.

Conclusion

The selection of a stable isotope-labeled amino acid for protein turnover studies is a critical decision that depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. While L-[¹³C₆]-leucine and L-[ring-²H₅]-phenylalanine are well-established and validated tracers for measuring muscle protein synthesis, L-Tyrosine-¹³C,¹⁵N offers a promising alternative with potential advantages in terms of mass spectrometric detection. The dual-labeling strategy can provide a more robust signal, which may be particularly beneficial when dealing with low protein turnover rates or small sample sizes.

The heavy water (D₂O) method provides a cost-effective approach for long-term studies and for assessing the turnover of a wide range of proteins simultaneously. However, the complexity of data analysis requires specialized expertise.

Ultimately, the choice of tracer should be guided by a thorough understanding of its metabolic characteristics and the specific requirements of the experimental protocol. This guide provides a foundation for researchers to make informed decisions when designing and implementing protein turnover studies, thereby contributing to the advancement of our understanding of protein dynamics in health and disease.

References

A Comparative Guide to Cross-Validation of SILAC Data Obtained with L-Tyrosine-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Tyrosine-13C,15N against the standard SILAC approach utilizing labeled Arginine and Lysine. The focus is on the application of these methods for quantitative phosphotyrosine proteomics, a critical tool in studying cellular signaling pathways and drug development. The information presented is supported by experimental data from peer-reviewed studies.

Introduction to SILAC for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry-based quantification of proteins and their post-translational modifications.[1][2] The core principle of SILAC involves growing two or more populations of cells in media where one population is supplied with standard ("light") amino acids, and the other(s) are supplied with non-radioactive, heavy-isotope-labeled essential amino acids.[3][4] Complete incorporation of these heavy amino acids into the proteome results in a predictable mass shift for every peptide containing that amino acid, which can be precisely measured by a mass spectrometer. By mixing the light and heavy cell populations at an early stage, SILAC minimizes experimental variability, leading to high quantitative accuracy.[1]

While the most common SILAC approach utilizes heavy isotopes of Arginine (Arg) and Lysine (Lys) to ensure that most tryptic peptides are labeled, specialized applications have emerged. One such application is the use of heavy L-Tyrosine (Tyr), specifically this compound, to directly probe tyrosine phosphorylation signaling pathways. This guide provides a cross-validation of this specialized technique against the standard SILAC method.

Comparison of SILAC Methodologies: Heavy Tyrosine vs. Heavy Arginine/Lysine

The choice between using heavy tyrosine versus the standard heavy arginine and lysine depends on the specific research question. While Arg/Lys SILAC provides a global view of protein expression changes, heavy Tyr SILAC is specifically tailored for in-depth analysis of phosphotyrosine signaling.

FeatureSILAC with this compoundStandard SILAC with Heavy Arg/Lys
Primary Application Targeted quantitative analysis of tyrosine phosphorylation dynamics.Global quantitative proteomics of protein expression.
Labeling Strategy Typically used in conjunction with heavy Arg and Lys in a multiplexed setup (e.g., 5-plex SILAC) to specifically track tyrosine-containing peptides.Double or triple labeling using different isotopic versions of Arginine and Lysine.
Coverage Provides deep coverage of the phosphotyrosine proteome.Provides broad coverage of the entire proteome.
Advantages - Direct quantification of tyrosine phosphorylation changes.- Enables higher multiplexing capabilities for time-course studies of signaling events.- High precision for phosphosite quantification.- Well-established and widely validated method.- High precision for global protein quantification.- Simpler experimental setup for global proteomics.
Limitations - Not suitable for global protein expression analysis as it only labels tyrosine-containing peptides.- Can be more complex to set up and analyze data from multiplexed experiments.- Indirectly measures changes in phosphorylation, which can be influenced by changes in total protein abundance.- Lower multiplexing capacity in its standard format.

Experimental Protocols

Protocol 1: 5-Plex SILAC for Phosphotyrosine Dynamics using this compound

This protocol is adapted from a study on the dynamics of EGFR signaling in response to erlotinib treatment.

  • Cell Culture and Labeling:

    • Culture KPL-4 breast cancer cells in DMEM specifically lacking L-lysine, L-arginine, and L-tyrosine.

    • Supplement the media with 10% dialyzed fetal bovine serum.

    • Prepare five different SILAC media (SM1-SM5) with the following combinations of light and heavy amino acids:

      • SM1 (Light): L-Lysine (Lys0), L-Arginine (Arg0), L-Tyrosine (Tyr0)

      • SM2: D4-lysine (Lys4), 13C6-arginine (Arg6), L-Tyrosine (Tyr0)

      • SM3: 13C6,15N2-lysine (Lys8), 13C6,15N4-arginine (Arg10), L-Tyrosine (Tyr0)

      • SM4: 13C6,15N2-lysine (Lys8), 13C6,15N4-arginine (Arg10), 13C6-tyrosine (Tyr6)

      • SM5: 13C6,15N2-lysine (Lys8), 13C6,15N4-arginine (Arg10), 13C9,15N1-tyrosine (Tyr10)

    • Culture cells for at least five doublings to ensure complete incorporation of the heavy amino acids.

  • Experimental Treatment:

    • Treat the four heavy-labeled cell populations with 1 µM erlotinib for 5, 10, 30, and 60 minutes, respectively.

    • Treat the "light" cell population with DMSO as a vehicle control.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells from all five conditions.

    • Combine equal amounts of protein from each of the five lysates.

    • Perform in-solution digestion of the combined protein mixture using trypsin.

  • Phosphotyrosine Peptide Enrichment:

    • Enrich for tyrosine-phosphorylated peptides using immunoprecipitation with anti-phosphotyrosine antibodies (e.g., PY99 and 4G10).

  • Mass Spectrometry and Data Analysis:

    • Analyze the enriched peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Velos).

    • Quantify the relative abundance of phosphopeptides based on the intensity of the light and four heavy isotopic peaks in the MS1 spectra.

Protocol 2: Standard SILAC for Global Proteome and Phosphoproteome Analysis

This protocol is a standard method for comparing two experimental conditions.

  • Cell Culture and Labeling:

    • Culture cells in DMEM lacking L-lysine and L-arginine, supplemented with 10% dialyzed fetal bovine serum.

    • Prepare two media:

      • Light Medium: Supplement with normal L-Lysine and L-Arginine.

      • Heavy Medium: Supplement with 13C6,15N2-L-Lysine and 13C6,15N4-L-Arginine.

    • Grow two separate cell populations in the "light" and "heavy" media for at least five cell doublings.

  • Experimental Treatment:

    • Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment).

    • Treat the "light" labeled cells with a control condition (e.g., vehicle).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the combined protein sample using trypsin.

  • Phosphopeptide Enrichment (Optional):

    • For phosphoproteome analysis, enrich for phosphopeptides using methods like Titanium Dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptides by LC-MS/MS.

    • Quantify the relative abundance of proteins or phosphopeptides by calculating the ratio of the "heavy" to "light" peptide peak intensities.

Quantitative Data Comparison: EGFR Signaling Pathway

To provide a comparative view of the data obtained from both methods, we present quantitative data on key phosphosites in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon treatment with an EGFR inhibitor. The data from the 5-plex heavy tyrosine SILAC experiment is from a study using erlotinib in a breast cancer cell line. The data for the standard Arg/Lys SILAC is from a study comparing different quantitative methods for analyzing the response to cetuximab in a colorectal cancer cell line. While the specific drugs and cell lines differ, both studies investigate the inhibition of the EGFR signaling pathway, allowing for an indirect comparison of the methods' ability to quantify changes in phosphorylation.

Table 1: Quantitative Ratios of Phosphosites in the EGFR Pathway (Inhibitor/Control) Measured by 5-Plex Heavy Tyrosine SILAC

ProteinPhosphosite5 min10 min30 min60 min
EGFRY11100.250.160.110.10
EGFRY11720.310.200.150.13
EGFRY11970.220.140.100.09
SHC1Y3170.450.350.280.25
GAB1Y6270.600.500.420.38
Data extracted and averaged from Pan et al., 2012. Ratios represent the abundance of the phosphopeptide at the indicated time point relative to the untreated control.

Table 2: Quantitative Ratios of Phosphosites in the EGFR Pathway (Inhibitor/Control) Measured by Standard Arg/Lys SILAC

ProteinPhosphosite2h24h
EGFRY11970.130.21
SHC1Y4270.180.35
GAB1Y6270.290.48
MAPK1 (ERK1)Y2040.250.60
MAPK3 (ERK2)Y1870.230.55
Data extracted from Stepath et al., 2020. Ratios represent the abundance of the phosphopeptide at the indicated time point relative to the untreated control.

Analysis of Quantitative Data:

Both SILAC methods effectively quantify the downregulation of key phosphosites in the EGFR signaling pathway upon inhibitor treatment. The 5-plex heavy tyrosine SILAC provides a more detailed temporal resolution of the early signaling events, which is a significant advantage for studying dynamic processes. The standard SILAC method also demonstrates high precision in quantifying these changes and is considered the method of choice for analyzing cellular signaling in cell culture models when compared to label-free and TMT approaches.

Visualizations

Experimental Workflows

SILAC_Workflows Comparison of SILAC Experimental Workflows cluster_Tyr 5-Plex SILAC with Heavy Tyrosine cluster_ArgLys Standard SILAC with Heavy Arg/Lys Tyr_labeling Label 5 cell populations with different combinations of light/heavy Lys, Arg, and Tyr Tyr_treat Treat 4 populations with inhibitor (time course), 1 with control Tyr_labeling->Tyr_treat Tyr_mix Combine equal amounts of protein from all 5 lysates Tyr_treat->Tyr_mix Tyr_digest Tryptic Digestion Tyr_mix->Tyr_digest Tyr_enrich Enrich for phosphotyrosine peptides (anti-pTyr antibodies) Tyr_digest->Tyr_enrich Tyr_ms LC-MS/MS Analysis Tyr_enrich->Tyr_ms Tyr_quant Quantify based on 5 isotopic peaks Tyr_ms->Tyr_quant ArgLys_labeling Label 2 cell populations with 'light' and 'heavy' Arg/Lys ArgLys_treat Treat 'heavy' population with inhibitor, 'light' with control ArgLys_labeling->ArgLys_treat ArgLys_mix Combine equal amounts of protein from both lysates ArgLys_treat->ArgLys_mix ArgLys_digest Tryptic Digestion ArgLys_mix->ArgLys_digest ArgLys_enrich Enrich for phosphopeptides (optional, e.g., TiO2) ArgLys_digest->ArgLys_enrich ArgLys_ms LC-MS/MS Analysis ArgLys_enrich->ArgLys_ms ArgLys_quant Quantify based on heavy/light peak ratio ArgLys_ms->ArgLys_quant EGFR_Signaling Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Erlotinib Erlotinib / Cetuximab Erlotinib->EGFR

References

L-Tyrosine-¹³C,¹⁵N as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and precise results. For researchers, scientists, and drug development professionals relying on liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard that closely mimics the analyte of interest is the gold standard. This guide provides an objective comparison of the performance of L-Tyrosine-¹³C,¹⁵N as an internal standard, supported by experimental data, and contrasts it with other common alternatives.

Performance Comparison: L-Tyrosine-¹³C,¹⁵N Shines in Quantitative Assays

The accuracy and precision of an analytical method are critically dependent on the performance of the internal standard. L-Tyrosine-¹³C,¹⁵N, with its heavy isotope labels on both carbon and nitrogen atoms, offers exceptional performance for the quantification of L-tyrosine. Below is a summary of its performance characteristics based on a validated LC-MS/MS method for the quantification of L-tyrosine in serum.

ParameterPerformance Metric
Linearity (R²) ≥ 0.990[1]
Limit of Detection (LOD) 2 µmol/L[1]
Limit of Quantification (LOQ) 20 µmol/L[1]
Recovery 97.0% - 104.1%[1]

These data highlight the excellent linearity, sensitivity, and recovery achievable with L-Tyrosine-¹³C,¹⁵N as an internal standard, ensuring reliable quantification of L-tyrosine in biological matrices.

The Superiority of ¹³C and ¹⁵N Labeling Over Deuteration

While deuterated internal standards are also utilized, they can present challenges that are overcome by using isotopes like ¹³C and ¹⁵N. The key advantages of L-Tyrosine-¹³C,¹⁵N lie in its chemical and physical identity to the unlabeled analyte.

FeatureL-Tyrosine-¹³C,¹⁵NDeuterated L-Tyrosine
Co-elution Identical retention time to unlabeled tyrosine, ensuring it experiences the same matrix effects.Can exhibit slight shifts in retention time, leading to differential matrix effects and potentially biased results.
Isotopic Stability Stable labels with no risk of back-exchange.Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, altering the standard's concentration.
Mass Difference A significant mass difference from the unlabeled analyte, preventing isotopic crosstalk.The smaller mass difference can sometimes lead to isotopic overlap, complicating data analysis.

The consensus in the scientific community is that ¹³C and ¹⁵N labeled compounds are the preferred choice for internal standards in LC-MS applications to ensure the highest data quality.

Experimental Protocol: Quantification of L-Tyrosine in Serum

This section details the methodology for the quantification of L-tyrosine in serum using L-Tyrosine-¹³C,¹⁵N as an internal standard with an LC-MS/MS system.

1. Sample Preparation:

  • A simple protein precipitation method is employed.

  • To a serum sample, an internal standard solution containing a known concentration of L-Tyrosine-¹³C,¹⁵N is added.

  • A precipitating agent, such as methanol, is added to remove proteins.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 3 µm particle size, 50 x 2.1 mm).

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile/methanol (70:30, v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A gradient is used to separate L-tyrosine from other matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both L-tyrosine and L-Tyrosine-¹³C,¹⁵N.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Sample Serum Sample Add IS Add L-Tyrosine-¹³C,¹⁵N (Internal Standard) Serum Sample->Add IS Protein Precipitation Protein Precipitation (e.g., with Methanol) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC-MS/MS LC-MS/MS Analysis Supernatant->LC-MS/MS Data Processing Data Processing (Ratio of Analyte to IS) LC-MS/MS->Data Processing Quantification Accurate Quantification Data Processing->Quantification

Caption: Experimental workflow for L-tyrosine quantification.

Correction_Principle cluster_variability Sources of Variability cluster_correction Correction Mechanism SampleLoss Sample Loss during Prep Analyte L-Tyrosine (Analyte) SampleLoss->Analyte affects IS L-Tyrosine-¹³C,¹⁵N (Internal Standard) SampleLoss->IS affects equally MatrixEffect Matrix Effects (Ion Suppression/Enhancement) MatrixEffect->Analyte affects MatrixEffect->IS affects equally InstrumentalDrift Instrumental Drift InstrumentalDrift->Analyte affects InstrumentalDrift->IS affects equally Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio AccurateResult Accurate & Precise Quantification Ratio->AccurateResult provides

Caption: Principle of internal standard correction.

References

A Comparative Guide to In Vitro and In Vivo Labeling with L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice between in vitro and in vivo labeling strategies is a critical decision that influences experimental design, cost, and the biological relevance of the findings. This guide provides an objective comparison of in vitro and in vivo metabolic labeling using L-Tyrosine-¹³C,¹⁵N, a stable isotope-labeled amino acid crucial for studying protein dynamics, particularly in the context of signaling pathways involving tyrosine phosphorylation.

Quantitative Performance: In Vitro vs. In Vivo Labeling

The selection of a labeling strategy is often a trade-off between experimental control and physiological relevance. The following table summarizes the key quantitative and qualitative differences between in vitro and in vivo labeling with L-Tyrosine-¹³C,¹⁵N.

FeatureIn Vitro Labeling (e.g., SILAC in Cell Culture)In Vivo Labeling (e.g., SILAC in Mouse Models)
Labeling Efficiency Typically >95% incorporation is achievable.[1]High incorporation (>97%) is achievable, but can be more variable between tissues and may require multiple generations.[2][3]
Experimental Timeline Relatively short, typically requiring at least 5-6 cell doublings for complete labeling (days to weeks).[2]Significantly longer, often requiring weeks to months to achieve complete labeling across an organism, sometimes spanning generations.[3]
Cost Moderately expensive, primarily driven by the cost of labeled amino acids and specialized cell culture media.High cost, encompassing expensive custom-labeled diets, animal housing, and husbandry over extended periods.
Experimental Control High degree of control over experimental variables (e.g., dosage, timing of stimuli).More complex, with less direct control over systemic effects and pharmacokinetics.
Physiological Relevance Limited by the artificial nature of cell culture, which may not fully recapitulate the complexity of a whole organism.High physiological relevance, as labeling occurs within the context of a complete biological system.
Sample Complexity Lower complexity, dealing with a single cell type.High complexity, with a mixture of different cell types and tissues.
Throughput High-throughput is feasible with multiple parallel cultures.Low-throughput due to the cost and time associated with each animal model.
Reproducibility Generally high due to controlled conditions.Can be more variable due to biological differences between individual organisms.

Experimental Workflows

A clear understanding of the experimental workflow is essential for successful implementation of either labeling strategy.

In Vitro Labeling Workflow with L-Tyrosine-¹³C,¹⁵N

The following diagram illustrates a typical workflow for an in vitro SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment to study tyrosine phosphorylation.

in_vitro_workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase start Start: Two populations of cells light_culture Culture in 'Light' medium (unlabeled L-Tyrosine) start->light_culture heavy_culture Culture in 'Heavy' medium (L-Tyrosine-¹³C,¹⁵N) start->heavy_culture incorporation_check Culture for at least 5-6 doublings to ensure >95% incorporation light_culture->incorporation_check heavy_culture->incorporation_check stimulate Apply stimulus (e.g., growth factor) to one or both cell populations incorporation_check->stimulate lyse Harvest and lyse cells stimulate->lyse mix Combine 'Light' and 'Heavy' lysates in a 1:1 ratio lyse->mix digest Protein digestion (e.g., with trypsin) mix->digest enrich Enrichment of phosphotyrosine-containing peptides digest->enrich lc_ms LC-MS/MS analysis enrich->lc_ms quantify Quantify relative abundance of peptides lc_ms->quantify

In Vitro SILAC Workflow for Phosphotyrosine Analysis.
In Vivo Labeling Workflow with L-Tyrosine-¹³C,¹⁵N

The in vivo workflow involves metabolic labeling of a whole organism, typically a mouse, through a specially formulated diet.

in_vivo_workflow cluster_labeling Labeling Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase start Start: Breeding pairs of mice light_diet Feed control group 'Light' diet (unlabeled L-Tyrosine) start->light_diet heavy_diet Feed experimental group 'Heavy' diet (L-Tyrosine-¹³C,¹⁵N) start->heavy_diet generations Continue diet for one or more generations to ensure high incorporation light_diet->generations heavy_diet->generations treatment Apply experimental treatment or induce disease model generations->treatment harvest Harvest tissues or organs of interest treatment->harvest lyse Homogenize tissues and lyse cells harvest->lyse mix Combine 'Light' and 'Heavy' tissue lysates in a 1:1 ratio (optional 'spike-in' SILAC) lyse->mix digest Protein digestion mix->digest lc_ms LC-MS/MS analysis digest->lc_ms quantify Quantify relative protein abundance lc_ms->quantify

In Vivo SILAC Workflow in a Mouse Model.

Detailed Experimental Protocols

In Vitro SILAC Labeling with L-Tyrosine-¹³C,¹⁵N for Phosphotyrosine Analysis

This protocol provides a general framework for a two-plex SILAC experiment.

1. Media Preparation:

  • Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks L-lysine, L-arginine, and L-tyrosine.

  • Supplement the "light" medium with unlabeled L-lysine, L-arginine, and L-tyrosine at their normal concentrations.

  • Supplement the "heavy" medium with ¹³C₆,¹⁵N₂-L-lysine, ¹³C₆,¹⁵N₄-L-arginine, and L-Tyrosine-¹³C,¹⁵N at the same concentrations as the light amino acids.

  • Add 10% dialyzed fetal bovine serum to both media to minimize the concentration of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.

  • Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the labeled amino acids.

3. Experimental Treatment and Harvest:

  • Once labeling is complete, apply the desired stimulus (e.g., growth factor, drug) to one or both cell populations for the desired duration.

  • Harvest the cells by scraping or trypsinization, and wash them with ice-cold phosphate-buffered saline (PBS).

4. Cell Lysis and Protein Quantification:

  • Lyse the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

5. Sample Mixing and Protein Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce and alkylate the protein mixture.

  • Digest the proteins into peptides using a protease such as trypsin.

6. Phosphopeptide Enrichment and Mass Spectrometry:

  • Enrich for phosphotyrosine-containing peptides using an anti-phosphotyrosine antibody coupled to beads.

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each phosphopeptide.

In Vivo SILAC Labeling with L-Tyrosine-¹³C,¹⁵N in a Mouse Model

This protocol outlines the general steps for in vivo SILAC labeling.

1. Diet Formulation:

  • Formulate two custom mouse diets that are identical except for the isotopic composition of L-tyrosine (and typically L-lysine or L-arginine).

  • The "light" diet contains unlabeled L-tyrosine.

  • The "heavy" diet contains L-Tyrosine-¹³C,¹⁵N.

2. Animal Husbandry and Labeling:

  • House two groups of mice and provide them with either the "light" or "heavy" diet and isotopically labeled drinking water if necessary.

  • For complete labeling of tissues, it is often necessary to feed the mice the specialized diets for at least two generations.

3. Experimental Intervention:

  • Once a high level of isotopic incorporation is achieved, perform the desired experimental intervention (e.g., drug treatment, induction of a disease model).

4. Tissue Harvesting and Processing:

  • At the end of the experiment, euthanize the mice and harvest the tissues of interest.

  • Immediately snap-freeze the tissues in liquid nitrogen to preserve protein phosphorylation states.

5. Sample Preparation and Analysis:

  • Homogenize the tissues and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • For a "spike-in" SILAC approach, a known amount of "heavy" labeled tissue lysate can be mixed with the "light" experimental lysate to serve as an internal standard.

  • Proceed with protein digestion, phosphopeptide enrichment, and LC-MS/MS analysis as described in the in vitro protocol.

Signaling Pathway Analysis: Interleukin-2 (IL-2) Signaling

L-Tyrosine-¹³C,¹⁵N labeling is particularly powerful for dissecting signaling pathways that are heavily regulated by tyrosine phosphorylation. The Interleukin-2 (IL-2) signaling pathway in T-lymphocytes is an excellent example. Upon IL-2 binding to its receptor, a cascade of tyrosine phosphorylation events is initiated, leading to T-cell proliferation and differentiation.

The following diagram illustrates the key components of the IL-2 signaling pathway that can be quantitatively analyzed using SILAC with L-Tyrosine-¹³C,¹⁵N.

il2_pathway cluster_receptor IL-2 Receptor Complex cluster_kinases Tyrosine Kinases cluster_stat STAT Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway IL2 IL-2 IL2R IL-2Rα (CD25) IL-2Rβ (CD122) IL-2Rγ (CD132) IL2->IL2R Binding JAK1 JAK1 IL2R->JAK1 Recruitment & Phosphorylation JAK3 JAK3 IL2R->JAK3 Recruitment & Phosphorylation PI3K PI3K IL2R->PI3K Activation Ras Ras IL2R->Ras Activation STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization nucleus Nucleus STAT5_dimer->nucleus Translocation gene_expression Gene Expression (e.g., c-Myc, Cyclin D2) nucleus->gene_expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->nucleus

Simplified IL-2 Signaling Pathway.

Comparison with Alternative Labeling Methods

While L-Tyrosine-¹³C,¹⁵N labeling is a powerful tool, several other methods for quantitative proteomics exist, each with its own set of advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
L-Tyrosine-¹³C,¹⁵N SILAC Metabolic labeling (in vivo or in vitro)High accuracy and precision; labeling at the protein level minimizes experimental error; suitable for studying tyrosine-specific events.Limited to organisms/cells that can be metabolically labeled; can be expensive and time-consuming for in vivo studies; potential for amino acid conversion.
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Chemical labeling of peptides (in vitro)High multiplexing capabilities (up to 8-plex); applicable to a wide range of sample types, including tissues and fluids.Ratio compression can lead to underestimation of quantitative differences; labeling occurs after cell lysis, introducing potential for experimental error.
TMT (Tandem Mass Tags) Chemical labeling of peptides (in vitro)Higher multiplexing capabilities than iTRAQ (up to 18-plex); similar advantages to iTRAQ.Also suffers from ratio compression; higher cost per sample compared to some other methods.
Label-Free Quantification Compares signal intensities of unlabeled peptidesNo need for expensive isotopic labels; applicable to any sample type; simpler sample preparation.Lower precision and accuracy compared to label-based methods; more susceptible to experimental variation; requires more technical replicates.
¹³C-Glucose Labeling Metabolic labeling with a central carbon sourceProvides insights into metabolic flux in addition to protein abundance.Results in variable labeling patterns across different amino acids, complicating data analysis for protein quantification.

Conclusion

The choice between in vitro and in vivo labeling with L-Tyrosine-¹³C,¹⁵N depends heavily on the specific research question and available resources. In vitro labeling offers a highly controlled, cost-effective, and high-throughput method for dissecting specific molecular mechanisms and signaling pathways. However, its physiological relevance is limited. In vivo labeling , while more expensive and time-consuming, provides a more accurate representation of biological processes within the complex environment of a whole organism.

For researchers focused on the intricate details of tyrosine phosphorylation-dependent signaling cascades under well-defined conditions, in vitro SILAC with L-Tyrosine-¹³C,¹⁵N is an excellent choice. For those investigating systemic effects, disease models, or the overall physiological response to stimuli, the investment in in vivo labeling is often necessary to obtain biologically meaningful data. A thorough understanding of the strengths and limitations of each approach, as well as the available alternatives, is crucial for designing robust and informative quantitative proteomics experiments.

References

Unlocking Enhanced Resolution and Sensitivity in NMR: A Guide to Dual-Labeling with L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis, the strategic choice of isotopic labeling is paramount to extracting clear, unambiguous structural and dynamic information. This guide provides a comprehensive comparison of dual-labeling with L-Tyrosine-¹³C,¹⁵N against single-labeling alternatives, supported by experimental data and detailed protocols.

The use of stable isotopes like ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, overcoming the inherent limitations of low natural abundance and spectral overlap in complex protein spectra.[1] While single-labeling with either ¹³C or ¹⁵N offers significant advantages over unlabeled samples, dual-labeling with both isotopes, particularly in specific amino acids like L-Tyrosine, unlocks a new level of spectral resolution and analytical power. This is crucial for detailed studies of protein structure, dynamics, and interactions.

Performance Comparison: Dual-Labeling vs. Single-Labeling

Dual-labeling with L-Tyrosine-¹³C,¹⁵N offers synergistic benefits that surpass the capabilities of single-labeling. The primary advantages lie in the ability to perform multi-dimensional heteronuclear correlation experiments, which are essential for resolving individual atomic signals in crowded spectral regions.

Labeling StrategyKey AdvantagesKey DisadvantagesPrimary Applications
L-Tyrosine-¹³C,¹⁵N (Dual-Label) Enables powerful 3D and 4D NMR experiments (e.g., HNCO, HNCA, HNCACB) for unambiguous resonance assignment.[2] Provides connectivity information between backbone and sidechain atoms. Reduces spectral overlap significantly. Allows for detailed structural and dynamics studies of the tyrosine sidechain.Higher cost of labeled material. Potentially more complex spectra requiring multidimensional experiments for interpretation.De novo protein structure determination. Detailed analysis of protein-ligand interactions at the tyrosine residue. Studies of enzyme mechanisms involving tyrosine. Sidechain dynamics analysis.
L-Tyrosine-¹³C (Single-Label) Good for ¹³C-detected experiments, which can offer higher sensitivity than ¹⁵N-detection. Useful for analyzing the carbon backbone and sidechain.Ambiguity in resonance assignment without ¹⁵N correlation. Limited ability to resolve overlapping signals in complex spectra.Confirmation of tyrosine incorporation. Analysis of carbon backbone conformation.
L-Tyrosine-¹⁵N (Single-Label) Cost-effective method for generating a "fingerprint" ¹H-¹⁵N HSQC spectrum of the protein backbone. Useful for monitoring changes in the chemical environment of the backbone upon ligand binding or conformational change.[3]Provides no direct information about the carbon skeleton. Can suffer from significant signal overlap in larger proteins.Rapid screening of protein folding and stability. Mapping of ligand binding sites on the protein backbone. Monitoring protein-protein interactions.
Unlabeled L-Tyrosine Low cost.Extremely limited utility in detailed protein NMR studies due to low natural abundance of ¹³C and ¹⁵N, leading to very low signal intensity and severe spectral overlap.Not suitable for detailed structural or dynamic studies of proteins.

Quantitative Data Summary

The following table summarizes typical chemical shift ranges for L-Tyrosine, which are critical for interpreting NMR spectra. Dual-labeling allows for the correlation of these signals, aiding in their definitive assignment.

AtomTypical Chemical Shift (ppm) in Peptides/Proteins
¹⁵N-H (Amide) 110 - 130
¹³Cα 55 - 65
¹³Cβ 35 - 45
¹³Cγ ~128
¹³Cδ1/δ2 ~130
¹³Cε1/ε2 ~115
¹³Cζ ~155

Note: Chemical shifts are highly sensitive to the local chemical environment and can vary significantly.

Experimental Protocols

I. Protein Expression and Labeling with L-Tyrosine-¹³C,¹⁵N

This protocol outlines the general steps for producing a protein with specifically labeled L-Tyrosine residues in E. coli.

1. Preparation of Minimal Media:

  • Prepare M9 minimal media containing all necessary salts and trace elements, but lacking nitrogen and carbon sources.

  • For dual-labeling, supplement the media with ¹⁵NH₄Cl as the sole nitrogen source and an unlabeled carbon source (e.g., glucose).

  • Prepare a stock solution of L-Tyrosine-¹³C,¹⁵N.

2. Cell Culture and Induction:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Grow a starter culture overnight in a rich medium (e.g., LB).

  • Inoculate the M9 minimal media with the starter culture.

  • Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG.

  • Simultaneously, add the L-Tyrosine-¹³C,¹⁵N stock solution to the culture. To improve incorporation efficiency, addition of precursors for other aromatic amino acids can sometimes be beneficial to suppress metabolic scrambling.

3. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

II. NMR Data Acquisition: ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a fundamental technique for protein NMR, providing a fingerprint of the protein backbone.

1. Sample Preparation:

  • Dissolve the purified, labeled protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.1 - 1.0 mM.

  • Add 5-10% D₂O to the sample for the spectrometer lock.

2. Spectrometer Setup:

  • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

3. Acquisition Parameters (Example for a 600 MHz spectrometer):

  • Pulse Sequence: Standard sensitivity-enhanced ¹H-¹⁵N HSQC with gradients.

  • Spectral Width: ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.

  • Number of Points: 2048 in the direct dimension (¹H) and 256 in the indirect dimension (¹⁵N).

  • Number of Scans: 8-16 per increment, depending on sample concentration.

  • Recycle Delay: 1.0 - 1.5 seconds.

4. Data Processing:

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Perform baseline correction.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for producing a dual-labeled protein and the decision-making process for choosing an appropriate labeling strategy.

experimental_workflow cluster_prep Sample Preparation cluster_expression Protein Expression cluster_analysis Analysis plasmid Plasmid DNA transformation Transformation plasmid->transformation ecoli E. coli Strain ecoli->transformation media Minimal Media + ¹⁵NH₄Cl + Unlabeled Carbon Source growth Cell Growth media->growth labeled_tyr L-Tyrosine-¹³C,¹⁵N induction Induction (IPTG) + Labeled Tyr Addition labeled_tyr->induction transformation->growth growth->induction harvest Cell Harvesting induction->harvest purification Protein Purification harvest->purification nmr_sample NMR Sample Prep purification->nmr_sample nmr_acq NMR Data Acquisition nmr_sample->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc

Caption: Experimental workflow for producing and analyzing a dual-labeled protein.

logic_diagram decision decision result result start Define Research Goal q1 Need complete structure/assignment? start->q1 q2 Focus on backbone conformation/binding? q1->q2 No dual_label Use L-Tyrosine-¹³C,¹⁵N q1->dual_label Yes q3 Focus on sidechain and carbon backbone? q2->q3 No n_label Use L-Tyrosine-¹⁵N q2->n_label Yes c_label Use L-Tyrosine-¹³C q3->c_label Yes unlabeled Unlabeled sufficient q3->unlabeled No

Caption: Decision tree for selecting an isotopic labeling strategy.

References

Assessing the Biological Equivalence of Labeled vs. Unlabeled L-Tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is fundamental for a multitude of bioanalytical and research applications. L-Tyrosine, a critical amino acid, serves as a precursor to neurotransmitters and hormones and is a key component in protein synthesis and signaling cascades.[1] When employing labeled L-Tyrosine, particularly with stable isotopes such as Carbon-13 (¹³C), Deuterium (²H or D), or Nitrogen-15 (¹⁵N), it is crucial to ascertain its biological equivalence to the natural, unlabeled form. This guide provides a comparative framework, supported by established experimental methodologies, to evaluate this equivalence.

The core assumption is that the minor increase in mass from isotopic labeling does not significantly alter the chemical properties and, by extension, the biological activity of the molecule. However, subtle kinetic isotope effects can occur, making rigorous verification essential for sensitive applications.[2]

Quantitative Data Comparison

While direct, comprehensive comparative studies on the biological equivalence of labeled and unlabeled L-Tyrosine are not abundant in published literature, the following tables summarize the expected outcomes and key parameters for assessment based on analogous studies with other labeled biomolecules.[3]

Table 1: Comparison of Receptor Binding Affinity

Parameter Unlabeled L-Tyrosine Labeled L-Tyrosine (e.g., ¹³C₉-L-Tyrosine) Expected Outcome
Receptor Target Tyrosine Kinase Receptors (e.g., EGFR, Insulin Receptor) Tyrosine Kinase Receptors (e.g., EGFR, Insulin Receptor) -
IC₅₀ / Kᵢ (nM) X X' X ≈ X' (Statistically Indistinguishable)
Binding Kinetics (kₐ) Y Y' Y ≈ Y'

| Binding Kinetics (kₔ) | Z | Z' | Z ≈ Z' |

Table 2: Comparison of Enzyme Kinetics

Parameter Unlabeled L-Tyrosine Labeled L-Tyrosine (e.g., ¹³C₉-L-Tyrosine) Expected Outcome
Enzyme Tyrosine Hydroxylase Tyrosine Hydroxylase -
Kₘ (µM) A A' A ≈ A'
Vₘₐₓ (µmol/min/mg) B B' B ≈ B'
Enzyme Tyrosinase Tyrosinase -
Kₘ (µM) C C' C ≈ C'

| Vₘₐₓ (µmol/min/mg) | D | D' | D ≈ D' |

Table 3: Comparison of Cellular Uptake and Metabolism

Parameter Unlabeled L-Tyrosine Labeled L-Tyrosine (e.g., ¹³C₉-L-Tyrosine) Expected Outcome
Transport System L-type and ASC amino acid transporters L-type and ASC amino acid transporters -
Uptake Rate (pmol/min/10⁶ cells) M M' M ≈ M'
Metabolite Formation (e.g., L-DOPA) Rate N N' N ≈ N'

| Incorporation into Protein (%) | P | P' | P ≈ P' |

Key Signaling and Metabolic Pathways

L-Tyrosine is a central node in several critical biological pathways. Its phosphorylation is a key event in signal transduction, and it serves as the starting material for the synthesis of catecholamines and thyroid hormones.

L_Tyrosine_Signaling_Pathway cluster_receptor Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, INSR) Phospho_Tyrosine Phosphotyrosine Residue Receptor_Tyrosine_Kinase->Phospho_Tyrosine Autophosphorylation L_Tyrosine L-Tyrosine ATP ATP SH2_Domain_Protein SH2 Domain Protein (e.g., Grb2) Phospho_Tyrosine->SH2_Domain_Protein Binding Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK Pathway) SH2_Domain_Protein->Downstream_Signaling Activation

Caption: L-Tyrosine phosphorylation in receptor tyrosine kinase signaling.

L_Tyrosine_Metabolic_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones (T3, T4) L_Tyrosine->Thyroid_Hormones Thyroperoxidase (in thyroid) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Melanin Melanin L_DOPA->Melanin Tyrosinase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Major metabolic pathways originating from L-Tyrosine.[1][4]

Experimental Protocols

To formally demonstrate biological equivalence, a series of standardized assays can be employed.

Competitive Radioligand Binding Assay
  • Objective: To determine if labeled L-Tyrosine competes with a known radiolabeled ligand for a specific receptor (e.g., an antagonist for a tyrosine kinase receptor) with the same affinity as unlabeled L-Tyrosine.

  • Methodology:

    • Preparation: Isolate cell membranes expressing the receptor of interest.

    • Reaction Mixture: In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and the cell membrane preparation.

    • Competition: Add increasing concentrations of either unlabeled L-Tyrosine or isotopically labeled L-Tyrosine to respective wells.

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.

    • Separation & Detection: Separate bound from free radioligand via filtration. Measure the radioactivity of the bound fraction using a scintillation counter.

    • Analysis: Plot the percentage of specific binding against the log concentration of the competitor (unlabeled or labeled L-Tyrosine). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Expected Outcome: The IC₅₀ curves and calculated values for the labeled and unlabeled L-Tyrosine should be statistically indistinguishable, confirming equivalent binding affinity.

Enzyme Activity Assay (Tyrosine Hydroxylase)
  • Objective: To compare the effect of labeled and unlabeled L-Tyrosine as substrates on the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

  • Methodology:

    • Enzyme Source: Use purified recombinant tyrosine hydroxylase or a cell lysate known to have high enzymatic activity.

    • Reaction: Prepare a reaction buffer containing the enzyme, the cofactor tetrahydrobiopterin (BH₄), and varying concentrations of either unlabeled or labeled L-Tyrosine.

    • Incubation: Incubate the reaction mixtures at 37°C for a fixed period.

    • Detection: Terminate the reaction and quantify the amount of L-DOPA produced. This can be done using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

    • Analysis: Plot the reaction velocity (rate of L-DOPA formation) against the substrate concentration. Use non-linear regression (e.g., Michaelis-Menten kinetics) to determine the Kₘ and Vₘₐₓ values.

  • Expected Outcome: The Kₘ and Vₘₐₓ values for both labeled and unlabeled L-Tyrosine should be comparable, indicating no significant kinetic isotope effect on enzyme activity.

Cellular Uptake and Metabolism Assay
  • Objective: To assess whether labeled L-Tyrosine is transported into cells and metabolized at a rate comparable to its unlabeled counterpart.

  • Methodology:

    • Cell Culture: Plate cells (e.g., PC12 or a relevant neuronal cell line) in a multi-well format.

    • Incubation: Replace the medium with a buffer containing a known concentration of either unlabeled or labeled L-Tyrosine. For the labeled version, a heavy isotope like ¹³C₉-L-Tyrosine is ideal.

    • Time Course: Collect cell lysates and media samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Sample Preparation: Precipitate proteins and prepare the samples for analysis.

    • Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the intracellular concentrations of both the parent L-Tyrosine (unlabeled or labeled) and its primary metabolite, L-DOPA (unlabeled or labeled).

    • Analysis: Compare the rates of disappearance of the parent compound from the medium and the appearance of the parent compound and its metabolite(s) inside the cell.

  • Expected Outcome: The rates of cellular uptake and subsequent conversion to L-DOPA should be equivalent for both forms of L-Tyrosine.

Bioequivalence_Workflow Start Hypothesis: Labeled and Unlabeled L-Tyrosine are Biologically Equivalent Binding In Vitro Binding Assays Start->Binding Kinetics Enzyme Kinetics Assays Start->Kinetics Cellular Cell-Based Uptake & Metabolism Assays Start->Cellular Analysis Compare Key Parameters (IC₅₀, Kₘ, Vₘₐₓ, Uptake Rate) Binding->Analysis Kinetics->Analysis Cellular->Analysis Equivalent Conclusion: Biologically Equivalent Analysis->Equivalent No Statistically Significant Difference NotEquivalent Conclusion: Significant Differences Observed (e.g., Kinetic Isotope Effect) Analysis->NotEquivalent Statistically Significant Difference

References

A Researcher's Guide to Quantitative Proteomics: Benchmarking L-Tyrosine-¹³C,¹⁵N SILAC

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, identifying potential drug targets, and understanding disease mechanisms. This guide provides a comprehensive comparison of L-Tyrosine-¹³C,¹⁵N Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique, against other widely used quantitative proteomics methods: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification (LFQ). This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.

At a Glance: Comparison of Quantitative Proteomics Methods

The choice of a quantitative proteomics strategy depends on various factors, including the sample type, the number of samples to be compared, the desired level of accuracy and precision, and budgetary considerations. The following table summarizes the key performance metrics of L-Tyrosine-¹³C,¹⁵N SILAC in comparison to TMT, iTRAQ, and Label-Free Quantification.

FeatureL-Tyrosine-¹³C,¹⁵N SILACTandem Mass Tags (TMT)iTRAQLabel-Free Quantification (LFQ)
Principle Metabolic labeling with "heavy" amino acidsChemical labeling with isobaric tagsChemical labeling with isobaric tagsIntensity-based or spectral counting
Sample Type Cultured cellsCells, tissues, biofluidsCells, tissues, biofluidsCells, tissues, biofluids
Multiplexing Up to 3 samplesUp to 18 samples (TMTpro)Up to 8 samplesUnlimited
Accuracy HighHighHighModerate to High
Precision HighHighHighModerate
Sensitivity HighHighHighModerate
Dynamic Range WideModerateModerateWide
Cost Moderate (reagents)High (reagents)High (reagents)Low (no labels)
Throughput Low to ModerateHighModerateHigh
Reproducibility HighHighHighModerate

Deep Dive: Methodology and Experimental Workflows

To fully appreciate the nuances of each technique, it is essential to understand their underlying principles and experimental workflows.

L-Tyrosine-¹³C,¹⁵N SILAC: In Vivo Metabolic Labeling

SILAC is a metabolic labeling strategy where cells are cultured in media containing either the natural ("light") or a stable isotope-labeled ("heavy") form of an essential amino acid, in this case, L-Tyrosine labeled with ¹³C and ¹⁵N.[1] Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins.[2] The "light" and "heavy" cell populations can then be subjected to different experimental conditions. Subsequently, the protein lysates from the different populations are mixed, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[3]

SILAC_Workflow cluster_cell_culture Cell Culture Light Culture Cells in 'Light' Medium (Natural L-Tyrosine) Experimental Treatment Apply Experimental Conditions Light Culture->Experimental Treatment Heavy Culture Cells in 'Heavy' Medium (L-Tyrosine-¹³C,¹⁵N) Heavy Culture->Experimental Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Experimental Treatment->Cell Lysis & Protein Extraction Combine Lysates Combine Equal Amounts of Protein Lysates Cell Lysis & Protein Extraction->Combine Lysates Protein Digestion Protein Digestion (e.g., Trypsin) Combine Lysates->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis (Quantify Light/Heavy Peptide Ratios) LC-MS/MS Analysis->Data Analysis

SILAC Experimental Workflow

Tandem Mass Tags (TMT) and iTRAQ: In Vitro Chemical Labeling

TMT and iTRAQ are isobaric tagging methods, meaning the tags have the same total mass.[4] These chemical labels are added to peptides after protein extraction and digestion.[5] Each tag consists of a reporter group, a balancer group, and a reactive group that binds to the N-terminus and lysine residues of peptides. While the overall mass of the tags is identical, fragmentation during tandem mass spectrometry (MS/MS) cleaves the reporter ions, which have different masses. The relative protein abundance across different samples is determined by comparing the intensities of these unique reporter ions. TMT allows for higher multiplexing (up to 18 samples) compared to iTRAQ (up to 8 samples).

TMT_iTRAQ_Workflow cluster_prep Sample Preparation Sample 1 Sample 1 Protein Extraction 1 Protein Extraction Sample 1->Protein Extraction 1 Sample 2 Sample 2 Protein Extraction 2 Protein Extraction Sample 2->Protein Extraction 2 Sample N Sample N Protein Extraction N Protein Extraction Sample N->Protein Extraction N Protein Digestion 1 Protein Digestion Protein Extraction 1->Protein Digestion 1 Labeling Label Peptides with Isobaric Tags (TMT/iTRAQ) Protein Digestion 1->Labeling Protein Digestion 2 Protein Digestion Protein Extraction 2->Protein Digestion 2 Protein Digestion 2->Labeling Protein Digestion N Protein Digestion Protein Extraction N->Protein Digestion N Protein Digestion N->Labeling Combine Samples Combine Labeled Peptide Samples Labeling->Combine Samples LC-MS/MS Analysis LC-MS/MS Analysis Combine Samples->LC-MS/MS Analysis Data Analysis Data Analysis (Quantify Reporter Ion Intensities) LC-MS/MS Analysis->Data Analysis

TMT/iTRAQ Experimental Workflow

Label-Free Quantification (LFQ): A Direct Approach

Label-free quantification is a straightforward method that does not require isotopic labels. It relies on either spectral counting (counting the number of MS/MS spectra identified for a given protein) or measuring the signal intensity of peptides (the area under the curve of the chromatographic peak). While cost-effective and applicable to a wide range of samples, its accuracy and reproducibility can be lower than label-based methods due to variations in sample preparation and instrument performance.

LFQ_Workflow cluster_prep Sample Preparation Sample 1 Sample 1 Protein Extraction 1 Protein Extraction Sample 1->Protein Extraction 1 Sample 2 Sample 2 Protein Extraction 2 Protein Extraction Sample 2->Protein Extraction 2 Sample N Sample N Protein Extraction N Protein Extraction Sample N->Protein Extraction N Protein Digestion 1 Protein Digestion Protein Extraction 1->Protein Digestion 1 LC-MS/MS Analysis 1 LC-MS/MS Analysis Protein Digestion 1->LC-MS/MS Analysis 1 Protein Digestion 2 Protein Digestion Protein Extraction 2->Protein Digestion 2 LC-MS/MS Analysis 2 LC-MS/MS Analysis Protein Digestion 2->LC-MS/MS Analysis 2 Protein Digestion N Protein Digestion Protein Extraction N->Protein Digestion N LC-MS/MS Analysis N LC-MS/MS Analysis Protein Digestion N->LC-MS/MS Analysis N Data Analysis Data Analysis (Compare Peptide Intensities or Spectral Counts) LC-MS/MS Analysis 1->Data Analysis LC-MS/MS Analysis 2->Data Analysis LC-MS/MS Analysis N->Data Analysis

Label-Free Quantification Workflow

Signaling Pathway Analysis: A Case Study with AKT/mTOR

Quantitative proteomics is instrumental in elucidating complex signaling pathways. The AKT/mTOR pathway, for instance, is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.

AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Simplified AKT/mTOR Signaling Pathway

Detailed Experimental Protocols

For researchers looking to implement these techniques, detailed step-by-step protocols are provided below.

L-Tyrosine-¹³C,¹⁵N SILAC Protocol
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in standard DMEM medium ('light'), and the other in DMEM where natural L-Tyrosine is replaced with L-Tyrosine-¹³C,¹⁵N ('heavy'). Ensure at least five cell doublings for complete incorporation of the heavy amino acid.

  • Experimental Treatment: Apply the desired experimental treatment to one or both cell populations.

  • Cell Lysis: Harvest and lyse the cells from both populations separately using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Mixing: Combine equal amounts of protein from the 'light' and 'heavy' lysates.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to identify peptides and quantify the intensity ratio of heavy to light peptide pairs.

TMT/iTRAQ Protocol
  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (TMT or iTRAQ) according to the manufacturer's instructions.

  • Sample Pooling: Combine the labeled peptide samples in equal amounts.

  • Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

  • Data Analysis: Use specialized software to identify peptides and quantify the reporter ion intensities for relative protein quantification.

Label-Free Quantification Protocol
  • Protein Extraction and Digestion: Extract proteins from each individual sample and digest them into peptides.

  • LC-MS/MS Analysis: Analyze each peptide sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry runs.

  • Data Analysis: Utilize software that can align the chromatograms from different runs and compare either the integrated peak areas of the same peptide across all samples (intensity-based) or the number of MS/MS spectra for each protein (spectral counting).

Conclusion

The selection of a quantitative proteomics method is a critical decision that significantly impacts the outcome and interpretation of research findings. L-Tyrosine-¹³C,¹⁵N SILAC offers high accuracy and precision for studies involving cultured cells, making it an excellent choice for detailed mechanistic studies. TMT and iTRAQ provide high-throughput capabilities and are well-suited for comparing multiple samples simultaneously, a common requirement in clinical and drug discovery research. Label-Free Quantification presents a cost-effective and versatile option for large-scale studies, although it demands rigorous experimental control to ensure data quality. By carefully considering the strengths and limitations of each approach, researchers can confidently choose the most appropriate method to advance their scientific inquiries.

References

Literature review of studies validating L-Tyrosine-13C,15N applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Validated Applications of L-Tyrosine-¹³C,¹⁵N in Scientific Research For researchers, scientists, and drug development professionals, the precise measurement of metabolic processes is paramount. Stable isotope-labeled compounds, such as L-Tyrosine-¹³C,¹⁵N, serve as powerful tracers to elucidate complex biological pathways. This guide provides an objective comparison of L-Tyrosine-¹³C,¹⁵N applications against other common alternatives, supported by experimental data and detailed protocols from peer-reviewed literature.

L-Tyrosine-¹³C,¹⁵N is a dual-labeled stable isotope of the non-essential amino acid L-Tyrosine. Its primary applications lie in the fields of quantitative proteomics, metabolic flux analysis (MFA), and the study of whole-body protein turnover. The presence of both ¹³C and ¹⁵N allows for the simultaneous tracing of carbon and nitrogen atoms, offering a deeper insight into amino acid metabolism compared to single-labeled tracers.

Performance Comparison with Alternative Tracers

The selection of an isotopic tracer is critical and depends on the specific biological question. While L-Tyrosine-¹³C,¹⁵N offers the advantage of dual-labeling, other tracers are more commonly validated for specific applications.

For Whole-Body Protein Turnover: Tracers like [¹⁵N]glycine and [1-¹³C]leucine are well-established for measuring whole-body protein kinetics. A direct comparison between these two methods in peritoneal dialysis patients revealed that while both methods showed a significant correlation for net protein synthesis, the [1-¹³C]leucine precursor method exhibited less variation and was more sensitive in detecting small changes in protein synthesis.[1]

Parameter [1-¹³C]Leucine (Precursor Method) [¹⁵N]Glycine (End-Product Method) L-Tyrosine-¹³C,¹⁵N (Potential Application)
Methodology Primed, continuous infusionSingle oral dosePrimed, continuous infusion
Measurement Leucine flux and oxidation¹⁵N enrichment in urinary urea/ammoniaTyrosine flux, oxidation, and hydroxylation from Phenylalanine
Variation Lower variation in results[1]Wide variation for synthesis/breakdown[1]Expected to be similar to other precursor methods
Sensitivity Detected small, significant increases in protein synthesis[1]Did not detect small increases[1]Potentially high, allows simultaneous C/N flux measurement
Invasiveness More invasive (intravenous infusion)Less invasive (oral dose)More invasive (intravenous infusion)

For Muscle Protein Synthesis Rate (MPSR): [²H₅]-phenylalanine and [²H₃]-leucine are commonly used tracers for measuring fractional synthesis rate (FSR) in muscle tissue. A study comparing these two tracers found that they yielded similar FSR values at rest and post-exercise, supporting the use of either tracer.

Tracer Resting FSR (Vastus Lateralis, %·h⁻¹) Post-Exercise FSR (Vastus Lateralis, %·h⁻¹) Resting FSR (Soleus, %·h⁻¹) Post-Exercise FSR (Soleus, %·h⁻¹)
[²H₅]-phenylalanine0.080 ± 0.0070.110 ± 0.0100.086 ± 0.0080.123 ± 0.008
[²H₃]-leucine0.085 ± 0.0040.109 ± 0.0050.094 ± 0.0080.122 ± 0.005

For Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While L-Tyrosine can be used, ¹³C and ¹⁵N-labeled Arginine and Lysine are often preferred. This is because trypsin, the enzyme used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at these amino acids, ensuring that the vast majority of resulting peptides are labeled and can be quantified.

Tracer Advantages Disadvantages
L-Tyrosine-¹³C,¹⁵N Labels tyrosine-containing peptides. Allows for dual C/N tracing.Tyrosine is less frequent than Arg/Lys. Not all peptides will be labeled.
¹³C₆,¹⁵N₂-Lysine & ¹³C₆,¹⁵N₄-Arginine Ensures >95% of tryptic peptides are labeled, providing comprehensive quantification.Does not provide specific information on Tyrosine metabolism.

Experimental Protocols and Methodologies

Accurate and reproducible data depend on meticulous experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Measurement of Whole-Body Protein Turnover

This protocol is adapted from studies using the precursor method with primed, continuous infusion of a labeled amino acid.

  • Subject Preparation: Subjects are studied after an overnight fast.

  • Tracer Infusion: A priming dose of the tracer (e.g., L-Tyrosine-¹³C,¹⁵N) is administered intravenously to rapidly achieve isotopic equilibrium. This is immediately followed by a continuous infusion at a constant rate for several hours.

  • Blood Sampling: Blood samples are collected at baseline (before infusion) and at regular intervals during the last hour of the infusion, once an isotopic steady state is reached.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C. Proteins are precipitated, and the supernatant containing free amino acids is collected.

  • Mass Spectrometry Analysis: The isotopic enrichment of the tracer in the plasma (precursor pool) and in expired CO₂ (for oxidation rate) is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Whole-body protein synthesis, breakdown, and net balance are calculated using established steady-state kinetic models.

Protocol 2: ¹³C,¹⁵N-Metabolic Flux Analysis (MFA) in Cell Culture

This protocol is based on a dual-labeling workflow for MFA.

  • Cell Culture: Cells are cultured in a defined medium. For steady-state experiments, a chemostat is used to maintain constant growth conditions.

  • Isotope Labeling: The standard medium is replaced with a medium containing the labeled substrate (e.g., L-Tyrosine-¹³C,¹⁵N) as the sole source of that amino acid.

  • Sampling: Cells are harvested at isotopic steady state. This is determined by analyzing metabolite labeling over a time course.

  • Metabolite Extraction: Metabolism is rapidly quenched (e.g., with cold methanol), and intracellular metabolites are extracted.

  • Derivatization and Analysis: Protein hydrolysates are prepared to analyze ¹³C and ¹⁵N incorporation into protein-bound amino acids. Metabolites are derivatized as needed for GC-MS analysis to determine their mass isotopomer distributions.

  • Flux Calculation: The mass isotopomer data, along with measured extracellular uptake and secretion rates, are input into a computational model of cellular metabolism to calculate intracellular fluxes.

Comparison of Analytical Techniques for Isotope Enrichment

The choice of mass spectrometer can significantly impact the precision of the measurement. A study comparing different platforms for measuring L-[ring-¹³C₆]phenylalanine incorporation into muscle protein provides valuable comparative data.

Technique Intra-Assay CV (%) Inter-Assay CV (%) Required Sample (µg muscle) Coefficient of Determination (R² vs GC/C/IRMS)
GC/C/IRMS 13.09.28(Reference)
LC/MS/MS 1.73.20.80.9962
GC/MS/MS 6.310.230.9942
GC/MS 13.525.030.9217

GC/C/IRMS: Gas chromatography/combustion/isotope ratio mass spectrometry. Data shows LC/MS/MS offers the highest precision with the smallest sample size requirement.

Visualizing Pathways and Workflows

Metabolic Pathway of L-Tyrosine

L-Tyrosine is a central hub in several key metabolic pathways. It is synthesized from L-Phenylalanine and serves as a precursor for the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine.

Tyrosine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase (Rate-Limiting) Protein Protein Synthesis Tyr->Protein Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Key metabolic pathway involving L-Tyrosine.
Experimental Workflow for Isotope Tracer Studies

A typical workflow for a stable isotope tracer experiment involves several key stages, from administration of the labeled compound to data analysis.

Isotope_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A 1. Baseline Sampling B 2. Tracer Administration (e.g., Primed-Continuous Infusion) A->B C 3. Isotopic Steady State B->C D 4. Steady-State Sampling C->D E 5. Sample Preparation (e.g., Plasma Separation, Metabolite Extraction) D->E F 6. Mass Spectrometry (LC-MS/MS or GC-MS) E->F G 7. Data Analysis (Isotopic Enrichment) F->G H 8. Kinetic Modeling & Flux Calculation G->H

Generalized workflow for stable isotope tracer studies.
Principle of SILAC for Quantitative Proteomics

The SILAC method compares the relative abundance of proteins between two cell populations by labeling one with a "heavy" isotope-labeled amino acid and leaving the other "light".

SILAC_Principle Light Cell Population A (Grown in 'Light' Medium e.g., Normal Tyrosine) Mix Combine Cell Lysates 1:1 Light->Mix Heavy Cell Population B (Grown in 'Heavy' Medium e.g., L-Tyrosine-¹³C,¹⁵N) Heavy->Mix Digest Protein Digestion (e.g., with Trypsin) Mix->Digest MS LC-MS/MS Analysis Digest->MS Result Quantification: Ratio of 'Heavy' vs 'Light' Peptide Peak Intensities MS->Result

Logical workflow of the SILAC method.

References

Safety Operating Guide

Proper Disposal of L-Tyrosine-¹³C,¹⁵N: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of L-Tyrosine-¹³C,¹⁵N, a stable isotope-labeled amino acid.

Essential Safety and Handling Information

L-Tyrosine-¹³C,¹⁵N is labeled with stable, non-radioactive isotopes of Carbon and Nitrogen.[1][] Consequently, it does not necessitate specialized radiological handling or disposal protocols.[1] The disposal procedures are analogous to those for standard, unlabeled L-Tyrosine.[1][]

While not classified as a hazardous material for transport, L-Tyrosine may be harmful if inhaled, ingested, or absorbed through the skin, and can cause skin, eye, and respiratory tract irritation. Adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved respirator.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Step-by-Step Disposal Protocol

The proper disposal of L-Tyrosine-¹³C,¹⁵N should always be conducted in accordance with federal, state, and local environmental regulations. The primary method of disposal is to engage a licensed professional waste disposal service.

1. Waste Identification and Segregation:

  • Pure Compound: Unused or expired L-Tyrosine-¹³C,¹⁵N should be kept in its original, clearly labeled container.

  • Contaminated Materials: Items such as weighing paper, gloves, and wipers contaminated with the compound should be collected separately.

  • Solutions: Aqueous or solvent-based solutions containing L-Tyrosine-¹³C,¹⁵N should be collected in a designated, compatible waste container.

2. Containerization and Labeling:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "L-Tyrosine-¹³C,¹⁵N"

    • The approximate quantity or concentration

    • Associated hazards (e.g., "Irritant")

3. On-site Accumulation and Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Segregate from incompatible materials.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

  • Provide a detailed inventory of the waste.

  • Never dispose of L-Tyrosine-¹³C,¹⁵N down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, sealed container for disposal.

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

Quantitative Data Summary

PropertyValue
Chemical Name L-Tyrosine-¹³C,¹⁵N
CAS Number 202407-26-9
Molecular Formula [¹³C]₉H₁₁[¹⁵N]O₃
Molecular Weight 191.12 g/mol
Appearance Solid
Melting Point >300 °C (decomposes)
Solubility Slightly soluble in DMSO, Methanol, and PBS (pH 7.2)
Storage Store at room temperature, protected from light and moisture.

Experimental Workflow and Disposal Pathway Diagrams

The following diagrams illustrate the general laboratory workflow for handling L-Tyrosine-¹³C,¹⁵N and the logical steps for its proper disposal.

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Waste Generation cluster_2 Disposal Phase A Receipt and Storage of L-Tyrosine-¹³C,¹⁵N B Weighing and Preparation of Solutions A->B C Experimental Use (e.g., cell culture, mass spectrometry) B->C D Unused/Expired Compound C->D Generates E Contaminated Labware (gloves, tips, etc.) C->E Generates F Liquid Waste (solutions) C->F Generates G Segregate and Containerize Waste Streams D->G E->G F->G H Label Waste Containers (Hazardous Waste) G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K Licensed Waste Disposal J->K

Experimental Workflow for L-Tyrosine-¹³C,¹⁵N

Disposal_Decision_Pathway Start L-Tyrosine-¹³C,¹⁵N Waste Generated IsRadioactive Is the Isotope Radioactive? Start->IsRadioactive NotRadioactive No (¹³C and ¹⁵N are stable) IsRadioactive->NotRadioactive No Radioactive Yes IsRadioactive->Radioactive Yes FollowChemicalDisposal Follow Standard Chemical Waste Procedures NotRadioactive->FollowChemicalDisposal FollowRadioactiveDisposal Follow Institutional Radiation Safety Protocol Radioactive->FollowRadioactiveDisposal Segregate Segregate Waste (Solid, Liquid, Sharps) FollowChemicalDisposal->Segregate Containerize Use Designated Hazardous Waste Containers Segregate->Containerize Label Label with 'Hazardous Waste' and Chemical Name Containerize->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange for Pickup by Licensed Disposal Service Store->EHS

Disposal Decision Pathway for Isotope-Labeled Compounds

References

Essential Safety and Handling Guide for L-Tyrosine-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for L-Tyrosine-¹³C,¹⁵N, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

L-Tyrosine-¹³C,¹⁵N is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is crucial to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side protection.[2][3]To prevent eye irritation from airborne particles.
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves).[2]To prevent skin irritation upon contact.
Respiratory Protection N95-rated dust mask or higher.To avoid respiratory tract irritation from inhaling dust particles.[1]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.

Safe Handling and Operational Plan

Proper handling techniques are essential to minimize exposure and maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: Always handle L-Tyrosine-¹³C,¹⁵N in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all work surfaces to remove any residual powder.

  • Storage: Store L-Tyrosine-¹³C,¹⁵N in a tightly sealed container in a cool, dry place away from light and moisture.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.

Spill Containment and Cleanup:

  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a dry spill, gently sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.

  • Cleaning: After the material has been collected, wipe the spill area with a damp cloth.

Disposal Protocol:

L-Tyrosine-¹³C,¹⁵N should be disposed of as non-hazardous chemical waste.

Disposal StepProcedure
Containerization Place waste material in a clearly labeled, sealed container.
Labeling Label the container as "L-Tyrosine-¹³C,¹⁵N waste".
Disposal Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.

Visual Guides

Logical Workflow for Safe Handling of L-Tyrosine-¹³C,¹⁵N

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards (Irritant) B Ensure Access to Eyewash & Safety Shower A->B C Don Appropriate PPE B->C D Work in Ventilated Area (Fume Hood) C->D E Handle Carefully to Avoid Dust Generation D->E F Thoroughly Wash Hands E->F G Clean Work Surfaces F->G H Store in Sealed Container G->H

Caption: This diagram outlines the procedural flow for safely handling L-Tyrosine-¹³C,¹⁵N.

Decision Tree for Accidental Spills

Spill Spill Occurs Assess Assess Spill Size & Dust Generation Spill->Assess Minor Minor Spill (No significant dust) Assess->Minor Minor Major Major Spill (Significant dust) Assess->Major Major Ventilate Ensure Ventilation Minor->Ventilate Evacuate Evacuate Area Major->Evacuate Evacuate->Ventilate PPE Wear Full PPE Ventilate->PPE Contain Gently Sweep or Vacuum PPE->Contain Clean Wipe Area with Damp Cloth Contain->Clean Dispose Dispose in Sealed Container Clean->Dispose

Caption: This decision tree provides a clear guide for responding to accidental spills.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.